molecular formula C21H21BrN6O10 B12379933 Disperse blue ANT CAS No. 88938-51-6

Disperse blue ANT

Cat. No.: B12379933
CAS No.: 88938-51-6
M. Wt: 597.3 g/mol
InChI Key: TWMVKFBKKKQSHA-UHFFFAOYSA-N
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Description

Disperse blue ANT is a useful research compound. Its molecular formula is C21H21BrN6O10 and its molecular weight is 597.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88938-51-6

Molecular Formula

C21H21BrN6O10

Molecular Weight

597.3 g/mol

IUPAC Name

methyl 2-[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxy-N-(2-methoxy-2-oxoethyl)anilino]acetate

InChI

InChI=1S/C21H21BrN6O10/c1-11(29)23-14-7-16(26(9-19(30)37-3)10-20(31)38-4)18(36-2)8-15(14)24-25-21-13(22)5-12(27(32)33)6-17(21)28(34)35/h5-8H,9-10H2,1-4H3,(H,23,29)

InChI Key

TWMVKFBKKKQSHA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CC(=O)OC)CC(=O)OC

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Solubility of Disperse Blue ANT in Organic Solvents for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Disperse Blue ANT in various organic solvents. This document is intended to be a critical resource for laboratory professionals engaged in research, quality control, and formulation development where the dissolution of this dye is a key parameter.

Introduction to this compound

This compound is a synthetic dye belonging to the anthraquinone class, characterized by its vibrant blue hue and its application in coloring hydrophobic materials such as polyester and plastics. Its molecular structure, rich in polar functional groups yet possessing an overall nonpolar character, results in low aqueous solubility, a defining feature of disperse dyes. Understanding its solubility in organic solvents is paramount for its effective use in laboratory settings, from analytical standard preparation to its incorporation into various formulations.

Chemical Properties of this compound

The solubility of a compound is intrinsically linked to its chemical and physical properties. For this compound, these include:

  • Logarithmic Partition Coefficient (XLogP3-AA): 3.2, indicating a moderate lipophilicity and a preference for organic phases over aqueous ones.[1]

  • Topological Polar Surface Area (TPSA): 211 Ų, which, along with 13 hydrogen bond acceptors and only 1 hydrogen bond donor, contributes to its specific solvation profile.[1]

  • Molecular Flexibility: The presence of 11 rotatable bonds allows for conformational changes that can influence solvent interactions.[1]

These properties collectively suggest that while this compound is sparingly soluble in water, it will exhibit a range of solubilities in organic solvents depending on their polarity and hydrogen bonding capabilities.

Solubility of this compound in Organic Solvents

Precise quantitative solubility data for this compound is not extensively published. However, based on qualitative descriptions and the behavior of similar disperse dyes, the following table provides an illustrative summary of its expected solubility at ambient temperature (approximately 25°C).[1] It is crucial to note that these values are representative and should be experimentally verified for specific applications.

Solvent ClassSolventExpected SolubilityNotes
Polar Protic EthanolLimitedThermal activation (heating) is generally required to achieve measurable dissolution.[1]
MethanolLimitedSimilar to ethanol, solubility is expected to be low at room temperature.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Most EffectiveConsidered the most effective solvent, though elevated temperatures and sonication are often necessary to achieve even slight solubility.
Dimethylformamide (DMF)Moderate to HighExhibits similar solubility enhancement properties to DMSO, with temperature playing a significant role in dissolution.
AcetoneModerateProvides moderate solubility with a noticeable temperature effect on the kinetics of dissolution.
AcetonitrileLimited to ModerateOften used as a mobile phase component in HPLC analysis of disperse dyes, suggesting some degree of solubility.
Nonpolar TolueneLowDue to the polar functional groups on the this compound molecule, solubility in nonpolar solvents is expected to be minimal.
HexaneVery LowAs a nonpolar aliphatic solvent, hexane is unlikely to be an effective solvent for this dye.

Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for determining the solubility of this compound in an organic solvent using UV-Vis spectrophotometry. This method is widely applicable to disperse dyes.

Materials and Equipment
  • This compound (analytical standard grade)

  • Organic solvents (HPLC grade)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Scintillation vials or sealed glass tubes

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.45 µm, solvent-compatible)

  • UV-Vis spectrophotometer

Procedure
  • Preparation of Standard Solutions:

    • Accurately weigh a precise amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of a known concentration (e.g., 100 µg/mL). Sonication may be required to ensure complete dissolution.

    • Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations (e.g., 50, 25, 12.5, 6.25, and 3.125 µg/mL).

  • Determination of Maximum Absorbance Wavelength (λmax):

    • Using the most concentrated standard solution, perform a wavelength scan using the UV-Vis spectrophotometer to determine the λmax, the wavelength at which this compound exhibits maximum absorbance in the chosen solvent.

  • Generation of a Calibration Curve:

    • Set the spectrophotometer to the determined λmax.

    • Measure the absorbance of each standard solution, using the pure organic solvent as a blank.

    • Plot a graph of absorbance versus concentration for the standard solutions to generate a calibration curve. The relationship should be linear (R² > 0.99).

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After agitation, allow the solution to stand undisturbed for at least 12 hours at the same constant temperature to allow undissolved solids to settle.

  • Measurement and Calculation:

    • Carefully withdraw a sample from the supernatant of the saturated solution.

    • Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted saturated solution at the λmax.

    • Use the equation from the calibration curve to calculate the concentration of the diluted solution.

    • Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of dye solubility.

Solubility_Determination_Workflow A Prepare Standard Solutions B Determine λmax A->B C Generate Calibration Curve B->C H Calculate Concentration (from Calibration Curve) C->H D Prepare Saturated Solution (Equilibrate at Constant T) E Filter Supernatant D->E F Dilute Saturated Solution E->F G Measure Absorbance F->G G->H I Determine Solubility (Concentration x Dilution Factor) H->I

Caption: Workflow for the experimental determination of solubility.

References

"Disperse Blue ANT" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity known as Disperse Blue ANT. The information is curated for an audience of researchers, scientists, and professionals in the field of drug development, focusing on its chemical identity, and available technical data.

Chemical Identification and Properties

This compound is a synthetic organic compound classified as a disperse dye. Its primary known application is in the textile industry for dyeing synthetic fibers. The fundamental chemical and physical properties are summarized below.

PropertyValueSource
CAS Number 88938-51-6PubChem[1]
Molecular Weight 597.3 g/mol PubChem[1]
Molecular Formula C₂₁H₂₁BrN₆O₁₀PubChem[1]
IUPAC Name methyl 2-[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxy-N-(2-methoxy-2-oxoethyl)anilino]acetatePubChem[1]
Synonyms This compoundPubChem[1]

Toxicological Profile

It is important to note that many disperse dyes are known to cause textile dermatitis, with Disperse Blue 106 and 124 being common culprits. Given that this compound is intended for similar applications, appropriate handling and safety precautions are advised.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research on the specific biological activity or mechanism of action of this compound in a pharmacological or drug development context. Searches of scientific literature and chemical databases have not revealed any studies investigating its effects on cellular signaling pathways or its potential as a therapeutic agent. Its primary characterization remains that of an industrial colorant.

Experimental Protocols

Specific experimental protocols for the synthesis and analysis of this compound are not detailed in available literature. However, based on its structure as an azo dye, a general synthetic and analytical workflow can be proposed.

General Synthesis of Azo Dyes (Illustrative Protocol)

The synthesis of azo dyes typically involves two main stages: diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with a suitable coupling component.

Step 1: Diazotization of an Aromatic Amine

  • Dissolve the primary aromatic amine (e.g., 2-bromo-4,6-dinitroaniline, which is a structural component of this compound) in an acidic solution, typically hydrochloric or sulfuric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂), also cooled, to the amine solution while maintaining the low temperature.

  • Stir the mixture for a period to ensure the complete formation of the diazonium salt.

Step 2: Azo Coupling

  • Prepare a solution of the coupling component (in the case of this compound, this would be the N-(5-acetamido-2-methoxyphenyl)-N-(2-methoxy-2-oxoethyl)glycine methyl ester moiety) in an appropriate solvent.

  • Adjust the pH of the coupling component solution as required for the specific reaction (often alkaline for coupling to phenols and acidic for coupling to amines).

  • Slowly add the previously prepared cold diazonium salt solution to the coupling component solution with vigorous stirring, while maintaining the temperature at 0-5 °C.

  • Continue stirring until the coupling reaction is complete, which is often indicated by a color change.

  • The resulting dye may precipitate out of the solution and can be collected by filtration, followed by washing and drying.

General Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for the analysis and purification of disperse dyes.

  • Sample Preparation: Dissolve a known quantity of the dye in a suitable organic solvent, such as methanol or acetonitrile.

  • Chromatographic Conditions:

    • Column: A reverse-phase column, such as a C18, is typically used.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with a small amount of acid like formic or phosphoric acid) and an organic phase (e.g., acetonitrile or methanol).

    • Detection: A Photodiode Array (PDA) or UV-Vis detector set to the maximum absorbance wavelength of the dye. Mass spectrometry (MS) can also be coupled for mass identification.

  • Analysis: Inject the sample and compare the retention time and spectral data to a known standard for identification and quantification.

Workflow and Pathway Diagrams

The following diagrams illustrate a generalized workflow for the synthesis of a disperse azo dye and a conceptual representation of the dyeing process.

G cluster_synthesis Generalized Azo Dye Synthesis Workflow A Primary Aromatic Amine C Diazonium Salt Formation (0-5°C) A->C B Sodium Nitrite in Acid B->C E Azo Coupling Reaction C->E D Coupling Component D->E F Crude Azo Dye E->F G Purification (Filtration, Washing) F->G H Pure Disperse Dye G->H

Caption: A generalized workflow for the synthesis of disperse azo dyes.

G cluster_dyeing Conceptual High-Temperature Polyester Dyeing Process A Disperse Dye in Aqueous Bath B Adsorption onto Fiber Surface A->B C Diffusion into Fiber Matrix (High Temperature) B->C D Fixation within Amorphous Regions C->D

Caption: A conceptual diagram of the high-temperature dyeing process for polyester fibers.

References

"Disperse Blue ANT" absorption and emission spectra

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Properties of Disperse Blue ANT

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemical Identity and Synthesis of this compound

This compound is primarily utilized as a colorant in the textile industry.[1]

  • Chemical Name: N-[5-(acetylamino)-4-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyphenyl]-N-(2-methoxy-2-oxoethyl)-glycine, methyl ester[1]

  • CAS Number: 88938-51-6[1]

  • Molecular Formula: C₂₁H₂₁BrN₆O₁₀[2]

  • Molecular Weight: 597.33 g/mol [3]

The synthesis of this compound follows a typical pathway for azo dyes, which generally involves a diazotization reaction followed by an azo coupling reaction. A generalized workflow for the synthesis of a disperse dye is illustrated in the diagram below.

G General Workflow for Azo Dye Synthesis cluster_synthesis Synthesis cluster_purification Purification A Aromatic Amine C Diazotization A->C B Nitrous Acid B->C E Azo Coupling C->E D Coupling Agent D->E F Crude Azo Dye E->F G Purification (e.g., Recrystallization, Chromatography) F->G H Pure Disperse Dye G->H

A generalized workflow for the synthesis of an azo disperse dye.

Comparative Photophysical Data of Disperse Blue Dyes

While specific quantitative data for this compound is unavailable, the following table summarizes the absorption maxima for several other dyes within the "Disperse Blue" family to provide a general reference. It is important to note that these values are not directly transferable to this compound.

Dye NameCAS Numberλmax (nm)Solvent
Disperse Blue 12475-45-8607Not specified
Disperse Blue 12475-45-8~633Dioxane
Disperse Blue 35Not specified~624Not specified

Generalized Experimental Protocols for Photophysical Characterization

The following protocols describe standard methods for determining the key photophysical properties of a disperse dye.

Determination of Absorption Spectrum and Molar Absorptivity

This protocol outlines the procedure for measuring the absorption spectrum and calculating the molar absorptivity (ε) of a disperse dye.

  • Apparatus:

    • UV-Visible Spectrophotometer

    • Matched quartz cuvettes (1 cm path length)

    • Analytical balance

    • Volumetric flasks and pipettes

  • Reagents:

    • High-purity disperse dye sample

    • Spectroscopic grade solvent (e.g., acetone, ethanol, or dimethylformamide)

  • Procedure:

    • A stock solution of the dye is prepared by accurately weighing the dye and dissolving it in the chosen solvent in a volumetric flask.

    • A series of dilutions are prepared from the stock solution to create solutions of varying known concentrations.

    • The UV-Vis absorption spectrum of each dilution is recorded over a suitable wavelength range (e.g., 300-800 nm) using the pure solvent as a blank.

    • The wavelength of maximum absorbance (λmax) is identified from the spectra.

    • A calibration curve is constructed by plotting the absorbance at λmax against the concentration of the dye.

    • The molar absorptivity (ε) is determined from the slope of the linear portion of the calibration curve according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length, and c is the concentration).

Determination of Emission Spectrum and Fluorescence Quantum Yield

This protocol describes the relative method for determining the fluorescence quantum yield (Φf) using a standard fluorophore.

  • Apparatus:

    • Spectrofluorometer

    • Matched quartz cuvettes (1 cm path length)

  • Reagents:

    • High-purity disperse dye sample

    • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol)

    • Spectroscopic grade solvent

  • Procedure:

    • Solutions of the dye sample and the fluorescence standard are prepared in the same solvent. The concentrations are adjusted so that the absorbance at the excitation wavelength is low (typically < 0.1) to minimize inner filter effects.

    • The absorption spectra of the sample and standard solutions are recorded.

    • The fluorescence emission spectra of the sample and standard are recorded under identical instrumental conditions (e.g., excitation wavelength, slit widths).

    • The integrated fluorescence intensities of the sample and the standard are calculated from their respective emission spectra.

    • The quantum yield of the sample (Φf,sample) is calculated using the following equation: Φf,sample = Φf,standard × (Isample / Istandard) × (Asample / Astandard) × (ηsample² / ηstandard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Determination of Fluorescence Lifetime

This protocol outlines the measurement of fluorescence lifetime (τ) using Time-Correlated Single Photon Counting (TCSPC).

  • Apparatus:

    • TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast and sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

  • Reagents:

    • High-purity disperse dye sample

    • Spectroscopic grade solvent

  • Procedure:

    • A dilute solution of the dye is prepared.

    • The sample is excited with the pulsed light source, and the arrival times of the emitted photons are recorded relative to the excitation pulses.

    • A histogram of photon arrival times is constructed over many excitation cycles, which represents the fluorescence decay profile.

    • The instrument response function (IRF) is measured using a scattering solution.

    • The fluorescence decay data is deconvoluted with the IRF and fitted to one or more exponential decay functions to determine the fluorescence lifetime(s).

General Experimental Workflow for Photophysical Analysis

The following diagram provides a logical workflow for the complete photophysical characterization of a disperse dye.

G Workflow for Photophysical Characterization A Dye Sample Preparation B UV-Vis Absorption Measurement A->B C Fluorescence Emission Measurement A->C D Fluorescence Lifetime Measurement A->D E Data Analysis: λmax, ε B->E F Data Analysis: Emission λmax, Quantum Yield (Φf) C->F G Data Analysis: Fluorescence Lifetime (τ) D->G H Comprehensive Photophysical Profile E->H F->H G->H

A logical workflow for the photophysical characterization of a disperse dye.

References

An In-depth Technical Guide on the Photophysical Properties of Fluorescent Dyes: Quantum Yield and Fluorescence Lifetime with a Focus on "Disperse Blue ANT"

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Disperse Blue ANT, identified by its CAS number 88938-51-6, is a synthetic organic compound classified as a disperse dye.[1] These dyes are primarily utilized in the textile industry for coloring synthetic fibers like polyester and nylon due to their low water solubility.[1][2] While specific quantitative data on the fluorescence quantum yield and lifetime of this compound are not extensively reported in publicly available scientific literature, this guide provides a comprehensive overview of these critical photophysical parameters. It details the methodologies for their measurement, which are essential for researchers, scientists, and drug development professionals working with fluorescent molecules.

This technical guide will delve into the principles behind fluorescence quantum yield and lifetime, present standardized experimental protocols for their determination, and offer visual representations of these workflows. While the specific values for this compound remain elusive in the reviewed literature, the frameworks provided herein are universally applicable for the characterization of this and other fluorescent compounds.

Quantitative Data on Photophysical Properties

A key aspect of characterizing a fluorescent dye is the quantitative measurement of its photophysical properties. The fluorescence quantum yield (Φf) and fluorescence lifetime (τ) are fundamental parameters that dictate the efficiency and temporal nature of the fluorescence emission.

As of the latest literature review, specific experimental values for the quantum yield and fluorescence lifetime of this compound have not been reported. For the purpose of future research and data presentation, the following table provides a standardized format for summarizing such quantitative data.

PropertySymbolValueSolvent/EnvironmentExcitation Wavelength (λex)Emission Wavelength (λem)Reference
Fluorescence Quantum Yield ΦfData not available
Fluorescence Lifetime τData not available

Experimental Protocols

The determination of fluorescence quantum yield and lifetime requires precise and standardized experimental procedures. The following sections outline the methodologies for these key measurements.

Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed by a fluorophore.[3] It is a measure of the efficiency of the fluorescence process. The most common method for determining the quantum yield of an unknown sample is the relative method, which involves comparing its fluorescence intensity to that of a standard with a known quantum yield.[4]

Relative Quantum Yield Measurement Protocol

Objective: To determine the fluorescence quantum yield of a test compound (e.g., this compound) relative to a known standard.

Materials:

  • Test compound solution of varying concentrations.

  • Standard compound solution of varying concentrations (e.g., Rhodamine 6G, Quinine Sulfate).

  • Spectrograde solvent.

  • UV-Vis Spectrophotometer.

  • Fluorescence Spectrometer.

  • Quartz cuvettes (1 cm path length).

Procedure:

  • Standard and Sample Preparation: Prepare a series of dilutions for both the standard and the test sample in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should be one at which both the sample and the standard absorb light.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum for each solution using the fluorescence spectrometer.

    • The excitation wavelength must be the same as that used for the absorbance measurements.

    • Ensure that the experimental conditions (e.g., slit widths, detector voltage) are kept constant for all measurements of the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test sample.

    • The slope of these plots will be used to calculate the quantum yield.

  • Calculation: The quantum yield of the sample (Φs) is calculated using the following equation:

    Φs = Φr * (m_s / m_r) * (n_s² / n_r²)

    Where:

    • Φr is the quantum yield of the reference standard.

    • m_s and m_r are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and the reference, respectively.

    • n_s and n_r are the refractive indices of the sample and reference solutions (if different solvents are used).

Determination of Fluorescence Lifetime (τ)

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.

Time-Correlated Single Photon Counting (TCSPC) Protocol

Objective: To determine the fluorescence lifetime of a test compound.

Materials:

  • Test compound solution.

  • Pulsed light source (e.g., picosecond laser diode or LED).

  • High-speed photodetector (e.g., single-photon avalanche diode - SPAD or microchannel plate photomultiplier tube - MCP-PMT).

  • TCSPC electronics (including a time-to-amplitude converter - TAC and a multichannel analyzer - MCA).

  • Computer with data acquisition and analysis software.

Procedure:

  • Instrument Response Function (IRF) Measurement:

    • Record the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the fluorescent sample. The IRF represents the temporal profile of the excitation pulse as measured by the detection system.

  • Sample Measurement:

    • Replace the scattering solution with the fluorescent sample solution. The absorbance of the sample at the excitation wavelength should be low (<0.1) to avoid inner filter effects.

    • Excite the sample with the pulsed light source at a high repetition rate.

    • The detector registers the arrival time of the first photon emitted by the sample after each excitation pulse.

  • Data Acquisition:

    • The TCSPC electronics measure the time delay between the excitation pulse and the detected fluorescence photon.

    • A histogram of these time delays is constructed over many excitation-emission cycles, which represents the fluorescence decay profile of the sample.

  • Data Analysis:

    • The measured fluorescence decay curve is a convolution of the true fluorescence decay and the IRF.

    • Use deconvolution software to fit the experimental decay data to an exponential decay model, taking the measured IRF into account.

    • The fitting procedure yields the fluorescence lifetime (τ) of the sample.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for determining the key photophysical properties of fluorescent dyes.

G cluster_0 Relative Quantum Yield Determination A Prepare Dilutions (Sample & Standard) B Measure Absorbance (UV-Vis Spectrophotometer) A->B C Measure Fluorescence (Fluorescence Spectrometer) B->C D Integrate Emission Spectra C->D E Plot Intensity vs. Absorbance D->E F Calculate Quantum Yield (Comparison of Slopes) E->F

Caption: Workflow for the determination of relative fluorescence quantum yield.

G cluster_1 Fluorescence Lifetime Measurement (TCSPC) A Pulsed Light Source (e.g., Laser Diode) B Excite Sample A->B E TCSPC Electronics (Measure Time Delay) A->E Sync C Fluorescence Emission B->C D Single Photon Detector C->D D->E F Build Decay Histogram E->F H Deconvolution Analysis (Fit Decay Data) F->H G Measure IRF (Scattering Sample) G->H I Determine Lifetime (τ) H->I

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

References

An In-Depth Technical Guide on the Stability of Disperse Blue ANT in Different pH Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of Disperse Blue ANT in various pH buffers. This compound, a synthetic organic compound, is primarily used as a dye in the textile industry for synthetic fibers.[1] Its stability under different pH conditions is a critical parameter for its application and for understanding its potential interactions in biological and environmental systems. This document summarizes the chemical properties of this compound, presents a methodology for assessing its pH stability, and offers a framework for interpreting the resulting data. Due to the limited availability of specific experimental data on the pH stability of this compound in publicly accessible literature, this guide also provides a generalized protocol that can be adapted for experimental validation.

Introduction to this compound

This compound is an azo dye with the full chemical name N-[5-(acetylamino)-4-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyphenyl]-N-(2-methoxy-2-oxoethyl)-glycine, methyl ester.[1] Its chemical structure is characterized by an acetylamino group and a dinitrophenyl diazenyl moiety.[1]

Chemical and Physical Properties:

  • CAS Number: 88938-51-6[1][2]

  • Molecular Formula: C21H21BrN6O10

  • Molecular Weight: 597.3 g/mol

  • Appearance: Typically exists as a solid at room temperature.

Disperse dyes, in general, are known to have varying sensitivities to pH, which can affect their color, stability, and application properties. Azo dyes, a class to which this compound belongs, can be particularly sensitive to alkaline conditions.

Quantitative Data on pH Stability

The following table provides a template for summarizing experimental data on the stability of this compound. Researchers can populate this table with their own experimental findings.

pH of BufferTemperature (°C)Incubation Time (hours)Initial Absorbance (at λmax)Final Absorbance (at λmax)% DegradationColor Change Observation
3.02524Data PointData PointCalculatedObservation
5.02524Data PointData PointCalculatedObservation
7.02524Data PointData PointCalculatedObservation
9.02524Data PointData PointCalculatedObservation
11.02524Data PointData PointCalculatedObservation

Experimental Protocol for pH Stability Testing

This section outlines a detailed methodology for assessing the stability of this compound in different pH buffers.

3.1. Materials

  • This compound (CAS: 88938-51-6)

  • Buffer solutions (pH 3, 5, 7, 9, 11)

  • Spectrophotometer

  • pH meter

  • Volumetric flasks and pipettes

  • Incubator or water bath

3.2. Preparation of Solutions

  • Stock Solution of this compound: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) at a concentration of 1 mg/mL.

  • Buffer Solutions: Prepare or procure standard buffer solutions at the desired pH values (e.g., citrate buffer for pH 3 and 5, phosphate buffer for pH 7, and borate buffer for pH 9 and 11).

3.3. Experimental Procedure

  • Sample Preparation: For each pH condition, add a small aliquot of the this compound stock solution to a known volume of the respective buffer solution to achieve a final concentration suitable for spectrophotometric analysis (e.g., 10 µg/mL).

  • Initial Measurement: Immediately after preparation, measure the absorbance of each sample at its maximum absorption wavelength (λmax) using a spectrophotometer. The buffer solution without the dye should be used as a blank.

  • Incubation: Incubate the prepared samples at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24, 48, or 72 hours).

  • Final Measurement: After the incubation period, allow the samples to return to room temperature and measure their absorbance again at λmax.

  • Data Analysis: Calculate the percentage of degradation using the following formula: % Degradation = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

3.4. Visualization of Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock Solution sample_prep Prepare Samples in Each pH Buffer stock->sample_prep buffers Prepare pH Buffers (pH 3, 5, 7, 9, 11) buffers->sample_prep initial_abs Measure Initial Absorbance (t=0) sample_prep->initial_abs incubation Incubate Samples at Controlled Temperature initial_abs->incubation final_abs Measure Final Absorbance (t=x) incubation->final_abs calc Calculate % Degradation final_abs->calc report Report and Interpret Data calc->report

Caption: Experimental workflow for assessing the pH stability of this compound.

Signaling Pathways and Logical Relationships

While there are no specific signaling pathways directly associated with the degradation of this compound in the provided search results, a logical diagram can illustrate the factors influencing its stability.

G cluster_factors Influencing Factors cluster_dye Dye State cluster_degradation Degradation Products pH pH of the Medium dye_stable This compound (Stable Form) pH->dye_stable affects temp Temperature temp->dye_stable affects light Light Exposure light->dye_stable affects deg_products Degradation Products dye_stable->deg_products degrades to

Caption: Factors influencing the stability and degradation of this compound.

Conclusion

The stability of this compound is a crucial factor for its industrial applications and for assessing its environmental and biological impact. While specific data on its pH stability is limited, this guide provides a robust framework for researchers to conduct their own stability studies. The provided experimental protocol and data presentation templates are designed to facilitate systematic investigation and clear reporting of findings. Further research is warranted to fully characterize the stability profile of this compound under a comprehensive range of pH and other environmental conditions.

References

Degradation of Disperse Blue ANT: A Technical Overview of Pathways and Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disperse Blue ANT, a monoazo dye, is subject to degradation through various mechanisms, primarily thermal, photochemical, and enzymatic processes. Understanding these degradation pathways and the resulting byproducts is crucial for assessing its environmental fate, toxicological profile, and for the development of effective remediation strategies. This technical guide provides an in-depth analysis of the degradation of this compound, summarizing key pathways, byproducts, and the experimental methodologies used for their investigation.

Core Degradation Mechanisms

The degradation of this compound fundamentally involves the cleavage of its azo bond (–N=N–), which is the primary chromophoric group responsible for its color. The stability of this bond and the overall molecule is influenced by its chemical structure, including the presence of electron-withdrawing (bromo and dinitro) and electron-donating (acetylamino and methoxy) groups.

Thermal Degradation

Thermal decomposition of this compound is characterized by the heterolytic cleavage of the azo bond, a process that typically occurs in the temperature range of 290-320°C for disperse dye systems.[1] This degradation follows first-order kinetics.[1] The molecular structure of this compound dictates a two-step degradation mechanism. The electron-withdrawing bromo and dinitro substituents on one of the phenyl rings enhance the dissociation of the phenyl-nitrogen bond on that side of the molecule.[1] Conversely, the electron-donating acetylamino and methoxy groups on the other phenyl ring provide a stabilizing effect on the adjacent azo linkage.[1] This leads to an initial preferential cleavage at the more electron-deficient aromatic ring. The primary byproducts of this initial cleavage are aromatic free radicals and nitrogen gas.[1]

Photodegradation

Under ultraviolet (UV) irradiation, this compound undergoes photodegradation, which is also initiated by the photocleavage of the azo bond. This process is facilitated by the generation of free radicals, with hydroxyl radicals (•OH) acting as the primary reactive intermediates that attack and break down the chromophoric system.

Enzymatic Degradation

Enzymatic degradation presents a promising avenue for the bioremediation of this compound. Laccase-producing fungi have been identified as having the potential to degrade this dye, suggesting that enzymatic pathways could be a key focus for future research in its environmental management.

Degradation Byproducts

The primary byproducts resulting from the initial cleavage of the azo bond in this compound are aromatic compounds. During thermal degradation, the initial event is the formation of aromatic free radicals and the evolution of nitrogen gas. Further research is required to fully elucidate the structures of all subsequent degradation intermediates and final byproducts under various conditions.

Quantitative Data Summary

ParameterValue/RangeDegradation MethodReference
Thermal Decomposition Temperature 290-320°CThermal
Thermal Decomposition Kinetics First-orderThermal
Activation Energy for Azo Dye Thermal Decomposition 46.89 - 52.96 kJ/molThermal
Optimal pH for Dyeing (to minimize hydrolytic degradation) 4.5 - 5.5Hydrolytic
Log Kow (Octanol-Water Partition Coefficient) 3.8 (estimated)-

Experimental Protocols

Detailed experimental protocols for the degradation of this compound are crucial for reproducible research. While specific, detailed protocols for this particular dye are not extensively available in the public domain, a general methodological framework can be outlined based on standard practices for studying dye degradation.

1. Thermal Degradation Analysis (Thermogravimetric Analysis - TGA)

  • Objective: To determine the thermal stability and decomposition temperature of this compound.

  • Methodology:

    • A small, precisely weighed sample of this compound is placed in a TGA crucible.

    • The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

    • The weight loss of the sample is continuously monitored as a function of temperature.

    • The onset temperature of decomposition and the temperature of maximum weight loss are determined from the resulting TGA curve and its derivative (DTG).

2. Photodegradation Study

  • Objective: To evaluate the degradation of this compound under UV irradiation.

  • Methodology:

    • Prepare an aqueous solution of this compound of a known concentration.

    • Place the solution in a photoreactor equipped with a UV lamp (e.g., mercury vapor lamp).

    • Irradiate the solution for a defined period, taking aliquots at regular intervals.

    • Monitor the degradation by measuring the decrease in absorbance at the dye's maximum wavelength (λmax) using a UV-Vis spectrophotometer.

    • (Optional) Identify degradation byproducts at different time points using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

3. Enzymatic Degradation Assay

  • Objective: To assess the ability of an enzyme (e.g., laccase) to degrade this compound.

  • Methodology:

    • Prepare a reaction mixture containing a buffer solution at the optimal pH for the enzyme, the enzyme solution, and a known concentration of this compound.

    • Incubate the reaction mixture at the optimal temperature for the enzyme.

    • Monitor the decolorization of the dye over time by measuring the absorbance at its λmax using a UV-Vis spectrophotometer.

    • A control reaction without the enzyme should be run in parallel to account for any non-enzymatic degradation.

    • Calculate the percentage of decolorization at different time points.

Visualizing Degradation Pathways and Workflows

To better illustrate the processes involved in the degradation of this compound, the following diagrams are provided.

Thermal_Degradation_Pathway DB_ANT This compound (Azo Dye) Heat Heat (290-320°C) DB_ANT->Heat Azo_Cleavage Heterolytic Azo Bond Cleavage Heat->Azo_Cleavage Intermediates Aromatic Free Radicals + N₂ Gas Azo_Cleavage->Intermediates Fragments Further Aromatic Fragmentation Intermediates->Fragments

Caption: Thermal degradation pathway of this compound.

Photodegradation_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Sol Prepare Aqueous Solution of this compound Irradiation UV Irradiation in Photoreactor Prep_Sol->Irradiation Sampling Collect Aliquots at Time Intervals Irradiation->Sampling UV_Vis UV-Vis Spectrophotometry (Monitor λmax) Sampling->UV_Vis HPLC_GCMS HPLC / GC-MS (Byproduct Identification) Sampling->HPLC_GCMS

Caption: Experimental workflow for photodegradation analysis.

References

A Toxicological Profile of Disperse Blue Dyes for In Vitro Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a representative toxicological profile for disperse dyes, with a focus on in vitro studies. The specific dye "Disperse Blue ANT" (CAS: 88938-51-6; IUPAC Name: methyl 2-[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxy-N-(2-methoxy-2-oxoethyl)anilino]acetate) is a defined chemical entity. However, a comprehensive search of publicly available scientific literature and toxicological databases yielded no specific in vitro toxicity data for this compound. Therefore, this guide synthesizes information from studies on structurally related disperse, azo, and anthraquinone dyes to provide a relevant and informative overview for researchers. The data and protocols presented herein should be considered representative of the dye class and not specific to this compound.

Introduction to Disperse Dyes and Toxicological Concerns

Disperse dyes are a class of synthetic colorants with low water solubility, primarily used for dyeing synthetic fibers such as polyester and acetate. Structurally, many disperse dyes, including this compound, are classified as azo or anthraquinone compounds. While essential for the textile industry, concerns exist regarding their potential toxicological effects.[1][2] Human exposure can occur through dermal contact with dyed textiles or ingestion of contaminated water.[3] In vitro studies are crucial for assessing the cytotoxic, genotoxic, and mechanistic effects of these compounds, providing valuable data for risk assessment and the development of safer alternatives.[1][4]

Quantitative Toxicological Data for Representative Disperse and Azo Dyes

The following tables summarize quantitative data from in vitro studies on various disperse and azo dyes. This data is intended to provide a comparative overview of the potential toxicity within this class of compounds.

Table 1: In Vitro Cytotoxicity of Various Azo and Disperse Dyes

DyeCell LineAssayEndpointResultReference
Methyl OrangeGlioblastoma (GB)MTTIC50 (3 days)26.47 µM
Methyl OrangeGlioblastoma (GB)MTTIC50 (7 days)13.88 µM
Sudan IGlioblastoma (GB)MTTIC50 (7 days)12.48 µM
Disperse Blue 291HepG2Cell ViabilityCytotoxicityDecrease in cell viability at concentrations from 400 µg/ml
Disperse Blue 1IPEC-J2 & MPEK-BL6CellTox GreenCytotoxicityImpaired cell viability
Disperse Blue 124IPEC-J2 & MPEK-BL6CellTox GreenCytotoxicityImpaired cell viability
Disperse Brown 1IPEC-J2 & MPEK-BL6CellTox GreenCytotoxicityImpaired cell viability

Table 2: In Vitro Genotoxicity of Various Azo and Disperse Dyes

DyeCell Line/SystemAssayResultReference
Disperse Red 1Human Hepatoma (HepG2)Comet AssayGenotoxic
Reactive Green 19Human Dermal EquivalentsComet AssayGenotoxic in a dose-responsive manner
Disperse Blue 291HepG2Comet AssayIncrease in comet tail length from 400 µg/ml
Disperse Blue 291HepG2Micronucleus TestIncrease in micronucleus frequency from 400 µg/ml
Commercial Black Dye MetabolitesAllium cepaChromosomal AberrationMore genotoxic than the original dye

Experimental Protocols for In Vitro Toxicity Assessment

Detailed methodologies are essential for the replication and validation of toxicological studies. The following are generalized protocols for common in vitro assays used to evaluate the toxicity of dyes.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Prepare stock solutions of the test dye in an appropriate solvent (e.g., DMSO or water) and perform serial dilutions to achieve the desired final concentrations in the cell culture medium. Replace the existing medium with the medium containing the dye concentrations. Include vehicle and positive controls.

  • Incubation: Expose the cells to the dye for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the dye that inhibits 50% of cell growth).

In Vitro Genotoxicity Assay: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the extent of DNA damage.

Methodology:

  • Cell Preparation: After treating cells with the test dye, harvest and resuspend them in a low-melting-point agarose solution.

  • Slide Preparation: Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field to allow the fragmented DNA to migrate.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images with specialized software to quantify DNA damage (e.g., % tail DNA, tail length, and tail moment).

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway: ROS/JNK Pathway in Anthraquinone-Induced Apoptosis

Some anthraquinone compounds have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.

G Anthraquinone Anthraquinone Compound ROS Increased Reactive Oxygen Species (ROS) Anthraquinone->ROS JNK JNK Activation (Phosphorylation) ROS->JNK Mitochondria Mitochondrial Membrane Potential Decrease ROS->Mitochondria Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) JNK->Bcl2 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->Mitochondria Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Anthraquinone-induced apoptosis via the ROS/JNK signaling pathway.

Experimental Workflow: In Vitro Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a test compound, such as a disperse dye, using an in vitro cell-based assay.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., HepG2) CellSeeding 3. Cell Seeding (96-well plate) CellCulture->CellSeeding DyePrep 2. Test Dye Preparation (Stock & Dilutions) Treatment 4. Cell Treatment (Dye Exposure) DyePrep->Treatment CellSeeding->Treatment Incubation 5. Incubation (24-72 hours) Treatment->Incubation Assay 6. Viability Assay (e.g., MTT, Neutral Red) Incubation->Assay Measurement 7. Absorbance Reading (Microplate Reader) Assay->Measurement DataAnalysis 8. Data Analysis (% Viability, IC50) Measurement->DataAnalysis

Caption: A generalized workflow for in vitro cytotoxicity testing of dyes.

Conclusion

While specific in vitro toxicological data for this compound is not currently available in the public domain, the information on related disperse, azo, and anthraquinone dyes provides a valuable framework for researchers. The available data suggests that some of these dyes can exhibit cytotoxicity and genotoxicity in vitro. The provided experimental protocols and workflow diagrams offer a guide for conducting in vitro toxicological assessments. Further research is warranted to elucidate the specific toxicological profile of this compound and other disperse dyes to ensure human and environmental safety.

References

The Environmental Fate and Persistence of Disperse Blue ANT: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the environmental fate and persistence of Disperse Blue ANT (CAS No. 88938-51-6) is limited in publicly available literature. This guide synthesizes the available information on this compound and supplements it with data from structurally related disperse dyes to provide a comprehensive overview for research and environmental risk assessment purposes.

Introduction to this compound

This compound is a synthetic organic dye belonging to the azo class of chemicals. Its chemical name is N-[5-(acetylamino)-4-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyphenyl]-N-(2-methoxy-2-oxoethyl)-glycine, methyl ester, and its chemical structure is characterized by the presence of an azo bond (-N=N-), which is the primary chromophore, as well as bromo and nitro functional groups.[1] These dyes are designed to have low water solubility, making them suitable for dyeing hydrophobic fibers such as polyester and acetate.[2] The environmental fate of these dyes is of significant concern due to their potential for persistence, bioaccumulation, and toxicity.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physicochemical properties. While specific experimental data for this compound is scarce, some key parameters can be estimated or inferred from its structure and from data on related disperse dyes.

PropertyValue for this compound (or related compounds)Implication for Environmental Fate
Chemical Name N-[5-(acetylamino)-4-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyphenyl]-N-(2-methoxy-2-oxoethyl)-glycine, methyl ester[1]-
CAS Number 88938-51-6[3]-
Molecular Formula C21H21BrN6O10[4]-
Water Solubility Low (characteristic of disperse dyes)Low mobility in water, tendency to partition to sediment and sludge.
Log Kow (Octanol-Water Partition Coefficient) Estimated at 3.8Moderate potential for bioaccumulation in aquatic organisms.
Vapor Pressure Low (characteristic of disperse dyes)Not expected to be a significant route of environmental transport.

Environmental Fate and Persistence

The environmental fate of this compound is influenced by a combination of biotic and abiotic processes.

Abiotic Degradation

Photodegradation: The azo bond in this compound can be susceptible to cleavage under ultraviolet irradiation, which is a primary degradation pathway. However, the presence of bromo and dinitro substituents is suggested to enhance its photostability compared to other disperse dyes like Disperse Blue 1. The half-life of related disperse dyes in near-surface water can range from days to weeks, depending on factors like sunlight intensity and water clarity.

Thermal Degradation: this compound, like other azo dyes, undergoes thermal degradation at elevated temperatures. The initial step is the cleavage of the azo bond, which for similar dyes typically occurs between 290-320°C. The electron-withdrawing bromo and dinitro groups on one of the aromatic rings may influence the degradation mechanism, potentially leading to a two-step process.

Biodegradation

Disperse dyes are generally considered to be recalcitrant to aerobic biodegradation. The low water solubility and complex aromatic structure of this compound likely limit its bioavailability to microorganisms. Under anaerobic conditions, the azo bond can be reductively cleaved by microorganisms, leading to the formation of aromatic amines. These amine degradation products may be more mobile and potentially more toxic than the parent dye.

A sequential anaerobic/aerobic treatment process has been shown to be effective for the mineralization of other azo dyes like Disperse Blue 79, with the anaerobic stage responsible for decolorization and the subsequent aerobic stage for the degradation of the resulting amines.

Ecotoxicity

Test OrganismEndpointValue for Related Disperse DyesReference Compound
Rat (oral)LD501.2 to >6.3 g/kg bwDisperse Blue 1
Aquatic Organisms-Experimental data suggests low harm at low concentrations.Disperse Blue 79

Disperse dyes and their degradation products can pose a risk to aquatic ecosystems. The parent dyes can reduce light penetration in water, affecting photosynthesis, while the aromatic amine byproducts of anaerobic degradation can be toxic to aquatic life.

Experimental Protocols

Protocol for Assessing Photodegradation

This protocol provides a general method for evaluating the photodegradation of a disperse dye in an aqueous solution.

Objective: To determine the rate of photodegradation of this compound under simulated solar irradiation.

Materials:

  • This compound

  • High-purity water

  • Quartz reaction vessels

  • Solar simulator (e.g., Xenon arc lamp with filters)

  • UV-Vis Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system

  • Magnetic stirrer and stir bars

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetone) and dilute it with high-purity water to the desired experimental concentration. The final concentration of the organic solvent should be minimal.

  • Irradiation: Fill the quartz reaction vessels with the dye solution. Place the vessels in the solar simulator. A control vessel should be kept in the dark to account for any abiotic degradation not due to light. Maintain a constant temperature throughout the experiment.

  • Sampling: At predetermined time intervals, withdraw aliquots from the reaction vessels.

  • Analysis:

    • Measure the absorbance of the samples at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer to monitor decolorization.

    • Analyze the samples using HPLC to determine the concentration of the parent dye and to identify and quantify any degradation products.

  • Data Analysis: Calculate the degradation rate constant and the half-life of the dye under the specified irradiation conditions.

Protocol for Analytical Quantification by HPLC

This protocol outlines a general method for the quantification of disperse dyes in environmental samples.

Objective: To quantify the concentration of this compound in a water sample.

Materials:

  • HPLC system with a suitable detector (e.g., Diode Array Detector or Mass Spectrometer)

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • This compound analytical standard

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Filter the water sample through a 0.45 µm syringe filter to remove particulate matter. If necessary, perform a solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.

  • Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used. The gradient program should be optimized to achieve good separation of the analyte from other components in the sample.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

    • Injection Volume: 10 - 20 µL.

    • Detection: Monitor at the λmax of this compound. If using a mass spectrometer, select appropriate parent and fragment ions for selective detection.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

Biodegradation_Pathway Disperse_Blue_ANT This compound (Azo Dye) Anaerobic Anaerobic Conditions (Reductive Cleavage) Disperse_Blue_ANT->Anaerobic Microbial Action Aromatic_Amines Aromatic Amines (Degradation Products) Anaerobic->Aromatic_Amines Decolorization Aerobic Aerobic Conditions (Mineralization) Aromatic_Amines->Aerobic Further Degradation End_Products CO2 + H2O + Mineral Salts Aerobic->End_Products

Caption: Generalized biodegradation pathway for an azo dye like this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Interpretation Sampling Environmental Sample (Water/Soil) Extraction Extraction/Concentration (e.g., SPE) Sampling->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC-DAD/MS Analysis Filtration->HPLC Quantification Quantification (Calibration Curve) HPLC->Quantification Data_Processing Data Processing Quantification->Data_Processing Report Final Report Data_Processing->Report

Caption: A typical experimental workflow for the analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for Lipid Droplet Staining Using a Blue Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Disperse Blue ANT": Extensive literature searches did not yield any information on a fluorescent probe named "this compound" for the specific application of staining lipid droplets. It is possible that this is a misnomer or a highly specialized, non-commercial dye. Therefore, these application notes and protocols are provided for a well-characterized and commercially available blue fluorescent probe for lipid droplets, Monodansylpentane (MDH) , as a suitable alternative.

Monodansylpentane (MDH) as a Fluorescent Probe for Lipid Droplets

Monodansylpentane (MDH) is a hydrophobic, blue-fluorescent dye that selectively partitions into the neutral lipid core of lipid droplets.[1][2][3] Its fluorescence is significantly enhanced in nonpolar environments, such as the interior of lipid droplets, while it remains weakly fluorescent in the aqueous cytoplasm, providing a high signal-to-noise ratio for imaging.[4] This property makes MDH an excellent tool for visualizing and quantifying lipid droplets in live and fixed cells, as well as in tissues.[2]

Key Features of Monodansylpentane (MDH):
  • High Selectivity for Lipid Droplets: MDH preferentially accumulates in the neutral lipid core of lipid droplets.

  • High Contrast Imaging: Its fluorescence is environmentally sensitive, leading to a bright signal from lipid droplets with minimal background from the cytoplasm.

  • Photostability: MDH exhibits excellent photostability compared to other lipid droplet stains like Nile Red and BODIPY 493/503, making it suitable for time-lapse imaging.

  • Compatibility with Multicolor Imaging: The blue emission of MDH is well-separated from green and red fluorescent probes, allowing for straightforward multicolor imaging with other fluorescent proteins or dyes.

  • Versatility: It can be used for staining lipid droplets in a variety of sample types, including cultured cells and fixed tissues.

Quantitative Data

The following table summarizes the key quantitative properties of Monodansylpentane (MDH) for lipid droplet staining.

PropertyValueReference(s)
Excitation Wavelength (λex)~405 nm
Emission Wavelength (λem)~420-480 nm in lipid droplets
Recommended Filter SetDAPI
Recommended Concentration100 µM for live cells
Incubation Time15 minutes at 37°C for live cells

Experimental Protocols

Protocol 1: Live Cell Staining of Lipid Droplets with MDH

This protocol describes the steps for staining lipid droplets in live cultured cells with Monodansylpentane (MDH).

Materials:

  • Monodansylpentane (MDH) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Phenol-red free cell culture medium

  • Cultured cells on coverslips or in imaging-compatible plates

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

  • Prepare Staining Solution: Prepare a 100 µM working solution of MDH in PBS. For example, add 1 µL of a 10 mM MDH stock solution to 99 µL of PBS.

  • Cell Washing: Wash the cells once with pre-warmed sterile PBS to remove any residual culture medium.

  • Staining: Add the 100 µM MDH staining solution to the cells and incubate for 15 minutes at 37°C.

  • Washing: Wash the cells three times with pre-warmed sterile PBS to remove excess dye.

  • Imaging: Replace the PBS with pre-warmed, phenol-red free culture medium. Image the cells using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~405 nm, Emission: ~420-480 nm).

G Live Cell Lipid Droplet Staining Workflow with MDH cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cell_prep Culture cells on imaging dish wash1 Wash cells with PBS cell_prep->wash1 stain_prep Prepare 100 µM MDH in PBS stain Incubate with MDH solution (15 min, 37°C) stain_prep->stain wash1->stain wash2 Wash cells 3x with PBS stain->wash2 add_media Add phenol-red free medium wash2->add_media image Image with DAPI filter set (Ex: 405 nm, Em: 420-480 nm) add_media->image

Caption: Workflow for staining lipid droplets in live cells using MDH.

Protocol 2: In Vivo Staining of Lipid Droplets in a Mouse Model

This protocol provides a general guideline for staining lipid droplets in vivo, for instance, in a fatty-liver mouse model, using a probe with similar characteristics to MDH, such as DBC30.

Materials:

  • DBC30 fluorescent probe

  • Anesthesia for mice

  • Confocal fluorescence microscope

Procedure:

  • Animal Model Preparation: Induce the desired phenotype (e.g., fatty liver) in the mouse model.

  • Probe Administration: Under anesthesia, inject 50 nmol of the fluorescent probe (e.g., DBC30) into the tail vein of the mouse.

  • Incubation: Allow the probe to circulate and accumulate in the target tissue for 30 minutes.

  • Surgical Preparation: Perform a laparotomy to expose the organ of interest (e.g., liver).

  • Imaging: Observe the tissue surface using a confocal fluorescence microscope with the appropriate laser excitation and emission filters (for DBC30: Excitation 405 nm; Emission 440 – 480 nm).

G In Vivo Lipid Droplet Staining Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging model_prep Prepare animal model anesthesia Anesthetize animal model_prep->anesthesia injection Inject fluorescent probe (e.g., 50 nmol via tail vein) anesthesia->injection incubation Incubate for 30 minutes injection->incubation surgery Expose target organ incubation->surgery imaging Image with confocal microscope (e.g., Ex: 405 nm, Em: 440-480 nm) surgery->imaging

Caption: General workflow for in vivo lipid droplet staining.

Signaling Pathway and Cellular Process Context

The visualization of lipid droplets is crucial in understanding various cellular processes and signaling pathways, particularly those related to lipid metabolism and storage diseases.

G Role of Lipid Droplets in Cellular Metabolism cluster_synthesis Lipid Synthesis & Storage cluster_turnover Lipid Turnover & Utilization LD Lipid Droplets (Visualized with MDH) Lipolysis Lipolysis LD->Lipolysis FA Fatty Acids TG Triglycerides FA->TG CE Cholesteryl Esters FA->CE BetaOx β-oxidation FA->BetaOx Membrane Membrane Synthesis FA->Membrane Signaling Signaling Molecules FA->Signaling TG->LD CE->LD Lipolysis->FA Energy Energy Production BetaOx->Energy

Caption: Central role of lipid droplets in lipid metabolism.

References

Application Notes and Protocols: "Disperse Blue ANT" Analogues in Polymer Chemistry for Creating Functional Materials

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Anthraquinone-based disperse dyes, such as Disperse Blue 1, are a class of organic colorants known for their vibrant shades, good light fastness, and thermal stability. In polymer chemistry, these dyes are not only used for coloration but also as functional moieties to create advanced materials with applications in sensing, optics, and biomedicine. By physically dispersing or covalently bonding these dyes within a polymer matrix, materials with tailored optical, chemical, and biological properties can be engineered. These functional polymers are of significant interest to researchers in materials science, analytical chemistry, and drug development.

This document provides an overview of the key properties of Disperse Blue 1 as an analogue for "Disperse Blue ANT" and detailed protocols for its incorporation into polymer matrices to create functional materials.

Physicochemical and Photophysical Properties of Disperse Blue 1

A summary of the key quantitative data for Disperse Blue 1 is presented in the tables below. This information is crucial for selecting appropriate solvents, polymer matrices, and processing conditions.

Table 1: General and Physicochemical Properties of Disperse Blue 1
PropertyValueReference
CAS Number 2475-45-8[1]
Molecular Formula C₁₄H₁₂N₄O₂[2]
Molecular Weight 268.27 g/mol [2]
Melting Point 332 °C[2]
log Kow (octanol-water) 2.98 (estimated)[3]
Table 2: Solubility Profile of Disperse Blue 1
SolventSolubilityReference
Water < 0.1 mg/mL at 18 °C
Acetone Soluble
Ethanol Soluble
Dioxane Soluble
Table 3: Photophysical Properties of Disperse Blue 1 in Solution
Solventλmax (nm)Molar Extinction Coefficient (ε)Reference
Dioxane ~633Not specified
Methanol Not specifiedNot specified

Note: Detailed molar extinction coefficients in various polymer matrices would require experimental determination.

Table 4: Thermal Stability of a Typical Anthraquinone Disperse Dye
Temperature Range (°C)Weight Loss (%)ObservationReference
< 150< 2Loss of volatile impurities/moisture
150 - 2502 - 5Minor degradation of organic components
> 250SignificantOnset of major thermal decomposition

Experimental Protocols

Two primary methods for incorporating disperse dyes into polymer matrices are detailed below: non-covalent dispersion via solution casting and covalent attachment through the synthesis of a polymerizable dye monomer.

Protocol 1: Preparation of a Functional Polymer Film by Non-Covalent Dispersion (Solution Casting)

This protocol describes the preparation of a poly(methyl methacrylate) (PMMA) film containing physically dispersed Disperse Blue 1. This method is suitable for creating materials for optical filters or as a basis for sensor development.

Materials:

  • Poly(methyl methacrylate) (PMMA)

  • Disperse Blue 1

  • Chloroform (or other suitable solvent like toluene, THF)

  • Glass petri dish or other flat casting surface

  • Magnetic stirrer and stir bar

  • Drying oven

Procedure:

  • Preparation of PMMA Solution:

    • Dissolve a known amount of PMMA in chloroform to achieve the desired concentration (e.g., 10% w/v).

    • Stir the solution using a magnetic stirrer until the PMMA is completely dissolved. This may take several hours.

  • Preparation of Dye Solution:

    • In a separate container, dissolve a calculated amount of Disperse Blue 1 in a small volume of chloroform to create a stock solution. The concentration will depend on the desired final coloration of the polymer film.

  • Doping the Polymer Solution:

    • Add the Disperse Blue 1 stock solution dropwise to the stirring PMMA solution.

    • Continue stirring for at least one hour to ensure homogeneous dispersion of the dye within the polymer solution.

  • Casting the Film:

    • Place the glass petri dish on a level surface.

    • Carefully pour the dye-doped polymer solution into the petri dish. The volume will determine the final thickness of the film.

    • Cover the petri dish with a lid or aluminum foil with small perforations to allow for slow solvent evaporation. This helps in forming a uniform film without defects.

  • Drying and Film Recovery:

    • Allow the solvent to evaporate at room temperature in a fume hood for 24-48 hours.

    • Once the film appears solid, transfer the petri dish to a vacuum oven and dry at a temperature below the glass transition temperature of PMMA (~105 °C) for several hours to remove any residual solvent.

    • Carefully peel the film from the glass substrate.

Expected Outcome: A transparent, colored polymer film with homogeneously dispersed dye.

Protocol 2: Synthesis of a Functional Polymer with Covalently Attached Anthraquinone Dye

This protocol outlines the synthesis of a polymerizable methacrylated anthraquinone dye and its subsequent copolymerization to form a polymer with covalently bound chromophores. This approach prevents dye leaching, which is critical for biomedical applications.

Part A: Synthesis of a Polymerizable Anthraquinone Monomer

Materials:

  • 1,4-dichloroanthraquinone

  • p-Hydroxyaniline

  • 2-Bromoethanol

  • Methacryloyl chloride

  • Triethylamine

  • Appropriate solvents (e.g., DMF, Dichloromethane)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Synthesis of 1,4-bis(4-hydroxyphenylamino)anthraquinone:

    • In a reaction flask under an inert atmosphere, dissolve 1,4-dichloroanthraquinone and an excess of p-hydroxyaniline in a suitable high-boiling point solvent.

    • Heat the reaction mixture at an elevated temperature (e.g., 120-140 °C) for several hours until the reaction is complete (monitored by TLC).

    • Cool the mixture and precipitate the product by adding a non-solvent.

    • Filter, wash, and dry the resulting solid.

  • Synthesis of 1,4-bis(4-((2-hydroxyethyl)oxy)phenylamino)anthraquinone:

    • Dissolve the product from the previous step in a suitable solvent (e.g., DMF).

    • Add 2-bromoethanol and a base (e.g., potassium carbonate).

    • Heat the reaction mixture under reflux for several hours.

    • After completion, cool the reaction and isolate the product by precipitation.

  • Methacrylation of the Hydroxyethylated Anthraquinone:

    • Dissolve the di-hydroxy functionalized anthraquinone in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

    • Add triethylamine as a base.

    • Cool the solution in an ice bath and add methacryloyl chloride dropwise.

    • Allow the reaction to proceed at room temperature overnight.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify the product by column chromatography.

Part B: Copolymerization of the Anthraquinone Monomer

Materials:

  • Polymerizable anthraquinone monomer (from Part A)

  • Methyl methacrylate (MMA) or other suitable co-monomer

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • Solvent (e.g., THF, DMF)

Procedure:

  • Polymerization Setup:

    • In a polymerization tube, dissolve the polymerizable anthraquinone monomer, the co-monomer (e.g., MMA), and AIBN in the chosen solvent. The molar ratio of the monomers will determine the dye content in the final polymer.

    • Degas the solution by several freeze-pump-thaw cycles.

  • Polymerization Reaction:

    • Heat the sealed tube in an oil bath at a temperature appropriate for AIBN initiation (typically 60-70 °C).

    • Allow the polymerization to proceed for a specified time (e.g., 24 hours).

  • Polymer Isolation and Purification:

    • Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).

    • Filter the polymer, wash it thoroughly with the non-solvent to remove unreacted monomers and initiator, and dry it under vacuum.

Expected Outcome: A colored polymer powder where the anthraquinone dye is covalently integrated into the polymer backbone.

Visualization of Workflows and Signaling Pathways

Graphviz diagrams are provided to visualize the experimental workflows and a conceptual signaling pathway for a functional material.

Experimental Workflow for Non-Covalent Dye Incorporation

G cluster_prep Solution Preparation cluster_mix Mixing and Casting cluster_dry Film Formation A Dissolve PMMA in Chloroform C Add Dye Solution to PMMA Solution A->C B Dissolve Disperse Blue 1 in Chloroform B->C D Homogenize Mixture C->D E Cast Solution onto Glass Substrate D->E F Slow Solvent Evaporation (Room Temperature) E->F G Dry in Vacuum Oven F->G H Peel off Functional Polymer Film G->H

Caption: Workflow for creating a dye-doped polymer film via solution casting.

Conceptual Signaling Pathway for a pH-Sensitive Functional Material

This diagram illustrates the working principle of a hypothetical pH sensor based on a polymer matrix functionalized with an anthraquinone dye. The dye's optical properties (color or fluorescence) change in response to pH variations.

G cluster_material Functional Material cluster_stimulus Environmental Stimulus cluster_response Optical Response Polymer Polymer Matrix Dye Anthraquinone Dye (pH-sensitive moiety) Polymer->Dye hosts State1 Protonated State (Color 1 / Fluorescence 1) Dye->State1 leads to State2 Deprotonated State (Color 2 / Fluorescence 2) Dye->State2 leads to pH_low Low pH (H+) pH_low->Dye interacts with pH_high High pH (OH-) pH_high->Dye interacts with Detector Spectrometer / Visual Detection State1->Detector detected by State2->Detector detected by

Caption: pH sensing mechanism of an anthraquinone dye in a polymer matrix.

Applications in Drug Development and Research

Functional polymers incorporating anthraquinone dyes have several potential applications in the biomedical field:

  • pH Sensors: As conceptualized above, these materials can be used to monitor pH changes in cellular environments or bioreactors.

  • Metal Ion Sensing: Certain anthraquinone derivatives can act as fluorescent chemosensors for specific metal ions, enabling the development of polymer-based sensors for environmental or biological monitoring.

  • Drug Delivery: Polymer-dye conjugates can be designed as drug delivery systems where the dye acts as a tracking agent or a component of a stimuli-responsive release mechanism. Covalent attachment is crucial to prevent premature release and toxicity of the free dye.

  • Biocompatible Coatings: Covalently colored polymers can be used as biocompatible coatings for medical devices, providing coloration without the risk of dye leaching.

Safety and Biocompatibility Considerations

While Disperse Blue 1 and other anthraquinone dyes are widely used, their biocompatibility must be carefully evaluated for any biomedical application.

  • Cytotoxicity: Studies have shown that Disperse Blue 1 can impair cell viability and mitochondrial function in certain cell lines. Therefore, direct contact of the free dye with cells should be minimized.

  • Carcinogenicity: Disperse Blue 1 is listed as reasonably anticipated to be a human carcinogen based on animal studies. This underscores the importance of stable incorporation into the polymer matrix to prevent leaching.

  • Leaching: For non-covalently dispersed dyes, it is essential to perform leaching studies to quantify the amount of dye released from the polymer matrix under physiological conditions.

  • Biocompatibility of the Composite: The final dye-polymer composite should be tested for its biocompatibility using standard assays (e.g., ISO 10993) to ensure it does not elicit an adverse biological response. Nanoencapsulation of dyes in biocompatible polymers like chitosan has been shown to reduce their toxicity.

References

High-performance liquid chromatography (HPLC) method for "Disperse Blue ANT" analysis

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed application note and protocol for the analysis of the disperse dye, Disperse Blue ANT, using High-Performance Liquid Chromatography (HPLC). This method is intended for researchers, scientists, and professionals in drug development and quality control who are working with this dye.

Introduction

This compound is a synthetic azo dye characterized by the presence of bromo and nitro functional groups. Its chemical identity is methyl 2-[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxy-N-(2-methoxy-2-oxoethyl)anilino]acetate, with the CAS number 88938-51-6 and a molecular formula of C₂₁H₂₁BrN₆O₁₀[1][2]. Due to its use in textiles and other materials, a reliable analytical method for its identification and quantification is essential for quality control and safety assessment. This application note details an HPLC method adapted from established procedures for similar disperse dyes.

Experimental Protocols

This section outlines the detailed methodology for the HPLC analysis of this compound.

1. Sample Preparation

  • Standard Solution:

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

    • From the stock solution, prepare a series of working standards by dilution with the mobile phase to concentrations of 1, 5, 10, 25, and 50 µg/mL.

  • Sample from Textile Matrix:

    • Cut a representative sample of the dyed textile into small pieces (approximately 2x2 mm).

    • Accurately weigh approximately 100 mg of the textile sample into a glass vial.

    • Add 5 mL of methanol and sonicate for 30 minutes in a water bath at 60°C to extract the dye.

    • Allow the solution to cool to room temperature.

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions

The analysis is performed on a standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

Data Presentation

The following tables summarize the key parameters and expected quantitative data for the HPLC analysis of this compound.

Table 1: HPLC Chromatographic Conditions

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 10 mM Ammonium Acetate (pH 6.8) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 590 nm (or λmax of this compound)

Table 2: Expected Quantitative Data

ParameterExpected Value
Retention Time (tR) Approximately 9.3 min[3]
Linearity (R²) > 0.995
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Experimental Workflow and Logical Relationships

The diagrams below illustrate the experimental workflow for the HPLC analysis of this compound and the logical relationships of the key analytical stages.

Experimental Workflow for HPLC Analysis of this compound cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start: Obtain Sample (Standard or Textile) weigh Weigh Sample start->weigh dissolve Dissolve/Extract with Methanol weigh->dissolve sonicate Sonicate (for textile samples) dissolve->sonicate if textile filter Filter through 0.45 µm Syringe Filter dissolve->filter if standard sonicate->filter inject Inject Sample into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV-Vis/PDA Detection separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peak Area acquire->integrate quantify Quantify Concentration using Calibration Curve integrate->quantify report Report Results quantify->report

Figure 1: Experimental workflow for the HPLC analysis of this compound.

Logical Relationship for HPLC Method cluster_input Input Parameters cluster_process Analytical Process cluster_output Output Data sample Prepared Sample separation Analyte Separation sample->separation hplc_params HPLC Parameters (Column, Mobile Phase, Flow Rate) hplc_params->separation detection Signal Detection separation->detection chromatogram Chromatogram detection->chromatogram peak_data Peak Retention Time & Area chromatogram->peak_data concentration Analyte Concentration peak_data->concentration

Figure 2: Logical relationship of the HPLC analytical method.

References

Application of Disperse Dyes in Superhydrophobic Textile Research: A Conceptual Framework

Author: BenchChem Technical Support Team. Date: November 2025

To the Researcher: Scientific literature extensively covers the synthesis and application of superhydrophobic coatings for textiles. However, there is currently no published research detailing the use of "Disperse Blue ANT" as a functional component in creating these water-repellent surfaces. Disperse dyes, including this compound, are primarily utilized for their coloration properties on hydrophobic fibers like polyester.[1][2][3][4][5]

This document provides a conceptual framework for how a disperse dye such as this compound could be integrated into the research and development of superhydrophobic textiles. It outlines the established properties of the dye, summarizes common superhydrophobic treatment protocols, and proposes a theoretical workflow for combining dyeing with hydrophobic finishing.

This compound: Properties and Conventional Application

This compound is a synthetic organic compound classified as an azo dye. Its primary application is in the dyeing of synthetic fibers, particularly polyester and nylon, due to its low water solubility and ability to penetrate these hydrophobic materials under high temperature and pressure.

PropertyDescriptionSource
Chemical Name N-[5-(acetylamino)-4-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyphenyl]-N-(2-methoxy-2-oxoethyl)-glycine, methyl ester
CAS Number 88938-51-6
Molecular Formula C21H21BrN6O10
Molecular Weight 597.33 g/mol
Class Azo Disperse Dye
Solubility Low water solubility; soluble in some polar organic solvents.
Primary Application Dyeing of hydrophobic synthetic fibers like polyester and nylon.
Superhydrophobic Finishing of Textiles: A Summary of Established Methods

The creation of superhydrophobic surfaces on textiles typically involves two key elements: creating a specific surface roughness (often at the micro- or nanoscale) and lowering the surface energy of the fabric. Research has explored various methods to achieve this, often on polyester, the primary substrate for disperse dyes.

MethodKey Reagents/ProcessReported Performance (Water Contact Angle - WCA)Key AdvantagesSource
Sol-Gel Coating (3-glycidyloxypropyl)trimethoxysilane (GPTMS) and long alkyl-chain alkoxysilanesNot specified, but described as "superhydrophobic"Fluorine-free, water-based, simple dip-pad-dry-cure method.
Plasma Treatment & Coating Plasma impregnation with polydimethylsiloxane (PDMS) and nanosilver~154° (remains >140° after 500 washes)Durable, fluorine-free, antimicrobial.
Alkaline Hydrolysis & Coating Alkaline hydrolysis followed by fluorinated polymer coatingUp to 167.8°Creates nano-roughness on the fiber surface.
Layer-by-Layer Assembly Caffeic acid and Fe2+ chelation, followed by n-octadecyl mercaptan grafting~156°Good durability against washing, friction, and UV aging.
Dip Coating Infrared-reflective pigments (IRP) and fluoride-free hydrophobic fumed SiO2 nanoparticlesNot specified, but described as "superhydrophobic"Provides additional infrared reflection and heat insulation.

Experimental Protocols: Established Methods for Superhydrophobic Textiles

The following are generalized protocols based on published research for creating superhydrophobic polyester fabrics.

Protocol 1: Sol-Gel Coating via Dip-Pad-Dry-Cure

This protocol is a generalized representation of the method described by Bosch et al.

  • Sol Preparation:

    • Mix (3-glycidyloxypropyl)trimethoxysilane (GPTMS) and a long alkyl-chain alkoxysilane in an aqueous solution with a catalyst.

    • Stir the solution for a specified time to allow for hydrolysis and condensation reactions to form the sol.

  • Fabric Application:

    • Submerge a pre-cleaned polyester fabric sample (e.g., 15x15 cm) in the prepared sol for 5 minutes at room temperature.

    • Pass the impregnated fabric through a laboratory padder at a defined pressure (e.g., 2 kg/cm ²) to achieve a specific wet pickup percentage (e.g., ~70%).

  • Curing:

    • Dry the padded fabric in an oven at a specified temperature (e.g., 80-120°C) for a set duration.

    • Cure the dried fabric at a higher temperature (e.g., 130-150°C) to ensure the coating cross-links and adheres to the fabric surface.

  • Characterization:

    • Measure the water contact angle (WCA) and shedding angle to determine hydrophobicity.

    • Perform abrasion and wash durability tests.

    • Use Scanning Electron Microscopy (SEM) to observe the surface morphology.

Protocol 2: Plasma Treatment and PDMS Coating

This protocol is a generalized representation of the method described by Li et al.

  • Plasma Etching:

    • Place the polyester fabric in a low-temperature plasma reactor.

    • Treat the fabric with a suitable gas (e.g., argon, oxygen) to etch the surface and create activation sites.

  • Finishing Solution Preparation:

    • Prepare a water-based emulsion of polydimethylsiloxane (PDMS). If antimicrobial properties are desired, add a water-soluble nanosilver solution.

  • Fabric Impregnation:

    • Immerse the plasma-etched fabric in the finishing solution for a specified time (e.g., 30 minutes).

    • Use a padder to ensure even application and a specific wet pickup (e.g., 100%).

    • Dry the fabric at a moderate temperature (e.g., 60°C).

  • Plasma Crosslinking:

    • Return the coated and dried fabric to the plasma reactor for a final crosslinking step to cure and bond the PDMS coating.

  • Characterization:

    • Measure WCA, wash and friction durability.

    • Analyze the surface chemistry using Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectrometry (XPS).

    • Evaluate antimicrobial efficacy against relevant bacteria (e.g., E. coli, S. aureus).

Conceptual Application of this compound in Superhydrophobic Textile Production

While this compound does not impart hydrophobicity, it can be used to color the textile before or after the hydrophobic treatment. The primary challenge is ensuring that the dyeing process does not interfere with the subsequent hydrophobic finish, and that the finishing process does not degrade the color.

Proposed Experimental Workflow: Dyeing Followed by Superhydrophobic Finishing

This workflow outlines a logical sequence for combining traditional disperse dyeing with a subsequent superhydrophobic treatment.

G cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_finishing Superhydrophobic Finishing cluster_analysis Characterization A 1. Polyester Fabric Sourcing (Pre-cleaned) B 2. Prepare Dye Bath (this compound, Dispersing Agent, Water) A->B Substrate C 3. High-Temperature Dyeing (~130°C, High Pressure) B->C D 4. Reduction Clearing (Remove Surface Dye) C->D E 5. Rinse and Dry D->E F 6. Apply Hydrophobic Coating (e.g., Sol-Gel or PDMS) E->F Dyed Fabric G 7. Curing (Thermal or Plasma) F->G H 8. Performance Testing G->H Finished Textile I Water Contact Angle (WCA) H->I J Durability (Wash, Abrasion) H->J K Colorfastness Testing H->K L Surface Analysis (SEM, XPS) H->L

Caption: Conceptual workflow combining disperse dyeing with superhydrophobic finishing.

Key Considerations for Integration:
  • Surface Energy: The dyeing process, including the use of dispersing agents, may leave residues on the fiber surface. Thorough cleaning (reduction clearing) is critical, as any residual surfactants could increase surface energy and prevent the formation of a stable superhydrophobic layer.

  • Coating Adhesion: The presence of dye molecules within the amorphous regions of the polyester fibers could potentially influence the adhesion of the subsequent hydrophobic coating. The coating must bond effectively to the fiber surface, not just the dye molecules.

  • Colorfastness: The chemicals and processes used for the superhydrophobic finishing (e.g., plasma, high-temperature curing) could affect the chemical structure of the this compound dye, leading to color fading or alteration. Colorfastness tests post-treatment are essential.

  • Process Optimization: The curing temperatures for the hydrophobic finish must be selected carefully to avoid exceeding the sublimation temperature of the disperse dye, which could lead to color loss and contamination of equipment.

Signaling Pathway Analogy: From Dye Molecule to Functional Surface

While not a biological signaling pathway, the logical progression from a dyed fiber to a functional superhydrophobic surface can be visualized as a series of dependent steps.

G A Polyester Fiber (Hydrophobic Core) D Heat + Pressure (Dyeing Process) A->D B Disperse Dye Molecule (e.g., Blue ANT) B->D C Dispersing Agent C->D E Dyed Fiber (Dye diffused into fiber) D->E G Curing Process (Thermal/Plasma) E->G F Hydrophobic Coating Precursor (e.g., Silane) F->G H Superhydrophobic Surface (Micro/Nano-structure + Low Surface Energy) G->H

References

Application Notes & Protocols: Synthesis of "Disperse Blue ANT" Derivatives for Enhanced Fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue ANT is a disperse dye characterized by a 2-bromo-4,6-dinitrophenyl azo functional group. While traditionally used in the textile industry, its core structure presents a scaffold for the development of novel fluorescent probes. The presence of strong electron-withdrawing nitro groups typically quenches fluorescence. However, strategic chemical modifications can overcome this quenching and significantly enhance the dye's emissive properties. These fluorescent derivatives have potential applications in biological imaging, particularly for staining lipid-rich structures and as hypoxia sensors, due to the azo bond's susceptibility to reduction in low-oxygen environments.[1][2][3]

This document provides detailed protocols for the synthesis of this compound derivatives with enhanced fluorescence and their application in cellular imaging.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives involves a two-step process: the diazotization of a substituted aniline and the subsequent azo coupling with a partner molecule.[4][5] To enhance fluorescence, modifications are introduced to the aniline or the coupling partner, typically by incorporating electron-donating groups or moieties that restrict intramolecular rotation.

Protocol 1: Diazotization of 2-bromo-4,6-dinitroaniline

This protocol describes the formation of the diazonium salt from 2-bromo-4,6-dinitroaniline, which serves as the precursor for the azo coupling reaction.

Materials:

  • 2-bromo-4,6-dinitroaniline

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

Procedure:

  • In a 100 mL beaker, suspend 2.77 g (0.01 mol) of 2-bromo-4,6-dinitroaniline in 20 mL of a 3:1 (v/v) mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

  • Prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled suspension of 2-bromo-4,6-dinitroaniline. Maintain the temperature between 0-5 °C throughout the addition.

  • Continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt. The resulting clear solution is the diazonium salt of 2-bromo-4,6-dinitroaniline and should be used immediately in the subsequent coupling reaction.

Diagram of the Diazotization Workflow

diazotization_workflow start Start suspend Suspend 2-bromo-4,6-dinitroaniline in HCl/Water start->suspend cool Cool to 0-5 °C suspend->cool add_na_no2 Add NaNO₂ solution dropwise cool->add_na_no2 stir Stir for 30 min at 0-5 °C add_na_no2->stir diazonium_salt Diazonium Salt Solution stir->diazonium_salt

Caption: Workflow for the diazotization of 2-bromo-4,6-dinitroaniline.

Protocol 2: Azo Coupling and Derivatization for Enhanced Fluorescence

This protocol outlines the coupling of the diazonium salt with different aromatic partners to synthesize this compound derivatives. Three exemplary derivatives are described, each designed to exhibit enhanced fluorescence through different chemical strategies.

Derivative A: N,N-diethylaniline derivative (Enhanced electron-donating properties)

Derivative B: N-(2-methoxyethyl)-N-ethylaniline derivative (Introduction of a flexible electron-donating group)

Derivative C: 1-Naphthol derivative (Introduction of a rigid polycyclic aromatic system)

Materials:

  • Diazonium salt solution from Protocol 1

  • N,N-diethylaniline (for Derivative A)

  • N-(2-methoxyethyl)-N-ethylaniline (for Derivative B)

  • 1-Naphthol (for Derivative C)

  • 10% aqueous hydrochloric acid

  • Sodium acetate

  • Methanol

  • Filtration apparatus (Büchner funnel, filter paper)

  • Beakers, magnetic stirrer, and ice bath

Procedure:

  • Preparation of the Coupling Partner Solution:

    • For Derivative A: In a 250 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 20 mL of 10% aqueous hydrochloric acid.

    • For Derivative B: In a 250 mL beaker, dissolve 1.79 g (0.01 mol) of N-(2-methoxyethyl)-N-ethylaniline in 20 mL of 10% aqueous hydrochloric acid.

    • For Derivative C: In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 1-Naphthol in 20 mL of 10% sodium hydroxide solution.

  • Cool the prepared coupling partner solution to 0-5 °C in an ice bath.

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution (from Protocol 1) to the cooled coupling partner solution with vigorous stirring.

    • Maintain the temperature at 0-5 °C. A colored precipitate will form.

    • Continue stirring for 1-2 hours.

  • pH Adjustment:

    • Slowly add a saturated solution of sodium acetate with stirring until the mixture is neutral to litmus paper. This will ensure complete precipitation of the dye.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold water until the filtrate is colorless.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified this compound derivative.

    • Dry the purified crystals in a vacuum oven.

Diagram of the Azo Coupling and Derivatization Workflow

azo_coupling_workflow diazonium_salt Diazonium Salt (from Protocol 1) azo_coupling Add Diazonium Salt (Azo Coupling) diazonium_salt->azo_coupling coupling_partner Prepare Coupling Partner (A, B, or C) cool_coupling Cool to 0-5 °C coupling_partner->cool_coupling cool_coupling->azo_coupling ph_adjust Neutralize with Sodium Acetate azo_coupling->ph_adjust isolate Isolate by Filtration ph_adjust->isolate purify Recrystallize and Dry isolate->purify final_product Purified Derivative purify->final_product

Caption: General workflow for azo coupling and derivatization.

Quantitative Data Summary

The following table summarizes the hypothetical photophysical properties of the synthesized this compound derivatives compared to the parent scaffold. These values are illustrative and would need to be determined experimentally.

DerivativeCoupling Partnerλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (ΦF)
Parent Scaffold (Hypothetical)58062040< 0.01
Derivative A N,N-diethylaniline610660500.15
Derivative B N-(2-methoxyethyl)-N-ethylaniline615670550.25
Derivative C 1-Naphthol600655550.35

Experimental Protocols for Characterization and Application

Protocol 3: Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a critical parameter for evaluating the efficiency of the synthesized derivatives. A relative method using a known standard is described below.

Materials:

  • Synthesized this compound derivative

  • Reference standard with a known quantum yield in the same spectral region (e.g., Rhodamine 101 in ethanol, ΦF = 1.0)

  • Spectrograde solvent (e.g., ethanol or DMSO)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a series of dilute solutions of both the reference standard and the synthesized derivative in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra for all solutions and determine the absorbance at the excitation wavelength (λex).

  • Measure the fluorescence emission spectra of all solutions using the same λex for both the sample and the reference.

  • Integrate the area under the emission spectra for both the sample and the reference.

  • Calculate the quantum yield of the derivative using the following equation:

    ΦF(sample) = ΦF(ref) * (Isample / Iref) * (Aref / Asample) * (ηsample² / ηref²)

    Where:

    • ΦF is the fluorescence quantum yield

    • I is the integrated emission intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Diagram of the Quantum Yield Measurement Workflow

quantum_yield_workflow start Start prep_solutions Prepare Dilute Solutions (Sample & Reference) start->prep_solutions measure_abs Measure Absorbance (UV-Vis) prep_solutions->measure_abs measure_em Measure Emission (Fluorometer) prep_solutions->measure_em calculate_qy Calculate Quantum Yield measure_abs->calculate_qy integrate_spectra Integrate Emission Spectra measure_em->integrate_spectra integrate_spectra->calculate_qy result Quantum Yield Value calculate_qy->result cellular_staining cluster_cell Mammalian Cell cell_membrane Cell Membrane cytoplasm Cytoplasm (Aqueous) lipid_droplet Lipid Droplet (Lipophilic) extracellular_dye This compound Derivative (in medium) intracellular_dye Intracellular Dye extracellular_dye->intracellular_dye Passive Diffusion intracellular_dye->cytoplasm Low Affinity intracellular_dye->lipid_droplet High Affinity (Accumulation & Fluorescence)

References

Application Notes: Disperse Blue ANT as a Molecular Sensor for Environmental Contaminants

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Disperse Blue ANT is a synthetic organic dye belonging to the azo class of compounds. Its chemical name is N-[5-(acetylamino)-4-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyphenyl]-N-(2-methoxy-2-oxoethyl)-glycine, methyl ester.[1][2] Primarily utilized in the textile industry for dyeing synthetic fibers, its molecular structure possesses features that suggest potential for molecular sensing applications.[1] The presence of electron-withdrawing nitro groups and electron-donating amino and methoxy groups, along with the azo linkage, creates a conjugated system that can be sensitive to changes in its chemical environment. This document explores the theoretical basis and provides hypothetical protocols for the application of this compound as a molecular sensor for environmental contaminants, specifically focusing on heavy metal ions and nitroaromatic compounds.

Principle of Sensing

The sensing mechanism of this compound is predicated on the modulation of its photophysical properties, such as absorption and fluorescence, upon interaction with target analytes.

  • Heavy Metal Ion Detection: Many organic dyes with appropriate functional groups can act as chemosensors for metal ions. The interaction between the lone pair electrons of nitrogen and oxygen atoms in this compound and the vacant orbitals of heavy metal ions can lead to the formation of a coordination complex. This complexation can alter the electronic distribution within the dye molecule, resulting in a detectable change in its color (colorimetric sensing) or fluorescence intensity (fluorometric sensing). A common phenomenon is fluorescence quenching, where the binding of a metal ion provides a non-radiative pathway for the excited state of the fluorophore to return to the ground state.

  • Nitroaromatic Compound Detection: Nitroaromatic compounds are electron-deficient molecules. The electron-rich aromatic rings of this compound can engage in π-π stacking interactions with the aromatic rings of nitroaromatic compounds. This interaction can facilitate photoinduced electron transfer (PET) from the excited state of the dye to the nitroaromatic compound, leading to fluorescence quenching. The efficiency of this quenching can be correlated to the concentration of the nitroaromatic analyte.[3]

Signaling Pathway Diagram

cluster_0 Sensing Mechanism DBA This compound (Ground State) DBA_excited This compound (Excited State) DBA->DBA_excited Excitation Light Complex DBA-Analyte Complex DBA->Complex Binding DBA_excited->DBA Fluorescence Quenching Fluorescence Quenching DBA_excited->Quenching Interaction with Analyte Analyte Environmental Contaminant Analyte->Complex Analyte->Quenching Signal Detectable Signal (Colorimetric/Fluorometric) Complex->Signal Quenching->Signal

Caption: Proposed signaling pathway for this compound as a molecular sensor.

Experimental Protocols

The following are generalized protocols for evaluating the sensing capabilities of this compound. These protocols are hypothetical and would require optimization based on experimental findings.

Protocol 1: Colorimetric Detection of Heavy Metal Ions

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Prepare 10 mM stock solutions of various heavy metal salts (e.g., Pb(NO₃)₂, CdCl₂, HgCl₂, CuSO₄) in deionized water.

  • Titration Experiment:

    • In a series of cuvettes, add a fixed concentration of this compound solution (e.g., 10 µM in a buffered aqueous solution, pH 7.4).

    • To each cuvette, add increasing concentrations of a specific metal ion stock solution (e.g., 0 to 100 µM).

    • Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature to allow for complexation.

    • Record the UV-Vis absorption spectrum of each solution using a spectrophotometer.

  • Data Analysis:

    • Monitor the changes in the absorption maxima (λmax) and the appearance of new absorption bands.

    • Plot the change in absorbance at a specific wavelength against the concentration of the metal ion to determine the sensitivity and limit of detection (LOD).

Protocol 2: Fluorometric Detection of Nitroaromatic Compounds

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of this compound in a suitable organic solvent.

    • Prepare 1 mM stock solutions of various nitroaromatic compounds (e.g., 2,4,6-trinitrotoluene (TNT), 2,4-dinitrotoluene (DNT), nitrobenzene) in the same solvent.

  • Fluorescence Quenching Assay:

    • In a series of fluorescence cuvettes, add a fixed concentration of this compound solution (e.g., 1 µM).

    • Add increasing concentrations of a specific nitroaromatic compound stock solution (e.g., 0 to 50 µM).

    • Record the fluorescence emission spectrum of each solution using a spectrofluorometer, with an excitation wavelength determined from the absorption spectrum of this compound.

  • Data Analysis:

    • Analyze the decrease in fluorescence intensity at the emission maximum.

    • Plot the Stern-Volmer plot (I₀/I vs. [Quencher]), where I₀ is the initial fluorescence intensity and I is the intensity in the presence of the quencher. The slope of this plot gives the Stern-Volmer quenching constant (Ksv), which is a measure of the quenching efficiency.

Experimental Workflow Diagram

cluster_workflow Experimental Workflow prep 1. Prepare Stock Solutions (this compound & Analytes) titration 2. Perform Titration Experiments (Varying Analyte Concentrations) prep->titration measurement 3. Spectroscopic Measurement (UV-Vis or Fluorescence) titration->measurement analysis 4. Data Analysis (Sensitivity, LOD, Quenching Constant) measurement->analysis

Caption: General experimental workflow for sensor characterization.

Data Presentation

The quantitative data obtained from these experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical Colorimetric Response of this compound to Heavy Metal Ions

Metal IonInitial λmax (nm)Final λmax (nm)Color ChangeLimit of Detection (µM)
Pb²⁺450480Blue to Green5.2
Cd²⁺450460Blue to Cyan10.5
Hg²⁺450500Blue to Yellow-Green2.1
Cu²⁺450No significant shiftNo change-

Table 2: Hypothetical Fluorescence Quenching of this compound by Nitroaromatic Compounds

Nitroaromatic CompoundStern-Volmer Constant (Ksv, M⁻¹)Limit of Detection (µM)
2,4,6-Trinitrotoluene (TNT)1.5 x 10⁴1.8
2,4-Dinitrotoluene (DNT)8.2 x 10³3.5
Nitrobenzene2.1 x 10³8.1

While this compound is primarily known as a textile dye, its chemical structure suggests it could be a promising candidate for the development of molecular sensors for environmental contaminants. The proposed protocols provide a framework for investigating its potential colorimetric and fluorometric responses to heavy metal ions and nitroaromatic compounds. Further research is necessary to validate these hypotheses and to synthesize and evaluate derivatives of this compound with enhanced sensing properties. It is important to note that the environmental persistence of such dyes necessitates careful consideration of their potential impact if used in large-scale sensing applications.[1]

References

Application Notes and Protocols: Quantitative Analysis of Disperse Blue ANT Uptake in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue ANT is a synthetic azo dye characterized by its vibrant blue color and low water solubility.[1] Its primary application is in the textile industry for dyeing synthetic fibers such as polyester and nylon.[1] Chemically, it is identified as N-[5-(acetylamino)-4-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyphenyl]-N-(2-methoxy-2-oxoethyl)-glycine, methyl ester, with a molecular weight of 597.3 g/mol .[1][2][3] The compound's moderate lipophilicity, indicated by an estimated logarithmic partition coefficient (XLogP3-AA) of 3.2, suggests a tendency to partition into organic phases, which may facilitate its interaction with and passage across cellular membranes.

Understanding the dynamics of this compound's interaction with biological systems is crucial, particularly in the context of toxicology and the development of novel intracellular staining or drug delivery applications. These application notes provide detailed protocols for the quantitative analysis of this compound uptake in cultured mammalian cells. The methodologies described herein are designed to be adaptable to various cell lines and experimental setups, enabling researchers to investigate the dose-dependent and time-course kinetics of cellular uptake, as well as the potential cytotoxic effects of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for preparing stock solutions and designing cellular uptake experiments.

PropertyValueReference
Chemical Name N-[5-(acetylamino)-4-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyphenyl]-N-(2-methoxy-2-oxoethyl)-glycine, methyl ester
CAS Number 88938-51-6
Molecular Formula C21H21BrN6O10
Molecular Weight 597.3 g/mol
Appearance Vibrant blue solid
Solubility Poor in water; soluble in various organic solvents
Lipophilicity (XLogP3-AA) 3.2

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.

  • Add an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex thoroughly until the powder is completely dissolved.

  • Store the stock solution in small aliquots at -20°C, protected from light.

Cell Culture

Materials:

  • Mammalian cell line of interest (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Cell culture flasks or plates

  • Phosphate-buffered saline (PBS), sterile

Protocol:

  • Culture cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells regularly to maintain sub-confluent growth.

  • For experiments, seed cells into appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays, 24-well plates for uptake studies) and allow them to adhere and reach the desired confluency (typically 70-80%).

Quantitative Analysis of Cellular Uptake by Spectrophotometry

This protocol quantifies the total amount of this compound taken up by a cell population.

Materials:

  • Cultured cells in 24-well plates

  • This compound working solutions (prepared by diluting the stock solution in complete culture medium to desired concentrations)

  • PBS

  • Cell lysis buffer (e.g., RIPA buffer)

  • Microplate reader capable of measuring absorbance at the λmax of this compound (to be determined empirically, but likely in the 550-650 nm range for a blue dye)

Protocol:

  • Prepare a standard curve by making serial dilutions of this compound in cell lysis buffer.

  • Remove the culture medium from the cells and wash twice with PBS.

  • Add the this compound working solutions to the cells and incubate for the desired time points (e.g., 1, 2, 4, 8, 24 hours). Include a vehicle control (medium with the same concentration of DMSO used for the highest dye concentration).

  • After incubation, remove the dye-containing medium and wash the cells three times with ice-cold PBS to remove any unbound dye.

  • Lyse the cells by adding a fixed volume of cell lysis buffer to each well and incubating for 15-30 minutes at 4°C with gentle agitation.

  • Transfer the cell lysates to microcentrifuge tubes and centrifuge at high speed to pellet cell debris.

  • Transfer the supernatant to a new 96-well plate.

  • Measure the absorbance of the standards and samples at the λmax of this compound.

  • Calculate the concentration of this compound in the cell lysates using the standard curve and normalize to the total protein content of each sample (determined by a BCA or Bradford assay).

Quantitative Analysis of Cellular Uptake by Flow Cytometry

This protocol measures the fluorescence intensity of single cells that have taken up the fluorescent this compound.

Materials:

  • Cultured cells in 6-well plates

  • This compound working solutions

  • PBS

  • Trypsin-EDTA

  • Flow cytometry tubes

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound for desired time points. Include a vehicle control.

  • After incubation, wash the cells twice with PBS.

  • Detach the cells using trypsin-EDTA and neutralize with complete medium.

  • Transfer the cell suspension to flow cytometry tubes and centrifuge to pellet the cells.

  • Resuspend the cell pellet in ice-cold PBS.

  • Analyze the cells on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., APC or a similar far-red channel).

  • Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample.

Cytotoxicity Assay

This protocol assesses the effect of this compound on cell viability.

Materials:

  • Cultured cells in a 96-well, opaque-walled plate

  • This compound working solutions

  • A commercial cytotoxicity assay kit (e.g., CellTox™ Green Cytotoxicity Assay, MTT assay, or LDH release assay)

  • Lysis buffer (positive control for 100% cytotoxicity)

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control (cells treated with lysis buffer).

  • Incubate for a relevant period (e.g., 24, 48, or 72 hours).

  • Follow the manufacturer's instructions for the chosen cytotoxicity assay kit to measure cell viability.

  • Calculate the percentage of viable cells relative to the vehicle control.

Data Presentation

The following tables provide examples of how to structure the quantitative data obtained from the described experiments.

Table 2: Dose-Dependent Uptake of this compound

This compound Concentration (µM)Cellular Uptake (nmol/mg protein)Mean Fluorescence Intensity (Arbitrary Units)
0 (Vehicle Control)0.00 ± 0.00100 ± 15
10.52 ± 0.08520 ± 45
52.65 ± 0.312580 ± 210
105.10 ± 0.455150 ± 430
2511.8 ± 1.212100 ± 980
5018.5 ± 1.919200 ± 1500

Table 3: Time-Course of this compound Uptake (at a fixed concentration, e.g., 10 µM)

Incubation Time (hours)Cellular Uptake (nmol/mg protein)Mean Fluorescence Intensity (Arbitrary Units)
0.51.2 ± 0.151250 ± 110
12.5 ± 0.282600 ± 230
24.8 ± 0.515050 ± 450
47.9 ± 0.828100 ± 720
89.8 ± 1.110200 ± 950
2410.5 ± 1.311000 ± 1050

Table 4: Cytotoxicity of this compound after 24-hour Exposure

This compound Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100 ± 5.2
198.5 ± 4.8
595.1 ± 6.1
1090.3 ± 7.5
2575.6 ± 8.2
5052.1 ± 9.5
10025.8 ± 6.9

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical cellular uptake pathway for this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Output prep_stock Prepare this compound Stock Solution treatment Treat Cells with this compound prep_stock->treatment prep_cells Culture and Seed Cells prep_cells->treatment incubation Incubate for Desired Time/Concentration treatment->incubation spectro Spectrophotometry (Cell Lysate) incubation->spectro flow Flow Cytometry (Whole Cells) incubation->flow cyto Cytotoxicity Assay incubation->cyto quant_uptake Quantify Total Uptake spectro->quant_uptake mfi Measure Mean Fluorescence Intensity flow->mfi viability Determine Cell Viability cyto->viability

Caption: Experimental workflow for quantitative analysis of this compound uptake.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_organelles Organelles extracellular Extracellular this compound passive Passive Diffusion extracellular->passive Lipophilic Nature endocytosis Endocytosis extracellular->endocytosis Alternative Pathway cytosolic Cytosolic this compound passive->cytosolic vesicle Endocytic Vesicle endocytosis->vesicle organelle_accum Organelle Accumulation (e.g., ER, Mitochondria) cytosolic->organelle_accum vesicle->cytosolic Vesicular Escape lysosome Lysosome vesicle->lysosome Trafficking

Caption: Hypothetical cellular uptake pathways for this compound.

References

Troubleshooting & Optimization

Optimizing "Disperse Blue ANT" Concentration for Fluorescence Microscopy: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of "Disperse Blue ANT" and other Disperse Blue dyes in fluorescence microscopy applications. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Troubleshooting Common Staining Issues

Success in fluorescence microscopy hinges on optimal staining. Below are common problems encountered when using Disperse Blue dyes and systematic approaches to resolve them.

Problem: Weak or No Fluorescence Signal

A faint or absent signal is a frequent challenge that can arise from various factors throughout the staining and imaging process.

Possible CauseRecommended Solution
Inadequate Dye Concentration Optimize the concentration of the Disperse Blue dye. It is advisable to start with a range and titrate to determine the optimal level for your specific cell or tissue type. A typical starting concentration range is 1-10 µM.[1]
Insufficient Incubation Time Increase the incubation period to allow for sufficient uptake of the dye. Recommended incubation times generally range from 15 to 60 minutes.[1]
Poor Dye Solubility and Aggregation Disperse Blue dyes have low water solubility.[1] Ensure the dye is properly dissolved in an organic solvent like DMSO before adding it to your aqueous staining buffer. Using a dispersing agent, such as Pluronic® F-127, can help prevent aggregation.[1]
Photobleaching Minimize the sample's exposure to excitation light. Use neutral density filters, reduce illumination intensity, and limit exposure time during image acquisition to prevent photobleaching.[1]
Incorrect Microscope Filter Sets Verify that the excitation and emission filters on your microscope are appropriate for the spectral properties of the Disperse Blue dye. These dyes typically require excitation in the violet-to-blue region and have emission in the blue-to-green region.

Problem: High Background Fluorescence

Excessive background fluorescence can obscure the specific signal from your target.

Possible CauseRecommended Solution
Excess Dye Optimize the washing steps after incubation. Increase the number and duration of washes with a suitable buffer (e.g., PBS or HBSS) to effectively remove unbound dye.
Dye Precipitation or Aggregation Ensure the dye is fully solubilized before use. Aggregates can bind non-specifically to cellular structures and surfaces, leading to increased background fluorescence.
Cell or Tissue Autofluorescence Include an unstained control sample to determine the level of autofluorescence. If autofluorescence is high, particularly in the blue or green channels, consider using spectral unmixing techniques if your imaging system allows for it.

Problem: Uneven or Patchy Staining

Inconsistent staining can result from issues with either the sample preparation or the application of the dye.

Possible CauseRecommended Solution
Inconsistent Cell Health or Density Ensure you are working with a healthy and evenly distributed cell culture. For tissue sections, proper fixation and sectioning are crucial for maintaining uniform morphology.
Inadequate Mixing Gently agitate the sample during incubation to ensure an even distribution of the staining solution.
Dye Aggregation Prepare the staining solution immediately before use to minimize the formation of dye aggregates, which can lead to patchy staining.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of staining for Disperse Blue dyes in live cells?

A1: Disperse Blue dyes are typically hydrophobic and cell-permeant. It is believed that they selectively accumulate in acidic organelles like lysosomes due to the pH gradient across the lysosomal membrane. Once inside the acidic environment, the dye may become protonated and trapped, leading to an increase in its fluorescence.

Q2: What are the recommended starting parameters for a staining protocol with Disperse Blue dyes?

A2: The following table provides a starting point for optimizing your staining protocol. Note that optimal conditions can vary depending on the cell or tissue type and the specific experimental setup.

ParameterRecommended Starting PointNotes
Final Dye Concentration 1 - 10 µMThis should be optimized for your specific application.
Incubation Time 15 - 60 minutesMay need to be adjusted based on cell type and dye uptake efficiency.
Incubation Temperature 37°CStandard cell culture incubation conditions are generally suitable.
Solvent for Stock Solution DMSOEnsure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.5%).

Q3: Are Disperse Blue dyes toxic to cells?

A3: Like many fluorescent dyes, Disperse Blue dyes may exhibit some cytotoxicity, especially at higher concentrations or with prolonged incubation times. It is always recommended to perform a toxicity assay to determine the optimal, non-toxic concentration and incubation time for your specific cell line and experimental conditions.

Q4: How should I store Disperse Blue dye stock solutions?

A4: It is generally recommended to store stock solutions of Disperse Blue dyes at -20°C and protected from light.

Q5: What causes photobleaching and how can I minimize it?

A5: Photobleaching is the irreversible destruction of a fluorophore's ability to fluoresce due to repeated exposure to excitation light. To minimize photobleaching, you should reduce the intensity and duration of light exposure. This can be achieved by using neutral density filters, lowering the laser power, and only illuminating the sample when acquiring an image. Using an anti-fade mounting medium can also help to reduce photobleaching.

Visualizing Experimental Workflows and Troubleshooting

To further assist in your experimental design and troubleshooting, the following diagrams illustrate key processes.

G Troubleshooting Workflow for Poor Staining cluster_start cluster_signal Signal Issues cluster_causes_weak Potential Causes for Weak Signal cluster_causes_bg Potential Causes for High Background cluster_causes_patchy Potential Causes for Patchy Staining cluster_solutions Solutions start Start: Poor Staining Observed weak_signal Weak or No Signal start->weak_signal high_bg High Background start->high_bg patchy Uneven/Patchy Staining start->patchy conc Inadequate Concentration? weak_signal->conc Check time Insufficient Incubation? weak_signal->time Check solubility Poor Solubility? weak_signal->solubility Check bleach Photobleaching? weak_signal->bleach Check filters Incorrect Filters? weak_signal->filters Check excess Excess Dye? high_bg->excess Check precip Dye Precipitation? high_bg->precip Check auto Autofluorescence? high_bg->auto Check health Poor Cell Health? patchy->health Check mix Inadequate Mixing? patchy->mix Check agg Dye Aggregation? patchy->agg Check sol_conc Optimize Concentration (1-10 µM) conc->sol_conc Action sol_time Increase Incubation Time (15-60 min) time->sol_time Action sol_sol Ensure Proper Dissolving (use DMSO) solubility->sol_sol Action sol_bleach Minimize Light Exposure bleach->sol_bleach Action sol_filters Verify Filter Sets filters->sol_filters Action sol_wash Optimize Washing Steps excess->sol_wash Action sol_precip Prepare Fresh Solution precip->sol_precip Action sol_auto Use Unstained Control auto->sol_auto Action sol_health Ensure Healthy Culture health->sol_health Action sol_mix Gentle Agitation During Incubation mix->sol_mix Action sol_agg Prepare Fresh Solution agg->sol_agg Action

Caption: Troubleshooting flowchart for common staining issues.

G General Staining Protocol Workflow prep_stock 1. Prepare Stock Solution (1-5 mM in DMSO) prep_working 2. Prepare Working Solution (1-10 µM in pre-warmed medium) prep_stock->prep_working cell_stain 3. Cell Staining (Incubate 15-60 min at 37°C) prep_working->cell_stain wash 4. Washing (2x with pre-warmed PBS/HBSS) cell_stain->wash image 5. Imaging (Fluorescence Microscope) wash->image

References

Technical Support Center: Optimizing "Disperse Blue ANT" Staining

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background fluorescence and achieving optimal results with "Disperse Blue ANT" staining.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in a research setting?

This compound (CAS Number: 88938-51-6) is a synthetic organic dye.[1][2] While primarily utilized in the textile industry for dyeing synthetic fibers like polyester and nylon, its hydrophobic nature suggests potential applications in biological imaging.[1] Similar hydrophobic dyes, such as Disperse Blue 35, have been used as fluorescent probes for selectively staining lysosomes in live cells.[3] The mechanism is believed to involve the dye's passive diffusion across the cell membrane and accumulation in acidic organelles where it becomes protonated and trapped, leading to an increase in fluorescence.[3]

Q2: What are the main causes of high background fluorescence when using this compound?

High background fluorescence with this compound can stem from several factors, primarily related to its hydrophobic nature and the inherent properties of the biological sample:

  • Dye Aggregation and Precipitation: Due to its low water solubility, this compound can form aggregates that bind non-specifically to cellular surfaces and coverslips, causing fluorescent speckles and high background.

  • Excess Unbound Dye: Insufficient washing after the staining step can leave a significant amount of unbound dye in the sample, contributing to a general haze of background fluorescence.

  • Sample Autofluorescence: Many biological specimens, including cells and tissues, exhibit natural fluorescence (autofluorescence), which can interfere with the signal from the dye.

  • Non-Specific Binding: The hydrophobic nature of the dye can lead to its non-specific partitioning into cellular membranes and other lipid-rich structures, contributing to background signal.

Q3: What are the predicted spectral properties of this compound?

Q4: How can I properly solubilize this compound for staining?

This compound has low water solubility. To prepare a working staining solution, it should first be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO). To prevent aggregation when diluted into aqueous cell culture media or buffer, the use of a non-ionic detergent and dispersing agent like Pluronic® F-127 is highly recommended.

Q5: Is this compound toxic to cells?

Many fluorescent dyes can exhibit some level of cytotoxicity, especially at high concentrations or with prolonged incubation times. Since this compound is a relatively uncharacterized dye in biological systems, it is crucial to perform a cell viability assay (e.g., MTT assay) to determine the optimal, non-toxic concentration and incubation time for your specific cell line and experimental conditions.

Troubleshooting Guide

Problem 1: High Background Fluorescence

High background can obscure the specific signal from your stained structures. The following table outlines common causes and suggested solutions.

Potential Cause Suggested Solution
Dye Aggregation/Precipitation Ensure the dye is fully dissolved in DMSO before preparing the final staining solution. Use a dispersing agent like Pluronic® F-127 to improve solubility in aqueous media. Prepare the staining solution immediately before use and consider filtering it through a 0.22 µm syringe filter.
Excess Unbound Dye Increase the number and duration of washing steps after incubation. Use a buffered saline solution (e.g., PBS or HBSS) for washing. Gentle agitation during washing can improve efficiency.
High Sample Autofluorescence Image an unstained control sample to determine the level of autofluorescence. If significant, consider using a commercial autofluorescence quenching kit. Alternatively, if your imaging system allows, use spectral unmixing to separate the this compound signal from the autofluorescence.
Non-Specific Binding Titrate the dye concentration to find the lowest effective concentration that provides a good signal-to-noise ratio. Optimize the incubation time; shorter incubation may reduce non-specific binding.
Problem 2: Weak or No Fluorescence Signal

A faint or absent signal can be due to several factors throughout the staining and imaging process.

Potential Cause Suggested Solution
Inadequate Dye Concentration Perform a concentration titration to find the optimal concentration for your cell type and target. A starting range of 1-10 µM is recommended for similar disperse dyes.
Insufficient Incubation Time Increase the incubation time to allow for sufficient uptake of the dye. Optimization is key, as prolonged incubation can increase cytotoxicity.
Incorrect Microscope Filter Set Since the exact spectra are not well-documented, experiment with different filter sets. A DAPI filter set (excitation ~350-400 nm, emission ~420-470 nm) is a good starting point based on the dye's color.
Photobleaching Minimize the exposure of the sample to excitation light. Use the lowest possible light intensity and exposure time required to obtain a clear image. The use of an anti-fade mounting medium can also help if imaging fixed cells.

Experimental Protocols

Protocol 1: Live-Cell Staining with this compound (Adapted from Disperse Blue 35 Protocol)

This protocol provides a general guideline for staining live, adherent cells. Optimization for specific cell types and experimental conditions is highly recommended.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127, 20% in DMSO

  • Live cells cultured on coverslips or in imaging-compatible plates

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

    • Warm the 20% Pluronic® F-127 in DMSO solution to room temperature. If it has solidified, gently heat to 50-65°C until it becomes a clear liquid.

  • Preparation of Staining Solution (Final Dye Concentration 1-10 µM):

    • In a microcentrifuge tube, mix equal volumes of the this compound stock solution and the 20% Pluronic® F-127 solution. Vortex briefly.

    • Dilute this mixture into pre-warmed (37°C) cell culture medium to achieve the desired final concentration.

  • Cell Staining:

    • Aspirate the existing culture medium from the cells.

    • Add the staining solution to the cells.

    • Incubate at 37°C in a 5% CO₂ incubator for 15-60 minutes. The optimal time should be determined experimentally.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed HBSS or PBS to remove excess dye.

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Image the cells on a fluorescence microscope using an appropriate filter set (e.g., DAPI filter set).

Protocol 2: Quantification of Background Fluorescence and Signal-to-Noise Ratio (SNR)

This protocol outlines a basic method for quantifying background and signal to assess the quality of your staining.

Procedure:

  • Image Acquisition:

    • Acquire images of your stained sample and an unstained control sample using identical microscope settings (e.g., exposure time, gain, laser power).

  • Background Measurement:

    • Using image analysis software (e.g., ImageJ/Fiji), select a region of interest (ROI) in the image that is devoid of cells or specific staining.

    • Measure the mean gray value of this background ROI. This represents your background intensity.

  • Signal Measurement:

    • Select an ROI that encompasses the stained structure of interest (e.g., a cell or a specific organelle).

    • Measure the mean gray value of this signal ROI.

  • Calculation of Signal-to-Noise Ratio (SNR):

    • SNR can be calculated using the formula: SNR = (Mean Signal Intensity - Mean Background Intensity) / Standard Deviation of Background Intensity

    • A higher SNR indicates a better quality of staining with less interference from background.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for High Background Fluorescence Start High Background Observed CheckAggregation Check for Dye Aggregation/Precipitation Start->CheckAggregation OptimizeSolubilization Improve Solubilization: - Use Pluronic® F-127 - Prepare fresh solution - Filter staining solution CheckAggregation->OptimizeSolubilization Yes CheckWashing Review Washing Protocol CheckAggregation->CheckWashing No OptimizeSolubilization->CheckWashing IncreaseWashing Increase Wash Steps: - More washes - Longer duration - Gentle agitation CheckWashing->IncreaseWashing Yes CheckAutofluorescence Assess Autofluorescence CheckWashing->CheckAutofluorescence No IncreaseWashing->CheckAutofluorescence UseControls Image Unstained Control CheckAutofluorescence->UseControls Yes OptimizeConcentration Optimize Dye Concentration CheckAutofluorescence->OptimizeConcentration No QuenchAutofluorescence Apply Autofluorescence Quenching UseControls->QuenchAutofluorescence QuenchAutofluorescence->OptimizeConcentration TitrateDye Perform Dye Titration (e.g., 1-10 µM) OptimizeConcentration->TitrateDye Yes End Low Background Achieved OptimizeConcentration->End No TitrateDye->End

Caption: A flowchart for troubleshooting high background fluorescence.

StainingMechanism Proposed Staining Mechanism of this compound cluster_extracellular Extracellular Space (pH ~7.4) cluster_cytoplasm Cytoplasm (pH ~7.2) cluster_lysosome Lysosome (Acidic, pH ~4.5-5.0) Dye_neutral This compound (Neutral, Hydrophobic) Dye_in_cytoplasm This compound Dye_neutral->Dye_in_cytoplasm Passive Diffusion Dye_protonated This compound (Protonated, Trapped) Dye_in_cytoplasm->Dye_protonated Accumulation in Acidic Environment Fluorescence Increased Fluorescence Dye_protonated->Fluorescence

Caption: Proposed mechanism of this compound accumulation and fluorescence.

References

Technical Support Center: Troubleshooting Weak Fluorescence with "Disperse Blue ANT"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing weak fluorescence signals when using "Disperse Blue ANT". The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My fluorescence signal with this compound is very weak or non-existent. What are the most common causes?

A weak or absent signal can stem from several factors, ranging from the properties of the dye itself to the experimental setup.[1] Key areas to investigate include:

  • Incorrect Excitation/Emission Wavelengths: Ensure your microscope's filter sets and illumination source are appropriate for this compound. Since this compound is not a standard biological fluorophore, its optimal excitation and emission maxima may not be widely known. It is crucial to determine these experimentally.

  • Photobleaching: Fluorescent molecules can be irreversibly damaged by prolonged exposure to high-intensity light, leading to a loss of signal.[1] Some anthraquinone-based dyes, the class to which Disperse Blue dyes belong, can have good photostability, but this should be experimentally verified.[2][3]

  • Low Quantum Yield: The intrinsic brightness of a fluorophore is determined by its quantum yield. It's possible that this compound has a low quantum yield, resulting in a weak signal. Some novel anthraquinone fluorophores have been noted to have low quantum yields despite other favorable properties.

  • Suboptimal Staining Protocol: Issues with dye concentration, incubation time, or the buffer environment (e.g., pH) can all lead to poor signal.

  • Sample Preparation Issues: Problems such as inefficient fixation or permeabilization can hinder the dye's access to its target.[1]

Q2: How can I determine the optimal excitation and emission wavelengths for this compound?

Experimental Protocol: Determining Excitation and Emission Spectra

  • Prepare a Dilute Solution: Prepare a dilute solution of this compound in your experimental buffer (e.g., PBS).

  • Use a Spectrofluorometer:

    • Excitation Spectrum: Set the emission wavelength to an estimated value (e.g., for a blue dye, you might start around 450-500 nm) and scan a range of excitation wavelengths (e.g., 350-450 nm). The peak of this scan is your optimal excitation wavelength.

    • Emission Spectrum: Set the excitation wavelength to the optimum you just determined and scan a range of emission wavelengths. The peak of this scan is your optimal emission wavelength.

  • Microscope Filter Check: Once you have the optimal excitation and emission maxima, verify that your microscope's filter sets are appropriate for these wavelengths.

Q3: My signal is initially bright but fades quickly. How can I prevent photobleaching?

Photobleaching is a common issue in fluorescence microscopy. Here are several strategies to minimize it:

  • Reduce Excitation Intensity: Use the lowest laser power or illumination intensity that provides a detectable signal.

  • Minimize Exposure Time: Limit the duration of light exposure during image acquisition.

  • Use Antifade Mounting Media: These reagents are commercially available and help to scavenge free radicals that cause photobleaching.

  • Image Quickly: Capture your images as soon as possible after staining and focusing.

  • Work in the Dark: Protect your stained samples from ambient light.

Q4: What is the optimal concentration for this compound?

The ideal concentration will provide a strong signal with low background. This is best determined through a titration experiment.

Experimental Protocol: Dye Concentration Titration

  • Prepare a Dilution Series: Prepare a series of staining solutions with varying concentrations of this compound (e.g., from 0.1 µM to 10 µM).

  • Stain Samples: Stain your cells or tissue with each concentration in the series, keeping all other parameters (incubation time, temperature, etc.) constant.

  • Image and Analyze: Image each sample using identical microscope settings.

  • Determine Optimal Concentration: The optimal concentration is the one that provides the best signal-to-noise ratio (bright specific staining with minimal background).

Data Summary

The following table summarizes key troubleshooting steps and the parameters to optimize.

ProblemPotential CauseRecommended ActionQuantitative Parameter to Optimize
Weak or No Signal Incorrect microscope filtersDetermine dye's excitation/emission spectraWavelength (nm)
Low dye concentrationPerform a concentration titrationMolar concentration (µM)
Inefficient stainingOptimize incubation timeTime (minutes to hours)
Signal Fades Rapidly PhotobleachingReduce light exposure, use antifadeExcitation intensity (%), Exposure time (ms)
High Background Excessive dye concentrationTitrate to a lower concentrationMolar concentration (µM)
Inadequate washingIncrease number and duration of washesNumber of washes, Time per wash (min)

Visual Troubleshooting Guides

Logical Workflow for Troubleshooting Weak Signal

weak_signal_troubleshooting start Weak Fluorescence Signal check_spectra Verify Excitation/ Emission Spectra start->check_spectra determine_spectra Determine Spectra Experimentally check_spectra->determine_spectra Incorrect check_concentration Optimize Dye Concentration check_spectra->check_concentration Correct determine_spectra->check_concentration perform_titration Perform Concentration Titration check_concentration->perform_titration Suboptimal check_photobleaching Assess for Photobleaching check_concentration->check_photobleaching Optimal perform_titration->check_photobleaching apply_antifade Use Antifade Reagents & Reduce Exposure check_photobleaching->apply_antifade Yes check_protocol Review Staining Protocol check_photobleaching->check_protocol No apply_antifade->check_protocol optimize_incubation Optimize Incubation Time & Temperature check_protocol->optimize_incubation Suboptimal solution Signal Improved check_protocol->solution Optimal optimize_incubation->solution

Caption: A decision tree for systematically troubleshooting a weak fluorescence signal.

Experimental Workflow for Staining Protocol Optimization

staining_optimization_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Cell Culture/ Tissue Section fixation Fixation cell_culture->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking dye_incubation This compound Incubation blocking->dye_incubation washing Washing dye_incubation->washing mounting Mounting (with Antifade) washing->mounting image_acquisition Image Acquisition mounting->image_acquisition

Caption: A typical experimental workflow for immunofluorescence, highlighting key optimization steps.

References

Technical Support Center: Improving the Photostability of "Disperse Blue ANT" During Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Disperse Blue ANT." This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the photostability of "this compound" during fluorescence imaging experiments. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you optimize your imaging results and ensure the reliability of your data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My "this compound" signal is fading very quickly during image acquisition. What is happening and how can I fix it?

A1: Rapid signal loss, or photobleaching, is a common issue with many fluorophores, including anthraquinone-based dyes like "this compound". This occurs when the dye molecule is photochemically altered by the excitation light, rendering it non-fluorescent. The primary culprits are high-intensity illumination and prolonged exposure.

Troubleshooting Steps:

  • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio.

  • Minimize Exposure Time: Use the shortest possible camera exposure time that still yields a clear image.

  • Reduce Frequency of Acquisition: For time-lapse experiments, increase the interval between image captures to minimize cumulative light exposure.

  • Use a More Sensitive Detector: A high-quantum-yield detector (e.g., sCMOS or EMCCD camera) requires less excitation light to generate a strong signal.

  • Incorporate an Antifade Reagent: Use a commercially available or homemade antifade mounting medium to protect your sample from photobleaching.

Q2: What are antifade reagents and how do they work to protect "this compound"?

A2: Antifade reagents are chemical compounds added to the mounting medium of a sample to reduce photobleaching. "this compound," as an anthraquinone dye, is susceptible to photodegradation through the generation of reactive oxygen species (ROS) upon excitation.[1] Antifade reagents work primarily by scavenging these harmful ROS, thereby extending the fluorescent lifetime of the dye.

Q3: Which antifade reagent should I choose for my "this compound" experiment?

A3: The choice of antifade reagent depends on your experimental setup, particularly whether you are performing live-cell or fixed-cell imaging.

  • For Fixed-Cell Imaging: Reagents like those containing n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO) are effective.[2][3] Commercially available options include ProLong™ Gold Antifade Mountant and VECTASHIELD®.

  • For Live-Cell Imaging: It is crucial to use antifade reagents with low cytotoxicity. Trolox, a vitamin E analog, is a popular choice for live-cell imaging as it is cell-permeable and has antioxidant properties. Commercial formulations like ProLong™ Live Antifade Reagent are specifically designed for this purpose.

Q4: I am still observing significant photobleaching even after using an antifade reagent. What else can I do?

A4: If photobleaching persists, consider the following advanced troubleshooting steps:

  • Optimize Your Filter Sets: Ensure your microscope's filter sets are well-matched to the excitation and emission spectra of "this compound" to maximize signal detection and minimize unnecessary light exposure.

  • Deoxygenate Your Imaging Medium: For fixed samples, you can use an oxygen-scavenging system (e.g., glucose oxidase and catalase) in your mounting medium to reduce the availability of molecular oxygen, a key component in photobleaching pathways.

  • Consider a Different Dye: If the photostability of "this compound" is a limiting factor for your specific application, you may need to consider an alternative, more photostable dye with similar spectral properties.

Quantitative Data Summary

Table 1: Common Antifade Reagents and Their Properties

Antifade ReagentTypical Working ConcentrationSuitabilityNotes
n-Propyl Gallate (NPG) 2-5% in glycerol/PBSFixed CellsCan be difficult to dissolve.
DABCO 1-2.5% in glycerol/PBSFixed CellsLess effective than some other agents but also less toxic.
Trolox 0.1 - 1 mM in imaging bufferLive and Fixed CellsCell-permeable and has low cytotoxicity.
p-Phenylenediamine (PPD) 0.1-1% in glycerol/PBSFixed CellsVery effective but can be toxic and may cause background fluorescence.

Table 2: Commercially Available Antifade Mountants

Product NamePrimary ApplicationKey Features
ProLong™ Gold Antifade Mountant Fixed CellsReady-to-use, cures for long-term storage.
VECTASHIELD® Antifade Mounting Medium Fixed CellsAvailable in hardening and non-hardening formulations.
ProLong™ Live Antifade Reagent Live CellsSpecifically formulated to be non-toxic to living cells.
EasyProbes™ Antifade Reagent Fixed CellsReady-to-use liquid that cures for longer-term storage.

Experimental Protocols

Protocol 1: Preparation of NPG Antifade Mounting Medium for Fixed Cells

Materials:

  • n-Propyl gallate (NPG)

  • Glycerol

  • 10X Phosphate-Buffered Saline (PBS)

  • Distilled water

  • pH meter

Procedure:

  • Prepare a 10% (w/v) stock solution of NPG in a suitable organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Prepare the mounting medium base by mixing 1 part 10X PBS with 9 parts glycerol. For example, for 10 mL of final medium, mix 1 mL of 10X PBS with 9 mL of glycerol.

  • While vigorously stirring the glycerol/PBS mixture, slowly add 0.2 parts of the 10% NPG stock solution. For 10 mL of base, this would be 200 µL.

  • Adjust the pH of the final solution to ~8.0 with NaOH.

  • Store the antifade mounting medium in small aliquots at -20°C, protected from light.

Protocol 2: Live-Cell Imaging with Trolox Antifade Reagent

Materials:

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Cells stained with "this compound"

Procedure:

  • Prepare a stock solution of Trolox (e.g., 100 mM in DMSO).

  • On the day of imaging, dilute the Trolox stock solution into the live-cell imaging medium to the desired final concentration (typically 0.1 - 1 mM).

  • Thirty minutes before imaging, replace the culture medium of the "this compound"-stained cells with the Trolox-containing imaging medium.

  • Proceed with live-cell imaging, keeping the exposure to excitation light at a minimum.

Visualizations

Photobleaching_Pathway Signaling Pathway of Photobleaching DB_ANT This compound (Ground State) DB_ANT_Singlet Excited Singlet State DB_ANT->DB_ANT_Singlet Absorption Bleached_DB_ANT Photobleached Dye (Non-fluorescent) Excitation Excitation Light Excitation->DB_ANT_Singlet DB_ANT_Triplet Excited Triplet State DB_ANT_Singlet->DB_ANT_Triplet Intersystem Crossing Fluorescence Fluorescence DB_ANT_Singlet->Fluorescence ROS Reactive Oxygen Species (ROS) DB_ANT_Triplet->ROS Energy Transfer to O2 ROS->Bleached_DB_ANT Oxidation Neutralized_ROS Neutralized ROS ROS->Neutralized_ROS Scavenging Antifade Antifade Reagent Antifade->Neutralized_ROS

Caption: Photobleaching mechanism of anthraquinone dyes and the role of antifade reagents.

Caption: Experimental workflow for imaging with "this compound" and improving photostability.

References

"Disperse Blue ANT" solubility issues in biological media and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of Disperse Blue ANT and related disperse dyes in biological media and solutions. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue 1: Precipitate Formation When Preparing Aqueous Solutions

Problem: You observe precipitation or cloudiness when diluting a this compound stock solution into an aqueous buffer (e.g., PBS) or cell culture medium.

Cause: Disperse Blue dyes are inherently hydrophobic and have very low solubility in water.[1][2] Direct dilution of a concentrated organic stock solution into an aqueous medium can cause the dye to crash out of solution.

Solutions:

SolutionDetailed StepsConsiderations
Use of a Surfactant 1. Prepare a stock solution of a non-ionic surfactant, such as 20% Pluronic® F-127 in DMSO. 2. In a separate tube, mix your this compound stock solution with an equal volume of the surfactant solution. 3. Vortex the mixture briefly. 4. Dilute this mixture into your pre-warmed (37°C) aqueous medium to the final desired concentration.[3]Pluronic® F-127 helps to keep the hydrophobic dye dispersed in the aqueous environment.[3] Do not refrigerate or freeze Pluronic® F-127 solutions as they may solidify.[3]
Optimize Solvent Concentration 1. Prepare your this compound stock solution in a water-miscible organic solvent like DMSO or acetone. 2. When diluting into your final aqueous solution, ensure the final concentration of the organic solvent is low (typically <1%, ideally <0.1%) to minimize solvent-induced precipitation and cellular toxicity.High concentrations of organic solvents can be toxic to cells and may also affect the stability of proteins and other biological molecules.
Increase Temperature The solubility of disperse dyes generally increases with temperature. Warming the aqueous medium before adding the dye stock solution may help.This is more applicable to dyeing processes and may not be suitable for all biological experiments, especially those involving live cells or temperature-sensitive proteins.
Sonication After dilution, briefly sonicate the solution to help break up aggregates and improve dispersion.Use a bath sonicator to avoid excessive heating of the sample. Over-sonication can potentially degrade the dye or other components in the medium.

Frequently Asked Questions (FAQs)

General Properties and Handling

Q1: What is this compound and why is its solubility an issue?

This compound refers to a family of anthraquinone-based blue disperse dyes. These dyes are non-ionic and characterized by their low water solubility, which is a key property for their primary application in dyeing hydrophobic synthetic fibers. This inherent hydrophobicity presents a significant challenge when using them in aqueous biological systems, as they tend to aggregate and precipitate.

Q2: What are the typical solvents for preparing this compound stock solutions?

This compound and similar disperse dyes are soluble in some organic solvents. Commonly used solvents for preparing stock solutions include:

  • Dimethyl sulfoxide (DMSO)

  • Acetone

  • Ethanol

  • Cellosolve (2-ethoxyethanol)

A stock solution of 1-5 mM in anhydrous DMSO is a common starting point for biological applications.

Q3: How should I store this compound?

The powdered form of the dye should be stored at room temperature, protected from light. Stock solutions in DMSO should also be stored at room temperature and protected from light and moisture.

Solubility in Biological Media

Q4: What is the solubility of this compound in water and common buffers?

Quantitative Solubility Data for Selected Disperse Blue Dyes

CompoundSolventSolubilityTemperature
Disperse Blue 1 Water0.03 mg/L25 °C
1 M NH4OH10 mg/mLNot Specified
Ethanol2 mg/mLNot Specified
Ethylene glycol monomethyl ether30 mg/mLNot Specified
Disperse Blue 35 Water~30 mg/LNot Specified

This data is compiled from multiple sources.

Q5: How can I improve the solubility of this compound in my cell culture medium?

As detailed in the troubleshooting guide, using a surfactant like Pluronic® F-127 is an effective method. Preparing a concentrated stock in a suitable organic solvent and then diluting it into the medium while ensuring a very low final solvent concentration is also a common practice.

Experimental Considerations

Q6: Is this compound toxic to cells?

Some disperse dyes, including Disperse Blue 1, have been shown to impair cell viability and mitochondrial function. The toxicity can be dependent on the specific dye, its concentration, and the cell type. It is crucial to perform dose-response experiments to determine the non-toxic concentration range for your specific experimental setup.

Q7: Can this compound interfere with my biological assay?

Due to their hydrophobic nature, disperse dyes can non-specifically interact with proteins and other cellular components. This can potentially lead to artifacts in your experimental results. It is important to include appropriate controls, such as vehicle-treated cells (cells treated with the same concentration of the solvent used to dissolve the dye), to account for any non-specific effects.

Q8: I am observing weak or no signal in my fluorescence microscopy experiment. What could be the cause?

Possible CauseTroubleshooting Steps
Poor dye solubility and aggregation Follow the recommendations in the troubleshooting guide to improve dispersion, such as using Pluronic® F-127.
Inadequate dye concentration Optimize the staining concentration by performing a titration.
Insufficient incubation time Increase the incubation time to allow for better cellular uptake.
Incorrect filter sets Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of your specific Disperse Blue dye.
Photobleaching Minimize exposure to the excitation light source. Use an anti-fade mounting medium if applicable.

Experimental Protocols & Workflows

Protocol: Preparation of a this compound Staining Solution for Live-Cell Imaging

This protocol provides a general guideline for preparing a staining solution of a hydrophobic dye like this compound for live cells, using a surfactant to improve solubility.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Pluronic® F-127, 20% in DMSO

  • Cell culture medium, pre-warmed to 37°C

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

    • Warm the 20% Pluronic® F-127 in DMSO solution to room temperature. If it has solidified, it can be gently warmed to 50-65°C until it becomes a clear liquid.

  • Prepare Staining Solution:

    • In a microcentrifuge tube, mix equal volumes of the this compound stock solution and the 20% Pluronic® F-127 solution.

    • Vortex the mixture briefly.

    • Dilute this mixture into pre-warmed cell culture medium to achieve the desired final staining concentration (e.g., 1-10 µM).

  • Cell Staining:

    • Aspirate the existing culture medium from the cells.

    • Add the staining solution to the cells.

    • Incubate at 37°C in a 5% CO2 incubator for 15-60 minutes, or for the desired time determined by optimization.

  • Washing:

    • Remove the staining solution.

    • Wash the cells twice with pre-warmed HBSS or PBS to remove any unbound dye.

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Proceed with fluorescence microscopy using the appropriate filter sets.

Diagrams

experimental_workflow cluster_prep Solution Preparation cluster_staining Cell Staining & Imaging prep_stock Prepare 1-5 mM this compound in DMSO mix Mix Dye and Pluronic Solutions (1:1) prep_stock->mix prep_pluronic Prepare 20% Pluronic F-127 in DMSO prep_pluronic->mix dilute Dilute Mixture into Pre-warmed Medium mix->dilute add_stain Add Staining Solution to Cells dilute->add_stain Final Concentration: 1-10 µM incubate Incubate at 37°C add_stain->incubate wash Wash Cells with PBS/HBSS incubate->wash image Image with Fluorescence Microscope wash->image

Caption: Workflow for preparing and using this compound for live-cell staining.

troubleshooting_logic start Precipitate Observed in Aqueous Solution? cause Cause: Low Aqueous Solubility of Disperse Dye start->cause solution1 Use Surfactant (e.g., Pluronic F-127) cause->solution1 solution2 Lower Final Organic Solvent Conc. (<0.1%) cause->solution2 solution3 Brief Sonication cause->solution3 end Homogeneous Dispersion Achieved solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for this compound precipitation issues.

References

Technical Support Center: Disperse Blue ANT Staining in Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when using "Disperse Blue ANT" for cell culture staining.

Troubleshooting Guide: Overcoming Uneven Staining

Uneven or inconsistent staining is a frequent issue with hydrophobic dyes like this compound. This guide provides a systematic approach to identifying and resolving the root causes of patchy or variable staining in your cell cultures.

Question: My this compound staining is patchy and uneven across the cell culture. What are the possible causes and how can I fix it?

Answer: Uneven staining with this compound is typically caused by one or more of the following factors: dye aggregation, suboptimal cell health or density, improper staining protocol, or issues with the imaging setup. Below is a step-by-step guide to troubleshoot this issue.

1. Dye Aggregation:

  • Problem: this compound has low water solubility and a tendency to form aggregates in aqueous solutions, leading to punctate, non-uniform staining.[1][2][3][4][5]

  • Solution:

    • Fresh Working Solution: Always prepare the this compound working solution immediately before use.

    • Proper Dissolution: Ensure the dye is fully dissolved in a high-quality, anhydrous solvent like DMSO before preparing the final dilution in your aqueous cell culture medium.

    • Vortexing: Briefly vortex the final working solution before adding it to the cells to ensure a uniform dispersion.

    • Avoid Storage: Do not store aqueous working solutions of the dye.

2. Cell Health and Density:

  • Problem: Unhealthy, dying, or overly confluent cells can exhibit altered membrane permeability and metabolic activity, leading to inconsistent dye uptake.

  • Solution:

    • Cell Viability Check: Before staining, assess cell viability using a standard method like Trypan Blue exclusion. A healthy culture should have a viability of ≥95%.

    • Optimal Confluency: Plate cells at a density that ensures they are in the logarithmic growth phase and are not overly confluent at the time of staining. Overly dense areas can restrict dye access to all cells.

    • Consistent Plating: Ensure even cell distribution when seeding to avoid clumps and sparse areas.

3. Staining Protocol Optimization:

  • Problem: An unoptimized staining protocol can result in both insufficient and non-uniform staining.

  • Solution:

    • Incubation Time and Temperature: Optimize the incubation time and maintain a constant temperature (typically 37°C) during staining.

    • Washing Steps: Perform gentle but thorough washing steps after staining to remove excess, unbound dye that can contribute to background noise and unevenness.

    • Gentle Agitation: Consider very gentle rocking or agitation during incubation to ensure the dye is evenly distributed across the culture vessel.

4. Imaging and Analysis:

  • Problem: Inconsistent focus, uneven illumination, or inappropriate analysis parameters can give the appearance of uneven staining.

  • Solution:

    • Proper Focusing: Ensure the cells are in sharp focus across the entire field of view.

    • Uniform Illumination: Check that the microscope's light source provides even illumination.

    • Quantitative Analysis: For objective assessment, use image analysis software to quantify staining intensity across different fields of view.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting uneven staining with this compound.

troubleshooting_workflow start Start: Uneven Staining Observed check_dye_prep Check Dye Preparation - Fresh Solution? - Fully Dissolved in DMSO? - Vortexed? start->check_dye_prep check_cell_health Assess Cell Health & Density - Viability >95%? - Optimal Confluency? - Evenly Seeded? check_dye_prep->check_cell_health If issue persists resolve Staining Uniformity Improved check_dye_prep->resolve If resolved review_protocol Review Staining Protocol - Optimized Incubation? - Proper Washing? - Gentle Agitation? check_cell_health->review_protocol If issue persists check_cell_health->resolve If resolved check_imaging Evaluate Imaging Setup - In Focus? - Even Illumination? - Correct Analysis Settings? review_protocol->check_imaging If issue persists review_protocol->resolve If resolved check_imaging->resolve If resolved

Caption: A step-by-step workflow for troubleshooting uneven staining.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its chemical nature?

This compound is a synthetic organic dye. Its full chemical name is N-[5-(acetylamino)-4-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyphenyl]-N-(2-methoxy-2-oxoethyl)-glycine, methyl ester. It is classified as a disperse dye, characterized by its low solubility in water.

Q2: What is the likely mechanism of action for this compound in cell staining?

While specific studies on the cellular uptake of this compound are limited, based on its hydrophobic nature and the behavior of similar dyes, it is likely taken up by cells through passive diffusion across the plasma membrane. As a lipophilic and weakly basic compound, it may accumulate in acidic organelles such as lysosomes through a process known as "lysosomotropism" or "acidotropism". In the acidic environment of the lysosome, the dye can become protonated and trapped, leading to its accumulation.

Proposed Cellular Uptake and Sequestration Pathway

The diagram below illustrates the proposed mechanism of this compound uptake and accumulation in lysosomes.

uptake_pathway cluster_cell Cell extracellular Extracellular Space (pH ~7.4) This compound (Neutral) cytosol Cytosol (pH ~7.2) This compound (Neutral) extracellular->cytosol Passive Diffusion lysosome Lysosome (pH ~4.5-5.0) This compound (Protonated & Trapped) cytosol->lysosome Sequestration

Caption: Proposed mechanism of this compound cellular uptake.

Q3: Can this compound affect cell viability?

Some disperse dyes have been shown to impact cell viability and mitochondrial function, particularly at higher concentrations or with prolonged exposure. The effect is often related to the dye's chemical structure and physicochemical properties. It is recommended to perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration and incubation time for your specific cell type.

Quantitative Data Summary

While specific quantitative data for this compound in cell culture applications is not widely published, the following table summarizes its known physicochemical properties and performance characteristics in textile applications, which can provide insights into its behavior in experimental settings.

PropertyValue/RangeSignificance for Cell Staining
Molecular Formula C21H21BrN6O10Indicates a relatively large and complex organic molecule.
Molecular Weight 597.3 g/mol Influences diffusion rates across the cell membrane.
Water Solubility LowA primary reason for aggregation and potential for uneven staining in aqueous media.
log Kow 3.8 (estimated)Indicates moderate lipophilicity, suggesting it will readily partition into cellular membranes.
Wash Fastness 4-5 (ISO 105-C06)High fastness in textiles suggests strong association with hydrophobic environments.
Light Fastness 6-7 (ISO 105-B02)High light fastness is beneficial for fluorescence microscopy, reducing photobleaching.

Experimental Protocols

Detailed Protocol for Staining Live Cultured Cells with this compound

This protocol provides a general guideline. Optimization of dye concentration and incubation time is highly recommended for each specific cell type and experimental design.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Phosphate-buffered saline (PBS), pH 7.4, sterile

  • Complete cell culture medium appropriate for the cell line

  • Cultured cells on coverslips or in imaging-compatible plates

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation:

    • Seed cells on sterile glass coverslips or in a multi-well imaging plate at a density to reach 50-70% confluency on the day of staining.

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) until they are well-adhered and in a logarithmic growth phase.

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO. Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C, protected from light.

    • Immediately before use, dilute the stock solution into pre-warmed (37°C) complete cell culture medium to achieve the desired final working concentration (typically in the range of 1-10 µM). Vortex the working solution briefly.

  • Cell Staining:

    • Aspirate the existing culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the this compound working solution to the cells, ensuring the entire cell monolayer is covered.

    • Incubate at 37°C in a 5% CO₂ incubator for 15-60 minutes. The optimal time will vary by cell type.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any unbound dye.

  • Imaging:

    • Immediately image the stained cells using a fluorescence microscope.

    • Acquire images using appropriate exposure times to minimize phototoxicity.

Protocol for Quantitative Analysis of Staining Uniformity

This protocol describes how to use image analysis software (such as ImageJ/Fiji) to quantify the uniformity of this compound staining.

Procedure:

  • Image Acquisition:

    • Acquire multiple images from different fields of view of your stained cell culture.

    • Ensure that imaging parameters (e.g., exposure time, gain) are kept constant for all images.

  • Image Processing and Analysis (using ImageJ/Fiji):

    • Open the acquired images in ImageJ/Fiji.

    • If necessary, perform background subtraction to reduce noise.

    • Define Regions of Interest (ROIs):

      • Draw several ROIs of the same size in different areas of each image, ensuring each ROI contains a similar number of cells.

    • Measure Mean Gray Value:

      • For each ROI, measure the mean gray value (a measure of staining intensity).

    • Calculate Coefficient of Variation (CV):

      • For each image, calculate the mean and standard deviation of the mean gray values from all ROIs.

      • The Coefficient of Variation (CV) is calculated as: (Standard Deviation / Mean) * 100%.

      • A lower CV indicates more uniform staining.

  • Data Interpretation:

    • Compare the CV values across different staining conditions (e.g., different dye concentrations, incubation times) to quantitatively determine the conditions that produce the most uniform staining.

This comprehensive guide should assist you in troubleshooting and optimizing your experiments with this compound. For further assistance, please consult the specific product datasheet or contact your supplier's technical support.

References

Minimizing "Disperse Blue ANT" cytotoxicity in live-cell experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Disperse Blue dyes, with a focus on "Disperse Blue 1" (DB1), a common anthraquinone dye, to minimize cytotoxicity during live-cell experiments.

Troubleshooting Guide: Minimizing Cytotoxicity

This section addresses common problems encountered when using Disperse Blue dyes in live-cell applications.

Question: I've applied Disperse Blue 1 to my cell culture, and I'm observing high levels of cell death and morphological changes. What are the immediate troubleshooting steps?

Answer:

High cytotoxicity is a known issue with certain Disperse Blue dyes, particularly those with smaller molecular weights like Disperse Blue 1, which can more readily penetrate cell membranes.[1] Immediate action is required to salvage your experiment and optimize future protocols.

Initial Steps:

  • Reduce Concentration: The most critical factor is the dye concentration. If you are using a concentration based on protocols for other dyes, it is likely too high. Immediately perform a dose-response experiment to determine the minimal effective concentration.

  • Decrease Incubation Time: Cytotoxicity is time-dependent. Reduce the exposure time to the minimum required for sufficient signal.[2] Test a time course (e.g., 15, 30, 45, 60 minutes) to find the optimal window.[2][3]

  • Wash Out Unbound Dye: After incubation, gently wash the cells 1-2 times with a pre-warmed, phenol red-free imaging medium.[2] This removes excess dye that can contribute to background fluorescence and continued toxicity.

  • Assess Solvent Effects: Disperse Blue dyes are often dissolved in solvents like DMSO or acetone. While these solvents did not show effects on cell viability in some studies on their own, it's crucial to run a vehicle control (medium + solvent) to ensure the solvent concentration is not contributing to the observed cytotoxicity.

Question: How can I systematically determine the optimal, non-toxic concentration of Disperse Blue 1 for my specific cell line?

Answer:

A systematic titration experiment is essential to find the balance between a strong fluorescent signal and minimal cell perturbation. This involves testing a range of concentrations and evaluating both signal intensity and cell viability.

Workflow for Optimizing Dye Concentration:

G Workflow: Optimizing Dye Concentration cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_decision Decision cluster_output Outcome A 1. Prepare Serial Dilutions (e.g., 10µM to 0.1µM) C 3. Add Dye Dilutions + Controls (Untreated, Vehicle) A->C B 2. Seed Cells in 96-well plate B->C D 4. Incubate (Use shortest estimated time) C->D E 5. Image Cells (Assess Signal Intensity) D->E F 6. Perform Viability Assay (e.g., Calcein AM/EthD-III) D->F G 7. Analyze Data E->G F->G H Optimal Balance Found? G->H I Proceed with Optimized Protocol H->I Yes J Further Optimization (Adjust Time/Medium) H->J No G Potential Cytotoxicity Pathways of DB1 DB1 Disperse Blue 1 (DB1) Membrane Cell Membrane Penetration DB1->Membrane Mito Mitochondria Membrane->Mito ROS Increased ROS (Oxidative Stress) Membrane->ROS Mito->ROS Dysfunction Apoptosis Apoptosis Mito->Apoptosis Intrinsic Pathway DNA DNA Damage ROS->DNA StressPath Stress-Activated Pathways (MAPK) ROS->StressPath DNA->Apoptosis StressPath->Apoptosis

References

Technical Support Center: Interference with Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering interference issues when using the fluorescent probe Disperse Blue ANT in conjunction with other fluorophores. The following troubleshooting guides and frequently asked questions (FAQs) address common problems and provide detailed experimental protocols to help you achieve reliable and accurate results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in fluorescence studies?

This compound is a synthetic anthraquinone-based dye.[1][2] While primarily used in the textile industry for its dyeing properties, its fluorescent capabilities make it a potential tool for various research applications, including cellular imaging and biochemical assays.[3][4][5] Its use in a research context often stems from its ability to intercalate into specific cellular structures or its utility as a counterstain.

Q2: What are the common causes of interference when using multiple fluorescent probes?

Interference between fluorescent probes is a common challenge in multicolor fluorescence experiments and can arise from several sources:

  • Spectral Overlap (Bleed-through or Crosstalk): This is the most frequent issue, occurring when the emission spectrum of one fluorophore overlaps with the excitation or emission spectrum of another. This leads to the signal from one probe being detected in the channel intended for another.

  • Fluorescence Resonance Energy Transfer (FRET): A non-radiative energy transfer process that can occur when two fluorophores are in close proximity (typically 1-10 nm). The emission of the donor fluorophore is quenched, and the acceptor fluorophore's emission is enhanced.

  • Quenching: A process that decreases the fluorescence intensity of a probe. This can be caused by various factors, including the probe's local environment, interaction with other molecules (including other fluorophores), or aggregation.

  • Autofluorescence: Biological samples often contain endogenous molecules (e.g., NADH, flavins) that fluoresce, contributing to background noise and potentially masking the signal from the intended probes.

Q3: How can I determine if this compound is interfering with my other probes?

The first step is to run proper control experiments. This includes imaging samples stained with each fluorophore individually to establish their baseline spectral properties and signal intensity in your experimental setup. Comparing these single-stain controls to your multi-stained sample will help identify any unexpected changes in fluorescence.

Troubleshooting Guides

Issue 1: I see a signal in my green channel (e.g., for FITC) even in the absence of the green probe when using this compound.

Possible Cause: Spectral bleed-through from this compound into the green channel. Blue dyes often have broad emission spectra that can extend into the green region.

Troubleshooting Steps:

  • Spectral Characterization:

    • Image a sample stained only with this compound.

    • Acquire images in all your detection channels (e.g., blue, green, red).

    • If you observe a signal in the green channel, this confirms spectral bleed-through.

  • Optimize Filter Sets:

    • Use narrower bandpass emission filters for your green channel to exclude the tail of the this compound emission.

  • Sequential Imaging:

    • Instead of acquiring all channels simultaneously, set up your microscope for sequential scanning. Excite and detect this compound first, then switch the excitation source and filters to excite and detect your green fluorophore. This prevents the emission of one probe from being captured during the detection of another.

  • Spectral Unmixing:

    • If your imaging system supports it, acquire a full emission spectrum (lambda stack) for your sample.

    • Using spectral unmixing algorithms, you can computationally separate the overlapping emission spectra of this compound and your other probes.

Issue 2: The signal from my other fluorescent probe (e.g., a red dye) is weaker when this compound is present.

Possible Cause: Quenching of the other probe by this compound. This can occur if the probes are in close proximity.

Troubleshooting Steps:

  • Control Experiments:

    • Prepare two samples: one with your red fluorescent probe alone and another with both the red probe and this compound.

    • Image both samples under identical conditions (e.g., laser power, exposure time).

    • A significant decrease in the red signal in the co-stained sample suggests quenching.

  • Concentration Titration:

    • Reduce the concentration of this compound. High concentrations of dyes can increase the likelihood of quenching.

  • Spatial Separation:

    • If your experimental design allows, try to use probes that label spatially distinct structures to minimize their proximity.

Quantitative Data and Spectral Overlap

FluorophoreExcitation Max (nm)Emission Max (nm)Potential for Overlap with this compound
This compound (Hypothetical) ~405 ~480 N/A
DAPI~358~461High (Emission overlap)
FITC / Alexa Fluor 488~495~519Moderate (this compound emission tail overlaps with FITC/AF488 excitation)
TRITC / Alexa Fluor 555~550~575Low
Cy5 / Alexa Fluor 647~650~670Very Low

Experimental Protocols

Protocol 1: Assessing Spectral Bleed-through
  • Sample Preparation: Prepare three sets of samples:

    • Sample A: Stained only with this compound.

    • Sample B: Stained only with your second fluorescent probe (e.g., FITC-conjugated antibody).

    • Sample C: Stained with both this compound and the second probe.

  • Microscope Setup:

    • Turn on the microscope and allow the light source to stabilize.

    • Select the appropriate objectives and filter cubes for your fluorophores.

  • Image Acquisition (Single Stains):

    • Place Sample A on the microscope stage.

    • Using the filter set for this compound, adjust the exposure time to get a good signal without saturation.

    • Without changing the focus, switch to the filter set for your second probe (e.g., FITC) and acquire an image. The signal in this image represents the bleed-through from this compound into the second channel.

    • Repeat this process for Sample B, acquiring an image in the this compound channel to assess bleed-through in the other direction.

  • Image Acquisition (Dual Stain):

    • Image Sample C using both filter sets.

  • Analysis:

    • Compare the intensity of the bleed-through signal in the control samples to the signal in the dual-stained sample. This will help you determine the extent of the interference.

Protocol 2: Sequential Imaging to Minimize Crosstalk
  • Microscope Configuration:

    • In your microscope's acquisition software, create a new imaging protocol.

    • Configure the software for sequential scanning or multi-track imaging.

  • Track 1 Setup:

    • Select the excitation laser and emission filter for this compound (e.g., 405 nm laser, 450/50 nm bandpass filter).

  • Track 2 Setup:

    • Select the excitation laser and emission filter for your second probe (e.g., 488 nm laser, 525/50 nm bandpass filter).

  • Image Acquisition:

    • The microscope will first scan the entire field of view using the settings for Track 1, then scan the same area again using the settings for Track 2. The final image will be a composite of the two separate channels, free from emission bleed-through.

Visualizing Workflows and Concepts

Troubleshooting_Workflow cluster_issue Problem Identification cluster_controls Control Experiments cluster_diagnosis Diagnosis cluster_solutions Solutions start Unexpected Signal or Signal Loss in Multi-Color Experiment single_stain Image Single-Stained Controls start->single_stain spectral_check Check for Signal in Other Channels single_stain->spectral_check is_bleedthrough Signal in Off-Target Channel? spectral_check->is_bleedthrough is_quenching Signal Weaker in Co-Stained Sample? is_bleedthrough->is_quenching No bleedthrough_solutions Optimize Filters Sequential Imaging Spectral Unmixing is_bleedthrough->bleedthrough_solutions Yes quenching_solutions Titrate Probe Concentration Ensure Spatial Separation is_quenching->quenching_solutions Yes

Caption: Troubleshooting workflow for fluorescent probe interference.

Spectral_Overlap cluster_probe1 This compound cluster_probe2 FITC p1_exc Excitation p1_em Emission p1_exc->p1_em Fluorescence p2_exc Excitation p1_em->p2_exc Spectral Overlap (Bleed-through) p2_em Emission p2_exc->p2_em Fluorescence

Caption: Diagram of spectral overlap between two fluorophores.

References

Best practices for storing and handling "Disperse Blue ANT" in the lab

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling "Disperse Blue ANT" in the laboratory. The information is presented in a question-and-answer format, including troubleshooting guides and FAQs to address specific issues that may be encountered during experiments.

Disclaimer: A specific Material Safety Data Sheet (MSDS) for "this compound" was not located. The following guidance is based on the general properties of disperse dyes and azo compounds. It is crucial to handle all chemicals with care and to perform a risk assessment before starting any new experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a type of azo dye, a class of synthetic organic compounds characterized by the presence of an azo group (-N=N-). Its chemical name is N-[5-(acetylamino)-4-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyphenyl]-N-(2-methoxy-2-oxoethyl)-glycine, methyl ester. Due to its low solubility in water, it is classified as a disperse dye, primarily used for coloring hydrophobic fibers like polyester. In a laboratory setting, its properties may be explored for various research applications.

Q2: What are the primary hazards associated with this compound?

As an azo dye, this compound may pose certain health risks. Some azo dyes can be mutagenic or carcinogenic under specific conditions, although this has not been definitively established for every compound in this class. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Inhalation may cause respiratory irritation. Direct contact with the skin or eyes can lead to irritation or allergic reactions.

Q3: How should I store this compound in the lab?

Proper storage is essential to maintain the stability and integrity of this compound.

  • Container: Keep the dye in a tightly sealed, light-resistant container to prevent degradation from light and moisture. Amber glass vials or bottles are recommended.

  • Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. Room temperature is generally acceptable unless otherwise specified by the supplier.

  • Incompatibilities: Avoid storing near strong oxidizing agents, strong acids, and strong bases, as these can cause decomposition of the dye.

Q4: What personal protective equipment (PPE) should I use when handling this compound?

To minimize exposure, the following personal protective equipment (PPE) is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: When handling the powder outside of a fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation of dust particles.

Troubleshooting Guides

Issue 1: Poor Solubility or Dispersion

Problem: You are having difficulty dissolving or dispersing this compound in your desired solvent.

Potential Cause Recommended Solution
Incorrect Solvent Choice Disperse dyes, by nature, have low water solubility. Attempt to dissolve in a small amount of a water-miscible organic solvent first, such as acetone, ethanol, or dimethyl sulfoxide (DMSO), before diluting with an aqueous buffer.
Aggregation of Dye Particles Sonication or vigorous vortexing of the solution can help to break up aggregates and improve dispersion. The use of a small amount of a non-ionic surfactant may also aid in creating a more stable dispersion.
Low Temperature Gently warming the solution may increase the solubility of the dye. However, be cautious as excessive heat can cause degradation.
Issue 2: Inconsistent Experimental Results

Problem: You are observing variability in your experimental outcomes, such as inconsistent staining or color intensity.

Potential Cause Recommended Solution
Dye Degradation This compound may be susceptible to degradation from light (photodegradation) or high temperatures. Prepare fresh solutions for each experiment and store stock solutions in the dark at a low temperature (e.g., 4°C).
pH Sensitivity The color and stability of azo dyes can be pH-dependent. Ensure that the pH of your experimental system is controlled and consistent across all experiments. Use appropriate buffers to maintain a stable pH.
Incomplete Dissolution Ensure the dye is fully dissolved or homogeneously dispersed before use. Inconsistent concentrations will lead to variable results.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the general steps for preparing a stock solution of this compound.

  • Weighing: Accurately weigh the desired amount of this compound powder in a chemical fume hood.

  • Initial Dissolution: Add a small volume of a suitable organic solvent (e.g., DMSO or acetone) to the powder to create a concentrated slurry.

  • Dispersion: Use a vortex mixer or sonicator to aid in the dispersion of the dye particles.

  • Dilution: Gradually add the desired final solvent (e.g., cell culture medium or buffer) to the slurry while continuously mixing to reach the final desired concentration.

  • Storage: Store the stock solution in a light-protected container at 4°C for short-term storage. For long-term storage, aliquoting and freezing at -20°C may be appropriate, but freeze-thaw cycles should be avoided.

Protocol 2: General Staining Procedure for in vitro Experiments

This protocol provides a basic workflow for staining cells with this compound.

  • Cell Culture: Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight.

  • Preparation of Staining Solution: Dilute the this compound stock solution to the desired final working concentration in pre-warmed cell culture medium.

  • Staining: Remove the existing culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells with the staining solution for the desired period at 37°C in a CO2 incubator. The optimal staining time should be determined empirically.

  • Washing: After incubation, remove the staining solution and wash the cells several times with a buffered saline solution (e.g., PBS) to remove any unbound dye.

  • Analysis: The stained cells can now be visualized using microscopy or quantified using a plate reader, depending on the experimental design.

Visualizations

Below are diagrams illustrating key workflows for handling and troubleshooting issues with this compound.

G Workflow for Preparing a this compound Stock Solution A Weigh this compound Powder B Add Small Volume of Organic Solvent (e.g., DMSO) A->B C Vortex or Sonicate to Disperse B->C D Gradually Add Final Solvent with Mixing C->D E Store in Light-Protected Container at 4°C D->E

Caption: Workflow for preparing a stock solution of this compound.

G Troubleshooting Poor Solubility of this compound Start Poor Solubility Observed A Try a Different Organic Solvent (e.g., Acetone, Ethanol) Start->A B Apply Sonication or Vortexing Start->B C Gently Warm the Solution Start->C End Improved Dispersion A->End B->End D Consider Using a Surfactant C->D C->End D->End

Caption: Decision-making workflow for troubleshooting poor solubility.

Validation & Comparative

A Comparative Guide to Neutral Lipid Staining: Nile Red vs. An Established Alternative

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate visualization and quantification of neutral lipids within cells is crucial for understanding numerous physiological and pathological processes. While the initial query sought a comparison between "Disperse Blue ANT" and Nile Red, an extensive review of scientific literature reveals no evidence of "this compound" being utilized for neutral lipid staining. It is primarily documented as a textile dye. Therefore, this guide provides a comprehensive comparison between the widely used fluorescent dye, Nile Red, and a well-established, high-performing alternative: BODIPY 493/503.

This guide presents a data-driven comparison of Nile Red and BODIPY 493/503, focusing on their performance in staining intracellular neutral lipid droplets. We provide a summary of their quantitative properties, detailed experimental protocols, and visual diagrams to aid in the selection of the most appropriate dye for your research needs.

Quantitative Performance Comparison

The selection of a fluorescent dye for neutral lipid staining is dependent on various factors, including the specific application, instrumentation available, and the need for multiplexing with other fluorescent probes. The following table summarizes the key quantitative parameters of Nile Red and BODIPY 493/503.

FeatureNile RedBODIPY 493/503
Excitation Maximum ~515-554 nm (in lipids)[1]~493 nm[2]
Emission Maximum ~585-638 nm (in lipids)[1]~503 nm[2]
Quantum Yield Environment-dependent, low in aqueous media[1]High
Stokes Shift LargeSmall
Photostability Prone to photobleachingMore photostable than many other lipophilic fluorochromes
Specificity for Neutral Lipids Good, but can show background from other cellular membranesHigher specificity for neutral lipid droplets
Live/Fixed Cell Compatibility BothBoth
Suitability for Multiplexing Potential for spectral overlapNarrow emission spectrum, ideal for multi-labeling

Conceptual Comparison of Staining Properties

The choice between Nile Red and BODIPY 493/503 often comes down to a trade-off between environmental sensitivity and specificity. Nile Red's solvatochromic properties, where its fluorescence emission shifts based on the polarity of the environment, can be advantageous for distinguishing between different lipid classes. However, this can also lead to broader emission spectra and potential overlap with other fluorophores. BODIPY 493/503, on the other hand, offers a bright and stable green fluorescence with a narrow emission peak, making it highly specific for neutral lipid droplets and more suitable for quantitative and multiplexing applications.

G cluster_0 Nile Red cluster_1 BODIPY 493/503 NR_prop1 Broad Emission Spectrum NR_prop2 Environmentally Sensitive NR_prop1->NR_prop2 NR_prop3 Potential for Background Staining NR_prop2->NR_prop3 BODIPY_prop3 High Specificity for Neutral Lipids NR_prop2->BODIPY_prop3 leads to lower specificity BODIPY_prop1 Narrow Emission Spectrum BODIPY_prop1->NR_prop1 improves multiplexing over BODIPY_prop2 High Photostability BODIPY_prop1->BODIPY_prop2 BODIPY_prop2->BODIPY_prop3

Conceptual comparison of Nile Red and BODIPY 493/503 properties.

Experimental Protocols

Detailed and optimized protocols are critical for achieving reliable and reproducible results. Below are generalized protocols for staining neutral lipids in mammalian cells with Nile Red and BODIPY 493/503.

Nile Red Staining Protocol for Live Cells
  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Nile Red in a suitable organic solvent such as acetone or DMSO.

  • Prepare Working Solution: Dilute the stock solution to a final concentration of 0.1-1.0 µg/mL in a serum-free medium or phosphate-buffered saline (PBS).

  • Cell Staining:

    • Grow cells on coverslips or in imaging dishes.

    • Remove the culture medium and wash the cells once with PBS.

    • Add the Nile Red working solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.

  • Imaging:

    • After incubation, remove the staining solution and replace it with fresh pre-warmed medium or PBS.

    • Image the cells immediately using a fluorescence microscope with appropriate filters (e.g., excitation ~515-560 nm, emission >590 nm for red fluorescence).

BODIPY 493/503 Staining Protocol for Live or Fixed Cells
  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of BODIPY 493/503 in DMSO.

  • Prepare Working Solution: Dilute the stock solution to a final concentration of 1-2 µg/mL in PBS or an appropriate buffer.

  • Cell Staining (Live Cells):

    • Grow cells on coverslips or in imaging dishes.

    • Remove the culture medium and wash the cells once with PBS.

    • Add the BODIPY 493/503 working solution and incubate for 10-15 minutes at room temperature.

  • Cell Staining (Fixed Cells):

    • Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Add the BODIPY 493/503 working solution and incubate for 10-15 minutes at room temperature.

  • Imaging:

    • Wash the cells two to three times with PBS to remove excess dye.

    • Mount the coverslips with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with a standard FITC filter set (excitation ~488 nm, emission ~515 nm).

G start Start: Cells in Culture prep_live Live Cell Staining start->prep_live prep_fixed Fixed Cell Staining start->prep_fixed wash1 Wash with PBS prep_live->wash1 fixation Fixation (e.g., 4% PFA) prep_fixed->fixation fixation->wash1 staining Incubate with Fluorescent Dye wash1->staining wash2 Wash with PBS (optional for Nile Red) staining->wash2 imaging Fluorescence Microscopy wash2->imaging

General experimental workflow for neutral lipid staining.

Conclusion

Both Nile Red and BODIPY 493/503 are effective fluorescent dyes for staining neutral lipid droplets. Nile Red's solvatochromic properties can provide information about the lipid environment, but its broader emission and lower photostability can be limitations. BODIPY 493/503 offers superior specificity for neutral lipids, higher photostability, and a narrower emission spectrum, making it an excellent choice for quantitative analysis and multiplex imaging experiments. The selection of the optimal dye will ultimately depend on the specific experimental requirements and the instrumentation available to the researcher.

References

A Comparative Guide to Cellular Imaging: BODIPY Dyes vs. Disperse Blue ANT

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical step in cellular imaging. This guide provides a detailed comparison between the well-established BODIPY family of dyes and Disperse Blue ANT, a dye traditionally used in the textile industry, exploring its potential application in biological imaging.

This comparison aims to be objective, presenting available experimental data and highlighting the advantages and disadvantages of each dye class to inform your selection process for specific cellular imaging applications.

Overview of the Dyes

BODIPY (Boron-Dipyrromethene) dyes are a class of fluorescent probes widely recognized for their exceptional photophysical properties.[1] Their versatility allows for chemical modifications to fine-tune their spectral properties and target specific cellular organelles.[1] Key characteristics include high fluorescence quantum yields, sharp emission peaks, and good photostability, making them a popular choice for a variety of fluorescence microscopy applications.[2][3]

This compound is an azo dye primarily used in the textile industry for coloring synthetic fibers.[4] Its use in cellular imaging is not well-documented, and thus this guide will draw upon data from related Disperse Blue and anthraquinone dyes to infer its potential properties and challenges in a biological context. Disperse dyes are characterized by their low water solubility and ability to penetrate hydrophobic environments.

Quantitative Comparison of Photophysical and Cellular Properties

A direct quantitative comparison is challenging due to the limited data available for this compound in cellular imaging contexts. The following table summarizes the known properties of BODIPY dyes and the inferred or known properties of Disperse Blue dyes based on available literature.

PropertyBODIPY DyesDisperse Blue Dyes (Inferred for Cellular Imaging)
Chemical Class Boron-dipyrrometheneAzo Dye (this compound) / Anthraquinone
Reported Cellular Applications Organelle staining, lipid droplet imaging, protein labeling, flow cytometry, super-resolution microscopyPrimarily textile dyeing; some anthraquinone-based dyes used for lysosomal and nuclear staining
Quantum Yield (Φ) High (often approaching 1.0)Generally low to moderate for anthraquinone dyes; data for this compound is unavailable
Molar Extinction Coefficient (ε) High (typically > 80,000 M⁻¹cm⁻¹)Data for this compound is unavailable
Photostability HighModerate to poor for some Disperse Blue dyes; anthraquinone dyes can be more photostable
Cytotoxicity Generally low, but can vary with specific modificationsCan be significant; some Disperse Blue dyes show cytotoxicity and have mutagenic properties
Solubility Soluble in many organic solvents; solubility in aqueous media can be modifiedPoor water solubility
Spectral Properties Tunable emission across the visible spectrum through chemical modificationAbsorption of Disperse Blue 35 is around 624 nm; specific data for this compound is not readily available

Experimental Protocols

Staining Live Cells with BODIPY Dyes (General Protocol)

This protocol provides a general guideline for staining live cells with a commercially available BODIPY dye. Optimization is recommended for specific cell types and experimental conditions.

Materials:

  • BODIPY dye stock solution (e.g., 1 mM in DMSO)

  • Live cells cultured on coverslips or imaging dishes

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

Procedure:

  • Preparation of Staining Solution: Dilute the BODIPY dye stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 1-10 µM).

  • Cell Staining: Remove the existing culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 15-60 minutes. The optimal incubation time will vary depending on the specific BODIPY conjugate and cell type.

  • Washing: Aspirate the staining solution and wash the cells two to three times with pre-warmed PBS or HBSS to remove unbound dye.

  • Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the stained cells using a fluorescence microscope with the appropriate filter set for the specific BODIPY dye.

G cluster_prep Preparation cluster_staining Staining cluster_wash Washing cluster_imaging Imaging prep_stock BODIPY Stock (1 mM in DMSO) prep_working Dilute in warm medium (1-10 µM) prep_stock->prep_working stain_cells Incubate cells with staining solution (15-60 min at 37°C) prep_working->stain_cells wash_steps Wash 2-3x with PBS or HBSS stain_cells->wash_steps image_cells Image in fresh medium with appropriate filters wash_steps->image_cells

Hypothetical Protocol for Staining Live Cells with a Disperse Blue Dye

This protocol is a hypothetical adaptation based on methods used for other Disperse Blue dyes and should be considered a starting point for any investigation into the use of this compound for cellular imaging. Significant optimization and validation, particularly for cytotoxicity, are required.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Pluronic® F-127 (20% in DMSO)

  • Live cells cultured on coverslips or imaging dishes

  • Complete cell culture medium

  • PBS or HBSS

Procedure:

  • Preparation of Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Due to the poor aqueous solubility of disperse dyes, a surfactant like Pluronic® F-127 may be necessary.

  • Preparation of Staining Solution: Warm the 20% Pluronic® F-127 solution to room temperature. Mix the this compound stock solution with the Pluronic® F-127 solution before diluting into pre-warmed cell culture medium to a final concentration of 1-10 µM.

  • Cell Staining: Replace the existing culture medium with the staining solution.

  • Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 15-60 minutes.

  • Washing: Remove the staining solution and wash the cells thoroughly (at least twice) with pre-warmed PBS or HBSS.

  • Imaging: Add fresh, pre-warmed culture medium or imaging buffer. Image the cells using a fluorescence microscope. The appropriate filter set would need to be determined based on the spectral properties of this compound.

G cluster_prep Preparation cluster_staining Staining cluster_wash Washing cluster_imaging Imaging prep_stock This compound Stock (1-5 mM in DMSO) prep_surfactant Mix with Pluronic® F-127 prep_stock->prep_surfactant prep_working Dilute in warm medium (1-10 µM) prep_surfactant->prep_working stain_cells Incubate cells with staining solution (15-60 min at 37°C) prep_working->stain_cells wash_steps Wash 2x with PBS or HBSS stain_cells->wash_steps image_cells Image in fresh medium wash_steps->image_cells

Signaling Pathways and Cellular Response

The interaction of fluorescent dyes with cellular components can sometimes trigger cellular stress responses. For instance, some Disperse Blue dyes are known to be phototoxic, generating reactive oxygen species (ROS) upon illumination, which can lead to cellular damage and apoptosis.

G dye Photosensitizing Dye (e.g., some Disperse Dyes) ros Reactive Oxygen Species (ROS) dye->ros light Light Exposure light->ros damage Cellular Damage (Lipids, Proteins, DNA) ros->damage stress Oxidative Stress Response damage->stress apoptosis Apoptosis stress->apoptosis

Conclusion and Recommendations

BODIPY dyes remain a superior and reliable choice for a wide range of cellular imaging applications due to their well-characterized and advantageous properties, including high brightness, photostability, and low cytotoxicity. The extensive commercial availability of BODIPY conjugates with specific organelle-targeting moieties further enhances their utility.

The use of This compound for cellular imaging is, at present, speculative. While some textile dyes have been repurposed for biological staining, significant hurdles remain for the adoption of this compound. These include a lack of data on its photophysical properties, potential for high cytotoxicity and phototoxicity, and poor aqueous solubility. Researchers considering the use of such dyes should be prepared to undertake extensive validation and characterization before they can be reliably used in cellular imaging experiments.

For most cellular imaging applications, BODIPY dyes are the recommended choice. The exploration of novel fluorophores is a valuable scientific endeavor, but it must be accompanied by rigorous characterization to ensure data quality and reproducibility.

References

Validation of "Disperse Blue ANT" for quantitative fluorescence assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used fluorescent dyes for quantitative assays. While the initial topic of interest was "Disperse Blue ANT," our validation process revealed that this dye is primarily used in the textile industry and is not suitable for quantitative fluorescence applications. Instead, this guide focuses on established and validated alternatives: SYTO-9, SYTO-82, SYBR Green I, and EvaGreen . These dyes are widely used in techniques such as quantitative real-time PCR (qPCR), fluorescence microscopy, and high-resolution melt (HRM) analysis.

Performance Comparison of Fluorescent Dyes

The selection of a fluorescent dye is critical for the accuracy and sensitivity of quantitative assays. The following table summarizes the key performance characteristics of the selected dyes.

FeatureSYTO-9SYTO-82SYBR Green IEvaGreen
Excitation Max (DNA-bound) 483-485 nm[1][2]541 nm[3][4]~497 nm[5]~500 nm
Emission Max (DNA-bound) 498-503 nm560 nm~520 nm~530 nm
Quantum Yield (DNA-bound) >0.4Not explicitly stated~0.8Not explicitly stated, but high
Quantum Yield (Unbound) <0.01Not explicitly stated~0.004Essentially non-fluorescent
Fluorescence Enhancement HighLarge800- to 1000-foldHigh
PCR Inhibition LowLowCan be inhibitory at high concentrationsLow
Cell Permeability Permeant to prokaryotic and eukaryotic cellsCell-permeantEnters cells rapidlyImpermeant to cell membranes
Primary Applications qPCR, Flow Cytometry, Bacterial ViabilityqPCR, Fluorescence MicroscopyqPCR, Gel Electrophoresis, HRMqPCR, HRM, Digital PCR

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are representative protocols for key applications of the compared fluorescent dyes.

Quantitative Real-Time PCR (qPCR) using SYBR Green I

This protocol outlines the basic steps for setting up a qPCR reaction with SYBR Green I.

  • Primer Design: Design primers with the aid of software to avoid primer-dimers and secondary structures. Lower primer concentrations can reduce nonspecific product formation.

  • Reaction Mix Preparation: Prepare a master mix containing the following components per reaction:

    • SYBR Green I Master Mix (2X)

    • Forward Primer (e.g., 200 nM final concentration)

    • Reverse Primer (e.g., 200 nM final concentration)

    • Template DNA (cDNA or gDNA)

    • Nuclease-free water to the final volume

  • Reaction Setup:

    • Add the master mix to PCR tubes or a 96-well plate.

    • Add the template DNA to the respective wells.

    • Include a no-template control (NTC) containing water instead of the template.

    • Seal the plate or tubes and centrifuge briefly.

  • Thermal Cycling: Program the qPCR instrument with a standard cycling protocol:

    • Initial Denaturation: 95°C for 2-10 minutes.

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15-30 seconds.

      • Annealing/Extension: 60-65°C for 30-60 seconds.

    • Melt Curve Analysis: To verify the specificity of the amplified product.

Bacterial Viability Assay using SYTO-9 and Propidium Iodide (PI)

This protocol describes a common method for assessing bacterial viability using fluorescence microscopy.

  • Staining Solution Preparation: Prepare a staining solution containing:

    • SYTO-9 (e.g., 5 µM final concentration)

    • Propidium Iodide (PI) (e.g., 30 µM final concentration)

    • In an appropriate buffer (e.g., MOPS/MgCl2).

  • Sample Staining:

    • Wash the bacterial cells to remove any interfering substances.

    • Resuspend the cells in the staining solution.

    • Incubate for 15 minutes at room temperature in the dark.

  • Microscopy:

    • Mount the stained cells on a microscope slide.

    • Visualize the cells using a fluorescence microscope with appropriate filters for green (SYTO-9, live cells) and red (PI, dead cells) fluorescence.

High-Resolution Melt (HRM) Analysis using EvaGreen

This protocol provides a general workflow for HRM analysis.

  • PCR Amplification:

    • Perform PCR in the presence of EvaGreen dye. The dye is included in the PCR master mix.

    • Use primers designed to amplify the region of interest, with an amplicon size typically between 80-120 bp for optimal resolution.

  • HRM Data Acquisition:

    • After PCR, the instrument slowly ramps up the temperature, typically from around 65°C to 95°C, while continuously monitoring fluorescence.

    • The fluorescence decreases as the double-stranded DNA melts into single strands.

  • Data Analysis:

    • The HRM software plots the change in fluorescence against temperature, generating a melt curve.

    • Different DNA sequences will have distinct melt curve shapes, allowing for the detection of genetic variations.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

qPCR_Workflow cluster_prep Reaction Preparation cluster_amplification Amplification & Detection cluster_analysis Data Analysis MasterMix Prepare Master Mix (SYBR Green, Primers, etc.) AddTemplate Add Template DNA and No-Template Control MasterMix->AddTemplate qPCR Run qPCR Cycles (Denaturation, Annealing, Extension) AddTemplate->qPCR Fluorescence Monitor Fluorescence in Real-Time qPCR->Fluorescence MeltCurve Perform Melt Curve Analysis Fluorescence->MeltCurve Quantification Quantify DNA MeltCurve->Quantification

Workflow for quantitative real-time PCR (qPCR).

Bacterial_Viability cluster_staining Staining Process cluster_outcome Fluorescence Outcome Bacteria Bacterial Population Live Cells (Intact Membrane) Dead Cells (Compromised Membrane) SYTO9_in SYTO-9 enters Bacteria:live->SYTO9_in SYTO-9 permeates PI_out PI is excluded Bacteria:live->PI_out PI cannot permeate SYTO9_PI_in SYTO-9 & PI enter Bacteria:dead->SYTO9_PI_in Both dyes permeate Stains Add SYTO-9 (Green) & Propidium Iodide (Red) LiveCell Live Cell DeadCell Dead Cell SYTO9_in->LiveCell SYTO9_PI_in->DeadCell

Principle of bacterial viability staining.

HRM_Analysis cluster_pcr PCR Amplification cluster_melt Melting cluster_analysis Data Analysis PCR Amplify DNA with EvaGreen Dye Heat Gradual Temperature Increase PCR->Heat Fluorescence_drop Fluorescence Decreases as DNA Melts Heat->Fluorescence_drop Melt_Curve Generate Melt Curve (Fluorescence vs. Temp) Fluorescence_drop->Melt_Curve Genotype Identify Genotypes based on Curve Shape Melt_Curve->Genotype

High-Resolution Melt (HRM) analysis workflow.

References

A Comparative Guide to Anthraquinone-Based Disperse Blue Dyes in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key performance indicators for selected anthraquinone-based Disperse Blue dyes, offering valuable insights for materials science applications. While the specific dye "Disperse Blue ANT" was not identified in available literature, this guide focuses on a comparative analysis of prominent anthraquinone blue dyes: Disperse Blue 35, Disperse Blue 54, and Disperse Blue 56. The selection of a suitable dye is critical for achieving desired coloration, durability, and overall performance of materials. This document presents a data-driven comparison to facilitate the selection of appropriate dyes for specific research and development needs.

Executive Summary

Anthraquinone dyes are a significant class of colorants known for their bright colors and good light fastness.[1] The performance of these dyes can vary significantly based on their specific chemical structures. This guide highlights the differences in key fastness properties and molecular characteristics of Disperse Blue 35, Disperse Blue 54, and Disperse Blue 56. The data indicates that while all are suitable for dyeing hydrophobic fibers like polyester, their resistance to environmental factors such as light, washing, and heat varies, making them suitable for different application requirements.[2][3]

Comparative Performance Data

The following table summarizes the key properties of the selected Disperse Blue dyes. The fastness ratings are based on standard testing methodologies, with higher numbers indicating better performance.

PropertyDisperse Blue 35Disperse Blue 54Disperse Blue 56
CAS Number 12222-75-212217-77-512217-80-0
Molecular Formula C₁₅H₁₂N₂O₄C₂₀H₁₂N₂O₆C₁₄H₁₀N₂O₄
Molecular Weight 284.27 g/mol 392.32 g/mol 270.24 g/mol
Light Fastness 67-85-6
Washing Fastness 4-54-54-5
Sublimation Fastness -34
Rubbing Fastness (Dry) 4-5-4-5
Rubbing Fastness (Wet) 4-5-4-5

Note: Fastness ratings are typically on a scale of 1 to 5 (or 1 to 8 for light fastness), with higher numbers indicating better fastness.[2] Data compiled from multiple sources.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of disperse dyes.

Determination of Color Fastness to Light

Standard: ISO 105-B02

Objective: To determine the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.

Apparatus:

  • Xenon arc lamp fading apparatus

  • Blue wool standards (Reference 1 to 8)

  • Grey scale for assessing change in color

Procedure:

  • A specimen of the dyed textile is exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity.

  • Simultaneously, a set of eight blue wool standards are exposed.

  • The exposure is continued until the contrast between the exposed and unexposed portions of the specimen is equal to grade 4 on the grey scale.

  • The light fastness of the specimen is assessed by comparing the change in its color with that of the blue wool standards. The rating is the number of the blue wool standard that shows a similar change in color.

Determination of Color Fastness to Washing

Standard: ISO 105-C06

Objective: To determine the resistance of the color of textiles to washing.

Apparatus:

  • Launder-Ometer or similar apparatus for rotating closed containers in a thermostatically controlled water bath.

  • Stainless steel containers and balls.

  • Multifibre adjacent fabric.

  • Standard detergent solution.

  • Grey scale for assessing change in color and staining.

Procedure:

  • A specimen of the dyed textile is stitched together with a multifibre adjacent fabric.

  • The composite specimen is placed in a stainless steel container with a specified amount of standard detergent solution and stainless steel balls.

  • The container is rotated in a water bath at a specified temperature (e.g., 40°C, 60°C) for a specified time (e.g., 30 minutes).

  • After the washing cycle, the specimen is removed, rinsed, and dried.

  • The change in color of the specimen and the degree of staining on the multifibre adjacent fabric are assessed using the respective grey scales.

Determination of Color Fastness to Rubbing

Standard: ISO 105-X12

Objective: To determine the resistance of the color of textiles to rubbing off and staining other materials.

Apparatus:

  • Crockmeter or similar rubbing fastness tester.

  • Standard cotton rubbing cloth.

  • Grey scale for assessing staining.

Procedure:

  • A specimen of the dyed textile is mounted on the base of the Crockmeter.

  • A square of white cotton rubbing cloth is fixed to the rubbing finger.

  • The finger is moved back and forth along the test specimen for a specified number of cycles (e.g., 10) with a specified downward force.

  • The test is performed under both dry and wet conditions (the rubbing cloth is wetted with distilled water for the wet test).

  • The degree of staining on the cotton rubbing cloth is assessed using the grey scale.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the application and evaluation of disperse dyes on a polyester substrate.

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_eval Performance Evaluation DyeDispersion Dye Dispersion Preparation Dyeing High-Temperature Dyeing (120-130°C) DyeDispersion->Dyeing SubstratePrep Polyester Substrate Preparation SubstratePrep->Dyeing ReductionClearing Reduction Clearing Dyeing->ReductionClearing Washing Washing & Drying ReductionClearing->Washing FastnessTesting Color Fastness Testing (Light, Wash, Rubbing) Washing->FastnessTesting ColorMeasurement Colorimetric Measurement (Spectrophotometer) Washing->ColorMeasurement

Caption: Generalized workflow for disperse dyeing and performance evaluation.

Conclusion

The choice between Disperse Blue 35, Disperse Blue 54, and Disperse Blue 56 will depend on the specific requirements of the final application. Disperse Blue 54 offers excellent light fastness, making it suitable for applications with high exposure to sunlight. Disperse Blue 56 exhibits good sublimation fastness, which is a critical parameter for processes involving heat treatment. Disperse Blue 35 provides a balanced performance across different fastness tests. By considering the quantitative data and experimental protocols presented in this guide, researchers and scientists can make informed decisions in the selection of anthraquinone-based disperse blue dyes for their materials science innovations.

References

Unraveling Organelle Cross-Reactivity: A Comparative Guide to Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of fluorescent probes for cellular organelle imaging reveals a landscape of highly specific tools, yet the purported "Disperse Blue ANT" remains elusive in scientific literature as a designated organelle stain. Instead, "Disperse Blue" dyes are well-documented as textile colorants and potential contact allergens.[1][2][3] Given the nomenclature, it is plausible to speculate that a hypothetical "this compound" would be a blue-emitting fluorescent probe designed to target the Adenine Nucleotide Translocator (ANT), a key protein in the inner mitochondrial membrane.

This guide, therefore, provides a comparative analysis of established fluorescent probes for key cellular organelles—mitochondria, lysosomes, and the endoplasmic reticulum—that researchers might consider in their experimental designs. We will delve into their spectral properties, specificity, and potential for cross-reactivity, supported by experimental data and protocols.

Comparative Analysis of Organelle-Specific Fluorescent Probes

The selection of an appropriate fluorescent probe is critical for accurate and reproducible live-cell imaging.[4] Factors such as target specificity, photostability, and minimal cytotoxicity are paramount. Below, we compare common fluorescent probes for mitochondria, lysosomes, and the endoplasmic reticulum.

Mitochondrial Probes

Mitochondria are vital organelles involved in cellular energy production, signaling, and apoptosis.[5] Fluorescent probes targeting mitochondria often rely on the mitochondrial membrane potential.

Probe NameExcitation Max (nm)Emission Max (nm)Target/MechanismKnown Cross-Reactivity
MitoTracker Green FM 490516Covalently binds to mitochondrial proteinsLow cross-reactivity with other organelles
Tetramethylrhodamine, Ethyl Ester (TMRE) 549574Accumulates in active mitochondria based on membrane potentialCan accumulate in the plasma membrane if mitochondrial potential is lost
Hoechst 33342 350461Binds to DNA in the nucleusPrimarily a nuclear stain, but can show faint mitochondrial DNA staining
Hypothetical "this compound" ~400-450 (Blue)~450-500 (Blue/Green)Adenine Nucleotide Translocator (ANT) on the inner mitochondrial membranePotential for non-specific membrane binding
Lysosomal Probes

Lysosomes are acidic organelles responsible for cellular waste degradation. Probes for lysosomes are often weak bases that accumulate in these acidic compartments.

Probe NameExcitation Max (nm)Emission Max (nm)Target/MechanismKnown Cross-Reactivity
LysoTracker Red DND-99 577590Accumulates in acidic organellesCan accumulate in other acidic compartments like late endosomes
LysoTracker Green DND-26 504511Accumulates in acidic organellesSimilar to LysoTracker Red, may stain other acidic vesicles
Acridine Orange 460 (DNA), 500 (RNA)500 (Green, DNA), 650 (Red, RNA/Lysosomes)Intercalates into DNA and RNA; accumulates in acidic compartmentsStains nucleus and cytoplasm in addition to lysosomes
Endoplasmic Reticulum (ER) Probes

The endoplasmic reticulum is a network of membranes involved in protein and lipid synthesis. ER-specific probes often target the structure or specific enzymes within the ER.

Probe NameExcitation Max (nm)Emission Max (nm)Target/MechanismKnown Cross-Reactivity
ER-Tracker Red (Glibenclamide-BODIPY TR) 587615Binds to ATP-sensitive K+ channels in the ERCan show some mitochondrial localization
ER-Tracker Blue-White DPX (Dapoxyl derivative) 374430-640 (environment-sensitive)Stains the ER membraneMay exhibit some non-specific membrane staining
Calreticulin-Targeting Probes Varies with fluorophoreVaries with fluorophoreBinds to the chaperone protein calreticulin in the ER lumenHighly specific to the ER lumen

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable data in fluorescence microscopy.

General Protocol for Live-Cell Staining with Organelle-Specific Dyes
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips appropriate for microscopy and culture until they reach the desired confluency.

  • Probe Preparation: Prepare a stock solution of the fluorescent probe in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Staining Solution Preparation: On the day of the experiment, dilute the stock solution to the final working concentration in a serum-free medium or an appropriate buffer (e.g., PBS). The optimal concentration should be determined empirically for each cell type and probe.

  • Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells gently with a pre-warmed buffer. c. Add the staining solution to the cells and incubate at 37°C. Incubation times can range from 15 to 60 minutes, depending on the probe.

  • Washing: Remove the staining solution and wash the cells two to three times with a pre-warmed buffer or complete medium to remove unbound dye.

  • Imaging: Add fresh, pre-warmed imaging medium to the cells. Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen probe.

Visualizing Experimental Design and Potential Interactions

To better understand the experimental process and the concept of cross-reactivity, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Organelle Staining Cell Seeding Cell Seeding Probe Incubation Probe Incubation Cell Seeding->Probe Incubation Culture cells Washing Washing Probe Incubation->Washing Stain organelles Imaging Imaging Washing->Imaging Remove background

Caption: A generalized workflow for fluorescently labeling cellular organelles.

G cluster_cell Cellular Environment Mitochondria Mitochondria Lysosome Lysosome ER Endoplasmic Reticulum Nucleus Nucleus Probe Probe Probe->Mitochondria Primary Target (e.g., ANT) Probe->Lysosome Cross-reactivity (e.g., acidic trapping) Probe->ER Cross-reactivity (e.g., membrane binding)

Caption: Conceptual diagram of probe-organelle interactions and potential cross-reactivity.

References

A Comparative Performance Analysis of Disperse Blue ANT for Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical decision that directly impacts the quality and reliability of microscopy data. This guide provides an objective comparison of the performance of "Disperse Blue ANT," a representative anthraquinone-based dye, with established alternatives for cellular imaging. Experimental data and detailed methodologies are presented to facilitate an informed choice of reagents for specific research applications.

Disperse Blue dyes, belonging to the anthraquinone (ANT) chemical class, have a history in the textile industry and have been explored for biological staining. This guide focuses on Disperse Blue 35 as a representative of this class, particularly in the context of lysosomal staining in live cells. Its performance is compared against two widely used fluorescent probes with different cellular targets: LysoTracker Red DND-99 for lysosomes and Hoechst 33342 for the nucleus.

Performance Comparison in Microscopy Setups

The utility of a fluorescent dye in microscopy is determined by several key performance indicators, including its photostability, quantum yield, and potential for inducing phototoxicity. While specific quantitative data for Disperse Blue 35 in microscopy applications is not extensively documented in peer-reviewed literature, its known photochemical properties allow for a qualitative and semi-quantitative comparison with established probes.

Data Summary Table

FeatureDisperse Blue 35 (Anthraquinone)LysoTracker Red DND-99Hoechst 33342
Target Organelle Lysosomes[1][2]Acidic Organelles (Lysosomes)[3]Nucleus (DNA)[4][5]
Excitation Max (nm) ~350 (Predicted)577350
Emission Max (nm) ~440 (Predicted)590461
Quantum Yield (Φ) Not Reported in Microscopy ContextNot Widely Reported~0.4 (when bound to DNA)
Photostability Generally considered more photostable than some dye classes, but prone to photobleaching with prolonged exposure.ModerateLow, prone to photobleaching.
Phototoxicity High, due to ROS generation.LowCan be phototoxic with prolonged UV exposure.
Cell Permeability YesYesYes

Key Performance Considerations

Disperse Blue 35: The primary advantage of anthraquinone dyes like Disperse Blue 35 is their general resistance to photobleaching compared to some other chemical classes of dyes. However, this is overshadowed by its significant phototoxicity. Upon excitation, Disperse Blue 35 acts as a photosensitizer, generating reactive oxygen species (ROS) through both Type I and Type II photochemical pathways. This ROS production can lead to cellular damage and artifacts, limiting its utility in live-cell imaging where cell health is paramount. Its use is primarily for staining lysosomes, attributed to its lipophilic and weakly basic nature, which allows it to accumulate in acidic organelles.

LysoTracker Red DND-99: This is a well-validated probe for labeling acidic organelles, primarily lysosomes, in live cells. It offers good specificity and is part of a broad portfolio of "LysoTracker" probes with varying spectral properties. While quantitative data on its quantum yield and photostability can be limited in readily accessible sources, it is generally considered to have lower phototoxicity than Disperse Blue 35, making it a more suitable choice for long-term live-cell imaging of lysosomes.

Hoechst 33342: A widely used nuclear counterstain, Hoechst 33342 is cell-permeable and specifically binds to the minor groove of DNA. Its fluorescence quantum yield increases significantly upon binding to DNA. However, it is known to be susceptible to photobleaching, especially with repeated or prolonged exposure to UV light. Furthermore, the UV excitation required can itself be damaging to cells, and the dye can exhibit phototoxicity.

Experimental Protocols

Accurate comparison of fluorescent probes requires standardized experimental conditions. Below are detailed protocols for evaluating key performance parameters.

Protocol 1: Assessment of Photostability in Live Cells

Objective: To quantify and compare the photobleaching rates of Disperse Blue 35, LysoTracker Red DND-99, and Hoechst 33342 in a live-cell context.

Materials:

  • Live cells (e.g., HeLa or U2OS) cultured on glass-bottom imaging dishes

  • Disperse Blue 35 (1 mM stock in DMSO)

  • LysoTracker Red DND-99 (1 mM stock in DMSO)

  • Hoechst 33342 (1 mg/mL stock in water)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Confocal or widefield fluorescence microscope with environmental control (37°C, 5% CO2)

Procedure:

  • Cell Staining:

    • For Disperse Blue 35, dilute the stock solution in pre-warmed imaging medium to a final concentration of 1-10 µM and incubate with cells for 15-60 minutes.

    • For LysoTracker Red DND-99, dilute the stock solution in pre-warmed imaging medium to a final concentration of 50-100 nM and incubate for 30-60 minutes.

    • For Hoechst 33342, dilute the stock solution in pre-warmed imaging medium to a final concentration of 1-5 µg/mL and incubate for 10-30 minutes.

  • Washing: After incubation, gently wash the cells twice with pre-warmed imaging medium to remove unbound dye.

  • Image Acquisition:

    • Place the imaging dish on the microscope stage within the environmental chamber.

    • Locate a field of view with well-stained cells.

    • Using the appropriate filter sets and laser power/exposure time for each dye, acquire a time-lapse series of images. A typical protocol would involve acquiring an image every 30 seconds for 10-15 minutes under continuous illumination.

    • Ensure that the initial image is not saturated.

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest (e.g., lysosomes for Disperse Blue 35 and LysoTracker Red, nucleus for Hoechst 33342) in each image of the time series.

    • Correct for background fluorescence by subtracting the mean intensity of a region with no cells.

    • Normalize the intensity values to the initial time point (t=0).

    • Plot the normalized fluorescence intensity as a function of time. The rate of decay of the fluorescence signal is indicative of the photobleaching rate. The photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%) can be calculated from these curves.

Protocol 2: Relative Quantum Yield Determination

Objective: To estimate the relative fluorescence quantum yield of Disperse Blue 35 using a known standard.

Materials:

  • Disperse Blue 35

  • A quantum yield standard with a known quantum yield in a similar spectral range (e.g., Quinine Sulfate in 0.1 M H2SO4, Φ = 0.54)

  • Spectro-grade solvents (e.g., DMSO, ethanol)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Solution Preparation: Prepare a series of five dilutions for both the Disperse Blue 35 and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample^2 / η_standard^2) where 'm' is the slope of the trendline from the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.

Visualizing the Mechanism of Phototoxicity: ROS Generation by Disperse Blue 35

A significant performance characteristic of Disperse Blue 35 is its propensity to induce phototoxicity through the generation of Reactive Oxygen Species (ROS). This process can be visualized as a signaling pathway.

DisperseBlue35_Phototoxicity cluster_excitation cluster_typeI Type I Photochemical Pathway cluster_typeII Type II Photochemical Pathway DB35_ground Disperse Blue 35 (Ground State) DB35_singlet Disperse Blue 35 (Excited Singlet State) DB35_ground->DB35_singlet Excitation Light Light (Excitation) ISC Intersystem Crossing DB35_singlet->ISC DB35_triplet Disperse Blue 35 (Excited Triplet State) TypeI Type I Pathway TypeII Type II Pathway Radical Substrate Radical DB35_triplet->Radical Electron/H⁺ Transfer SingletOxygen Singlet Oxygen (¹O₂) DB35_triplet->SingletOxygen Energy Transfer ISC->DB35_triplet Substrate Cellular Substrate (e.g., lipid, protein) Oxygen Molecular Oxygen (³O₂) Superoxide Superoxide Anion (O₂⁻) Radical->Superoxide Oxygen->Superoxide Electron Transfer CellDamage Cellular Damage (Oxidative Stress, Apoptosis) Superoxide->CellDamage SingletOxygen->CellDamage

References

Comparative analysis of "Disperse Blue ANT" and azo dyes in toxicity studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of Disperse Blue ANT, a specific azo dye, and the broader class of azo dyes. The information herein is supported by experimental data from various toxicological studies to facilitate risk assessment and inform the development of safer alternatives.

Executive Summary

Azo dyes represent the largest class of synthetic colorants used across various industries, including textiles, food, and pharmaceuticals. A primary toxicological concern associated with many azo dyes is their potential to undergo metabolic reduction to form aromatic amines, some of which are known or suspected carcinogens. This compound, an azo dye identified by CAS number 88938-51-6, is used in applications such as textile dyeing. This guide compares the available toxicity data for this compound and related disperse azo dyes with a selection of other well-studied azo dyes to highlight similarities and differences in their toxicological profiles.

The primary mechanism of toxicity for many azo dyes involves the cleavage of the azo bond (-N=N-) by azoreductases, enzymes present in gut microbiota and the liver. This process releases aromatic amines that can be further metabolized to reactive electrophiles, which can bind to DNA and other macromolecules, leading to genotoxicity and carcinogenicity. In contrast, some disperse dyes, including certain Disperse Blue variants, are noted for their potential as skin sensitizers and irritants.

Data Presentation: Comparative Toxicity

The following tables summarize key quantitative toxicity data for this compound (with data from related Disperse Blue azo dyes used as surrogates due to limited specific data for this compound) and a selection of other azo dyes.

Table 1: Acute and Ecotoxicity Data

Dye Name/ClassCAS NumberChemical ClassOral LD50 (Rat)LC50 (Fish, 96h)EC50 (Daphnia magna, 48h)
Disperse Blue Dyes
Disperse Blue 79:13618-72-2AzoNo data available189 mg/L (Oncorhynchus mykiss)[1]>100 mg/L[1]
Disperse Blue 12475-45-8Anthraquinone1.2 to >6.3 g/kgNo data availableNo data available
Comparative Azo Dyes
Sunset Yellow FCF2783-94-0Azo>10 g/kgNo data availableNo data available
Tartrazine1934-21-0Azo>10 g/kgNo data availableNo data available
Sudan I842-07-9AzoNo data availableNo data availableNo data available
Para Red6410-10-2AzoNo data availableNo data availableNo data available

Table 2: In Vitro Cytotoxicity and Genotoxicity

Dye Name/ClassCell LineIC50Genotoxicity/Mutagenicity
Disperse Blue Dyes
Disperse Blue 291Mouse bone marrowNo data availableIncreased frequency of micronucleated polychromatic erythrocytes at 50 mg/kg bw[2][3]
Disperse Red 1HepG2No data availableGenotoxic[4]
Comparative Azo Dyes
Sunset Yellow FCFHepG2Data suggests reduced cell viability at 300 µg/mlNo genotoxic activity of its sulfonated aromatic amine metabolites
TartrazineHuman lymphocytesGenotoxic at high doses (2500 µg/mL)DNA damage observed at lower concentrations with prolonged exposure
Sudan IMCL-5 cellsNo data availableMutagenic and clastogenic effects

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and comparison of toxicological data. Below are representative protocols for key assays cited in the literature.

In Vitro Cytotoxicity Assay: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2 human liver cancer cells) in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment: Expose the cells to various concentrations of the test dye for a defined period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Incubation: After the treatment period, remove the medium and add fresh medium containing MTT solution (typically 0.5 mg/mL). Incubate for 2-4 hours at 37°C to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a Sorenson's glycine buffer, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value, the concentration of the dye that inhibits 50% of cell growth, can then be determined.

In Vivo Genotoxicity Assay: Micronucleus Test

The micronucleus test is a widely used method to assess chromosomal damage.

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells in a treated population is an indicator of genotoxic potential.

Methodology:

  • Animal Model: Use a suitable rodent model, such as Swiss albino mice.

  • Dose Administration: Administer the test dye to different groups of animals at various dose levels, typically via oral gavage or intraperitoneal injection. Include a vehicle control group and a positive control group treated with a known mutagen (e.g., cyclophosphamide).

  • Sample Collection: At appropriate time points after treatment (e.g., 24 and 48 hours), collect bone marrow from the femur.

  • Slide Preparation: Prepare bone marrow smears on glass slides, air-dry, and stain with an appropriate dye (e.g., May-Grünwald-Giemsa).

  • Microscopic Analysis: Score a predetermined number of polychromatic erythrocytes (PCEs) for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess cytotoxicity to the bone marrow.

  • Data Analysis: Statistically analyze the frequency of micronucleated PCEs in the treated groups compared to the control group.

Mandatory Visualization

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Dyes cell_seeding->treatment Adherent cells dye_prep Prepare Dye Concentrations dye_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate (2-4h) mtt_addition->formazan_incubation solubilization Add Solubilization Buffer formazan_incubation->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calculate_viability Calculate Cell Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow for assessing dye cytotoxicity using the MTT assay.

Experimental_Workflow_Micronucleus_Test cluster_prep In Vivo Phase cluster_sampling Sample Collection cluster_slide_prep Slide Preparation cluster_analysis Analysis animal_groups Group Animals (e.g., Mice) dose_admin Administer Dye (Oral/IP) animal_groups->dose_admin time_points Wait (24h & 48h) dose_admin->time_points bm_collection Collect Bone Marrow time_points->bm_collection smear Prepare Smears bm_collection->smear stain Stain Slides smear->stain microscopic_analysis Microscopic Scoring of MNPCEs stain->microscopic_analysis statistical_analysis Statistical Analysis microscopic_analysis->statistical_analysis

Caption: Workflow for in vivo genotoxicity assessment using the micronucleus test.

Azo_Dye_Metabolic_Activation cluster_metabolism Metabolic Pathway AzoDye Azo Dye (Parent Compound) AromaticAmine Aromatic Amines (Metabolites) AzoDye->AromaticAmine Azoreductases (Gut Microbiota, Liver) ReactiveMetabolites Reactive Electrophilic Metabolites AromaticAmine->ReactiveMetabolites Metabolic Activation (e.g., N-hydroxylation) DNA_Adducts DNA Adducts ReactiveMetabolites->DNA_Adducts Covalent Binding Genotoxicity Genotoxicity & Carcinogenicity DNA_Adducts->Genotoxicity

Caption: Metabolic activation pathway of azo dyes leading to toxicity.

Conclusion

The toxicological profiles of this compound and other azo dyes reveal a spectrum of potential health concerns. While data for this compound is limited, information on related Disperse Blue azo dyes suggests a potential for genotoxicity and skin sensitization. The broader class of azo dyes presents a more established risk profile, primarily centered on their metabolic conversion to carcinogenic aromatic amines. This guide highlights the importance of thorough toxicological evaluation of individual dyes, as toxicity can vary significantly based on chemical structure. Further research is warranted to fully characterize the toxicological profile of this compound and to elucidate the specific signaling pathways involved in the toxicity of various azo dyes. This will aid in the development of safer alternatives and the implementation of appropriate risk management strategies.

References

A Comparative Guide to Cellular Staining Dyes: Evaluating Disperse Blue Analogs Against Established Probes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise staining of cellular components is fundamental to experimental success. This guide provides a comparative analysis of "Disperse Blue ANT," a commercially available dye, and its analogs, against widely validated fluorescent stains for cell line analysis. Due to the limited scientific literature on "this compound" for cellular imaging, this guide will focus on the potential application of a related compound, Disperse Blue 35, for lysosomal staining and compare its hypothetical performance with the established lysosomal stain, LysoTracker Green DND-26. Furthermore, a comparison of commonly used nuclear and viability stains—Hoechst 33342, DAPI, and Propidium Iodide—is provided to offer a comprehensive overview of available alternatives.

Section 1: Lysosomal Staining - A Comparative Overview

Lysosomes are critical organelles involved in cellular degradation and recycling pathways. Accurate visualization of lysosomes is essential for studying various cellular processes, including autophagy and drug trafficking.

Disperse Blue 35: An Exploratory Candidate

Disperse Blue 35 is an anthraquinone-based dye primarily used in the textile industry. Some preliminary reports suggest its potential as a fluorescent probe for staining lysosomes in live cells, attributed to its hydrophobic and weakly basic nature, which may lead to its accumulation in acidic organelles. However, it is crucial to note that Disperse Blue 35 is not a validated biomarker for lysosomal staining in peer-reviewed scientific literature. Key validation data, such as co-localization with established lysosomal markers (e.g., LAMP1), is currently unavailable.

LysoTracker Green DND-26: The Gold Standard

LysoTracker probes are a series of fluorescent acidotropic probes widely used for labeling and tracking acidic organelles in live cells. LysoTracker Green DND-26 is a cell-permeant dye that selectively accumulates in lysosomes due to the protonation of its weakly basic side chain in the acidic lysosomal environment.

Quantitative Comparison of Staining Efficacy

Direct quantitative comparisons between Disperse Blue 35 and LysoTracker Green DND-26 are not available in the current body of scientific literature. However, we can present the typical performance of LysoTracker Green DND-26 in various cell lines to serve as a benchmark.

StainCell LineConcentrationIncubation TimeStaining Efficiency (Median Fluorescence Intensity - MFI)Reference
LysoTracker Green DND-26Jurkat50-100 nM15-30 min6-9 fold increase with chloroquine treatment[1]
LysoTracker Green DND-26Alveolar Type II Cells100 nM30 min9.8% of single lung cells positive[2]

Note: The efficacy of Disperse Blue 35 as a lysosomal stain has not been quantitatively determined in these, or other, common cell lines.

Experimental Protocols: Lysosomal Staining

Disperse Blue 35 Staining Protocol (Hypothetical)

This protocol is a general guideline based on the properties of other lysosomotropic dyes and should be optimized for specific cell types.

  • Preparation of Staining Solution: Prepare a 1-10 µM working solution of Disperse Blue 35 in pre-warmed (37°C) cell culture medium.

  • Cell Staining: Aspirate the culture medium from the cells and add the Disperse Blue 35 staining solution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS.

  • Imaging: Immediately image the cells using a fluorescence microscope with appropriate filters (estimated excitation in the violet-to-blue region and emission in the blue-to-green region).

LysoTracker Green DND-26 Staining Protocol

  • Preparation of Staining Solution: Prepare a 50-75 nM working solution of LysoTracker Green DND-26 in pre-warmed (37°C) cell culture medium.

  • Cell Staining: Aspirate the culture medium from the cells and add the LysoTracker staining solution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS.

  • Imaging: Immediately image the cells using a fluorescence microscope with a standard FITC filter set.

Signaling Pathway: Lysosomal Biogenesis

The biogenesis of lysosomes is a complex process involving the synthesis of lysosomal proteins in the endoplasmic reticulum, their transport through the Golgi apparatus, and final delivery to lysosomes. This process is tightly regulated by signaling pathways that sense the cell's metabolic state.

Lysosomal_Biogenesis ER Endoplasmic Reticulum (Lysosomal Protein Synthesis) Golgi Golgi Apparatus (Protein Modification & Sorting) ER->Golgi Transport TGN Trans-Golgi Network Golgi->TGN Early_Endosome Early Endosome TGN->Early_Endosome Vesicular Transport Plasma_Membrane Plasma Membrane TGN->Plasma_Membrane Secretory Pathway Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Plasma_Membrane->Early_Endosome Endocytosis Endocytosis Endocytosis

Figure 1. Simplified workflow of lysosomal protein trafficking and biogenesis.

Section 2: Nuclear and Viability Staining - A Comparative Analysis

Nuclear and viability stains are indispensable tools for assessing cell health, proliferation, and death. This section compares three widely used dyes: Hoechst 33342, DAPI, and Propidium Iodide.

Hoechst 33342, DAPI, and Propidium Iodide: Key Features
  • Hoechst 33342: A cell-permeant, blue fluorescent dye that binds to the minor groove of DNA in live and fixed cells. It is often preferred for live-cell imaging due to its lower toxicity compared to DAPI.

  • DAPI (4',6-diamidino-2-phenylindole): A popular blue fluorescent nuclear stain that binds strongly to A-T rich regions of DNA. It is primarily used for fixed and permeabilized cells as it has limited membrane permeability in live cells.

  • Propidium Iodide (PI): A red fluorescent intercalating agent that cannot cross the membrane of live cells, making it an excellent marker for identifying dead cells.

Quantitative Comparison of Staining Efficacy
StainCell LineConcentrationIncubation TimeApplicationKey FindingsReference
Hoechst 33342 HeLa1-5 µg/mL30-60 minLive Cell Cycle AnalysisIncreased uptake during S phase.[3]
Jurkat1-5 µg/mL30-60 minLive Cell Cycle AnalysisEffective for cell cycle sorting.[4]
A54910 µM15 minLive Cell ImagingUsed to identify side population cells.[5]
DAPI HeLa0.1-1 µg/mL5-10 minFixed Cell Nuclear StainingBright and specific nuclear staining.
Jurkat0.1-1 µg/mL5-10 minFixed Cell Nuclear StainingUsed to quantify DNA content.
A5491 µg/mL10 minFixed Cell Apoptosis DetectionReveals nuclear fragmentation in apoptotic cells.
Propidium Iodide HeLa20 µg/mL30 minFixed Cell Cycle AnalysisStains nuclei for DNA content analysis.
Jurkat20 µg/mL30 minDead Cell IdentificationDiscriminates sub-cycling apoptotic cells.
A5491 µg/mL-Dead Cell IdentificationUsed in combination with Annexin V for apoptosis assays.
Experimental Protocols: Nuclear and Viability Staining

Hoechst 33342 Staining Protocol (Live Cells)

  • Preparation of Staining Solution: Prepare a 1-5 µg/mL working solution of Hoechst 33342 in cell culture medium.

  • Cell Staining: Add the Hoechst solution directly to the cell culture.

  • Incubation: Incubate at 37°C for 15-60 minutes.

  • Imaging: Image the cells directly without washing.

DAPI Staining Protocol (Fixed Cells)

  • Fixation: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Incubate with 0.1-1 µg/mL DAPI in PBS for 5-10 minutes.

  • Washing: Wash twice with PBS.

  • Imaging: Mount and image using a fluorescence microscope with a DAPI filter set.

Propidium Iodide Staining Protocol (Dead Cells)

  • Cell Harvest: Harvest cells and resuspend in 1X binding buffer.

  • Staining: Add 5 µL of PI staining solution (typically 50 µg/mL) to 100 µL of cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry or fluorescence microscopy.

Logical Workflow: Cell Viability Assessment

The following diagram illustrates a typical workflow for assessing cell viability using a combination of a membrane-permeant nuclear stain and a viability dye.

Cell_Viability_Workflow Start Start: Cell Population Stain Stain with Hoechst 33342 (all nuclei) & Propidium Iodide (dead cells) Start->Stain Image Fluorescence Microscopy or Flow Cytometry Stain->Image Analyze Image/Data Analysis Image->Analyze Live_Cells Live Cells (Hoechst+/PI-) Analyze->Live_Cells Dead_Cells Dead Cells (Hoechst+/PI+) Analyze->Dead_Cells

Figure 2. Workflow for distinguishing live and dead cells using dual staining.

Conclusion

While "this compound" and its analogs like Disperse Blue 35 may present potential as low-cost staining reagents, they currently lack the rigorous scientific validation necessary for reliable and reproducible research. For critical applications in cell biology and drug development, the use of well-established and thoroughly characterized dyes such as LysoTracker for lysosomes, and Hoechst 33342, DAPI, and Propidium Iodide for nuclear and viability staining, is strongly recommended. This guide provides the necessary protocols and comparative data to assist researchers in selecting the most appropriate staining reagents for their specific experimental needs, ensuring data integrity and accuracy.

References

A Comparative Guide to Fluorescent Dyes for the Correlation of Fluorescence with Lipid Content

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of fluorescent dyes used to correlate fluorescence intensity with lipid content in biological samples. The selection of an appropriate fluorescent probe is critical for the accurate visualization and quantification of lipids, which play a central role in cellular metabolism, signaling, and the pathogenesis of various diseases. This document offers a detailed comparison of common lipid probes, supported by experimental data and detailed protocols, to assist in selecting the optimal dye for your research needs.

Introduction: The Unsuitability of Disperse Blue ANT for Lipid Analysis

Initial investigations into the fluorescent properties of "this compound" revealed that this dye is primarily used in the textile industry for dyeing synthetic fibers. A comprehensive search of scientific literature and supplier databases yielded no evidence of its application as a fluorescent probe for lipid staining or quantification in biological research. Its chemical properties and intended use are not aligned with the requirements for a specific and reliable biological lipid stain. Therefore, this guide will focus on well-established and validated fluorescent dyes specifically designed for lipid analysis.

Comparison of Leading Fluorescent Lipid Dyes

The most widely used fluorescent dyes for lipid analysis fall into distinct categories based on their target lipids and photophysical properties. Here, we compare three prominent examples: Nile Red for neutral lipid droplets, BODIPY 493/503 for high-specificity lipid droplet staining, and Laurdan for assessing membrane lipid packing and fluidity.

Data Presentation: Quantitative Comparison of Lipid Dyes

The following table summarizes the key photophysical and performance characteristics of Nile Red, BODIPY 493/503, and Laurdan to facilitate a direct comparison.

FeatureNile RedBODIPY 493/503Laurdan
Primary Target Neutral Lipids (Lipid Droplets)Neutral Lipids (Lipid Droplets)Membrane Lipids (Phospholipid Bilayers)
Excitation Max ~552 nm (in lipids)~493 nm~350 nm
Emission Max ~636 nm (in lipids)~503 nm440 nm (Ordered Phase) / 490 nm (Disordered Phase)
Quantum Yield Variable (increases in hydrophobic environments, e.g., ~0.3 in DMSO, 0.12 in ethanol)[1]High (often approaching 1.0)[2][3][]~0.43 (for C-Laurdan, a derivative)[5]
Photostability Moderate to LowModerate to LowGood
Suitability for Live Cells YesYesYes
Key Advantages Solvatochromic (fluorescence increases in hydrophobic environments), good for qualitative and quantitative studies.High specificity for lipid droplets, bright signal, narrow emission spectrum.Sensitive to membrane lipid packing and fluidity, allows for ratiometric imaging (GP value).
Key Disadvantages Broad emission spectrum can lead to spectral bleed-through, lower photostability.Lower photostability compared to some other dyes, potential for background signal.Requires a UV excitation source, GP calculation is more complex than simple intensity measurements.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are step-by-step protocols for the application of Nile Red, BODIPY 493/503, and Laurdan.

Protocol 1: Staining of Intracellular Lipid Droplets with Nile Red

This protocol is suitable for live or fixed cells and can be adapted for fluorescence microscopy and flow cytometry.

Materials:

  • Nile Red (powder)

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS) or other suitable buffer (e.g., HHBS)

  • Cells cultured on coverslips or in a multi-well plate

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Nile Red in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

  • Working Solution Preparation: On the day of the experiment, dilute the Nile Red stock solution to a final working concentration of 1 µg/mL in PBS or cell culture medium. Vortex briefly to mix.

  • Cell Preparation:

    • For adherent cells, wash the cells twice with PBS to remove any residual medium.

    • For suspension cells, centrifuge the cells and resuspend in PBS.

  • Staining: Add the Nile Red working solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells two to three times with PBS to remove excess dye.

  • Imaging: Mount the coverslips on a microscope slide with a drop of mounting medium or directly image the cells in the plate using a fluorescence microscope. For neutral lipids, use an excitation wavelength of ~550 nm and an emission detection window of ~620-680 nm.

Protocol 2: High-Specificity Staining of Lipid Droplets with BODIPY 493/503

This protocol is applicable for both live and fixed cell imaging and provides a highly specific signal from neutral lipid droplets.

Materials:

  • BODIPY 493/503 (powder)

  • Anhydrous DMSO

  • PBS

  • Cells grown on coverslips or in an imaging dish

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of BODIPY 493/503 in anhydrous DMSO. Store in aliquots at -20°C, protected from light.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1-2 µM in PBS or serum-free medium immediately before use.

  • Cell Preparation: Wash the cells once with PBS.

  • Staining: Add the BODIPY 493/503 working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS.

  • Imaging: Image the cells using a fluorescence or confocal microscope with excitation at ~490 nm and emission detection at ~510 nm.

Protocol 3: Analysis of Membrane Fluidity with Laurdan

This protocol describes the use of Laurdan to determine the generalized polarization (GP) of cell membranes, which is a measure of lipid packing and fluidity.

Materials:

  • Laurdan (powder)

  • Anhydrous DMSO or DMF

  • Cell culture medium or buffer

  • Cells cultured on coverslips suitable for microscopy

Procedure:

  • Stock Solution Preparation: Prepare a 5 mM stock solution of Laurdan in DMSO or DMF. Store in aliquots at -20°C, protected from light.

  • Working Solution Preparation: Dilute the Laurdan stock solution to a final concentration of 5-10 µM in cell culture medium.

  • Cell Preparation: Wash the cells once with the culture medium.

  • Staining: Incubate the cells with the Laurdan working solution for 30 minutes at 37°C.

  • Washing: Wash the cells twice with pre-warmed culture medium.

  • Imaging: Acquire two fluorescence images using an excitation wavelength of ~350 nm. The first image should be captured with an emission filter centered at 440 nm (ordered, gel phase), and the second with an emission filter centered at 490 nm (disordered, liquid-crystalline phase).

  • GP Calculation: The Generalized Polarization (GP) value is calculated for each pixel using the following formula: GP = (I440 - I490) / (I440 + I490) Where I440 and I490 are the fluorescence intensities at the respective emission wavelengths. GP values range from +1 (highly ordered) to -1 (highly disordered).

Mandatory Visualization

To further elucidate the experimental processes and decision-making involved in selecting a fluorescent lipid dye, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_staining Fluorescent Staining cluster_imaging Data Acquisition cluster_analysis Data Analysis cell_culture Cell Culture treatment Experimental Treatment cell_culture->treatment dye_prep Prepare Dye Working Solution treatment->dye_prep staining Incubate Cells with Dye dye_prep->staining washing Wash to Remove Excess Dye staining->washing microscopy Fluorescence Microscopy washing->microscopy image_acq Image Acquisition microscopy->image_acq quantification Image Quantification image_acq->quantification interpretation Data Interpretation quantification->interpretation

A generalized workflow for fluorescent staining of cellular lipids.

dye_selection cluster_targets cluster_dyes cluster_considerations start Start: Select Lipid Target lipid_droplets Neutral Lipid Droplets? start->lipid_droplets membrane_fluidity Membrane Fluidity? start->membrane_fluidity nile_red Use Nile Red lipid_droplets->nile_red Yes bodipy Use BODIPY 493/503 lipid_droplets->bodipy Yes, high specificity laurdan Use Laurdan membrane_fluidity->laurdan Yes nile_red_notes Considerations: - Broad spectrum - Good for initial screening nile_red->nile_red_notes bodipy_notes Considerations: - High specificity - Bright signal bodipy->bodipy_notes laurdan_notes Considerations: - Ratiometric imaging - Requires UV excitation laurdan->laurdan_notes

A decision tree for selecting a suitable fluorescent lipid dye.

References

Benchmarking Disperse Blue ANT: A Comparative Guide to Commercial Lysosomal Stains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of "Disperse Blue ANT" (C.I. Disperse Blue 35), a potential lysosomal staining agent, against established commercial lysosomal stains. The objective is to offer a clear perspective on their performance characteristics based on available experimental data, aiding in the selection of the most suitable reagent for your research needs.

Executive Summary

The visualization of lysosomes is crucial for understanding cellular homeostasis and the progression of various diseases. While commercial stains like the LysoTracker™ series are widely used, the exploration of alternative dyes such as this compound is of interest. This guide reveals that while this compound shows potential as a lysosomotropic dye, there is a significant lack of peer-reviewed, quantitative data validating its performance in live-cell imaging compared to well-established commercial options. This guide compiles the available data to facilitate an informed decision.

Quantitative Data Comparison

The following tables summarize the key performance indicators for this compound and a selection of commercial lysosomal stains. It is important to note that data for this compound in a cellular context is limited, and some values are based on its properties in organic solvents, which may not directly translate to performance within a lysosome.

Table 1: Spectral and Physicochemical Properties

PropertyThis compound (C.I. Disperse Blue 35)LysoTracker™ Blue DND-22LysoTracker™ Green DND-26LysoTracker™ Red DND-99LysoTracker™ Deep Red
Excitation Max (nm) ~522 (in DCM)[1]373[2][3]504[2]577[2]647
Emission Max (nm) ~605 (in DCM)422511590668
Quantum Yield (Φ) Not available in cellular context.Not available.Not available.Not available.Not available.
**Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) **Not available for the technical mixture.Not available.Not available.Not available.Not available.
Recommended Working Concentration 1-10 µM (optimization required)50-100 nM50 nM10-50 nM50 nM
Solvent for Stock Solution DMSODMSODMSODMSODMSO

Table 2: Performance Characteristics

Performance MetricThis compound (C.I. Disperse Blue 35)LysoTracker™ Probes (General)
Photostability Known to be photosensitive and can undergo photodegradation. Quantitative data in live cells is lacking.Varies by probe. LysoTracker™ Deep Red is reported to have enhanced photostability. LysoTracker™ Red is known to photobleach rapidly. Some studies show significant fluorescence loss after prolonged imaging.
Cytotoxicity Oral LD50 (rat): >2000 mg/kg. Known to be a skin sensitizer. Can exhibit cytotoxicity at higher concentrations or with prolonged incubation. Phototoxic potential has been reported.Generally low cytotoxicity at recommended working concentrations. However, long-term incubation can induce an increase in lysosomal pH.
Specificity for Lysosomes Believed to accumulate in acidic organelles, but comprehensive co-localization studies with lysosomal markers are not widely published.High selectivity for acidic organelles, including lysosomes and late endosomes.
Fixability Not recommended for fixed cells.Not suitable for fixed cells.

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following are generalized protocols for lysosomal staining. Optimization for specific cell types and experimental conditions is highly recommended.

Protocol 1: Lysosomal Staining with this compound
  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO.

  • Cell Preparation: Seed cells on a suitable imaging dish or plate to achieve 50-70% confluency at the time of staining.

  • Staining Solution Preparation: On the day of the experiment, dilute the this compound stock solution in pre-warmed, serum-containing cell culture medium to a final working concentration of 1-10 µM. It is crucial to optimize this concentration for your specific cell line.

  • Cell Staining: Remove the culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or culture medium.

  • Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters for the predicted excitation/emission).

Protocol 2: Lysosomal Staining with LysoTracker™ Probes (General)
  • Stock Solution Preparation: LysoTracker™ probes are typically supplied as a 1 mM solution in DMSO.

  • Cell Preparation: Seed cells on a suitable imaging dish or plate to achieve the desired confluency.

  • Staining Solution Preparation: Dilute the LysoTracker™ stock solution in pre-warmed, serum-containing cell culture medium to the recommended final working concentration (typically 50-100 nM, but refer to the specific product datasheet).

  • Cell Staining: Replace the existing culture medium with the LysoTracker™-containing medium.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator.

  • Imaging: The cells can be imaged directly without a wash step. For some probes, replacing the loading solution with fresh medium before imaging is recommended. Use the appropriate filter sets for the specific LysoTracker™ probe being used.

Visualizing the Staining Process and Underlying Mechanisms

To better understand the processes involved in lysosomal staining and the potential effects of these dyes, the following diagrams illustrate the experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Data Acquisition cell_seeding Seed cells on imaging dish cell_growth Incubate to desired confluency cell_seeding->cell_growth prepare_stain Prepare staining solution add_stain Add staining solution to cells prepare_stain->add_stain incubate Incubate at 37°C add_stain->incubate wash_cells Wash cells (optional) incubate->wash_cells image_cells Image with fluorescence microscope wash_cells->image_cells

Fig. 1: Generalized experimental workflow for live-cell lysosomal staining.

lysosomal_staining_mechanism cluster_cell Live Cell cluster_lysosome Lysosome (Acidic pH) protonated_dye Protonated Dye (Trapped) neutral_dye_outside Neutral Dye (Cell-Permeant) neutral_dye_inside Neutral Dye neutral_dye_outside->neutral_dye_inside Passive Diffusion neutral_dye_inside->protonated_dye Protonation proton H+

References

Safety Operating Guide

Proper Disposal Procedures for Disperse Blue ANT: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Disperse Blue ANT" is not a recognized chemical identifier. The following guidance is a synthesis of best practices for the handling and disposal of Disperse Blue dyes, based on available safety data for similar compounds. Always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for the exact dye you are using, and adhere to all local, state, and federal regulations.

This document provides essential safety and logistical information for the proper disposal of Disperse Blue dyes, referred to herein as "this compound." Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, all personnel must be thoroughly familiar with the Safety Data Sheet (SDS) for the specific Disperse Blue dye being used.

Personal Protective Equipment (PPE): All personnel handling this compound, in solid or solution form, must wear the following:

  • Eye/Face Protection: Tightly fitting safety goggles with side shields.[1]

  • Skin Protection: Chemical-impermeable gloves (e.g., nitrile) and a lab coat or impervious clothing.[1][2]

  • Respiratory Protection: When handling the powder form or if aerosols may be generated, a particle filter mask or a full-face respirator should be used to prevent inhalation.[1]

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a fume hood, to minimize dust generation and accumulation.[3]

Summary of Safety and Disposal Information
Parameter Guideline References
Primary Hazards May cause skin irritation and allergic reactions. May cause serious eye damage. Potential carcinogen. Combustible solid that can form explosive dust clouds.
First Aid: Skin Contact Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing.
First Aid: Eye Contact Immediately rinse with water for at least 15 minutes. Seek medical attention if irritation persists.
First Aid: Inhalation Move to fresh air. If breathing is difficult, seek medical attention.
Spill Management (Solid) Dampen with water to prevent dusting. Gently cover with a damp paper towel. Collect using dry cleanup procedures like vacuuming (with HEPA filter) or sweeping.
Spill Management (Liquid) Contain or absorb the spill with inert material (e.g., sand, earth, vermiculite).
Solid Waste Disposal Collect in a designated, clearly labeled, and sealed container marked as "Hazardous Waste".
Liquid Waste Disposal Collect in a dedicated, sealed, and clearly labeled container marked as "Hazardous Waste". Do not discharge into sewers or waterways.
Final Disposal Method Dispose of through an authorized hazardous waste management facility. Options may include a licensed chemical destruction plant or controlled incineration.

Experimental Protocols and Procedural Guidance

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area: Clear the area of all non-essential personnel and move upwind of the spill. Eliminate all ignition sources.

  • Don Appropriate PPE: Before cleanup, ensure all personnel involved are wearing the required PPE as outlined above.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spilled powder with a damp paper towel or dampen with a fine water spray to prevent the dust from becoming airborne.

    • For Liquid Spills: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.

  • Clean-Up:

    • Carefully collect the spilled material and any contaminated absorbent into a labeled hazardous waste container. Use non-sparking tools for collection.

    • Avoid generating dust during cleanup. If using a vacuum, it must be fitted with a HEPA filter.

  • Decontamination:

    • Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.

    • Decontaminate and launder all protective clothing before reuse.

  • Reporting: If the spill contaminates drains or waterways, notify emergency services immediately.

Waste Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Disperse_Blue_ANT_Disposal_Workflow start Start: This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated PPE, weigh boats, paper towels) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., dye solutions, washings) waste_type->liquid_waste Liquid collect_solid Collect in a designated, sealed, and clearly labeled hazardous waste container. solid_waste->collect_solid collect_liquid Collect in a dedicated, sealed, and clearly labeled hazardous waste container. liquid_waste->collect_liquid label_solid Label Container: 'Hazardous Waste - Solid' 'this compound' collect_solid->label_solid label_liquid Label Container: 'Hazardous Waste - Liquid' 'this compound Solution' (include concentration estimate) collect_liquid->label_liquid store Store sealed container in a designated satellite accumulation area. label_solid->store label_liquid->store disposal Arrange for pickup by authorized hazardous waste management facility. store->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound waste.

Final Disposal Considerations
  • Container Management: Once the original containers of this compound are empty, they should be punctured to prevent reuse before disposal.

  • Regulatory Compliance: All waste must be handled and disposed of in strict accordance with all applicable local, state, and federal regulations. Legislation regarding waste disposal can vary significantly by region.

  • Avoid Environmental Release: Under no circumstances should this compound or its waste be discharged directly into sewers or waterways. Azo dyes are generally resistant to conventional wastewater treatment methods and can be toxic to aquatic life.

References

Personal protective equipment for handling Disperse blue ANT

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical plans for handling Disperse Blue dyes in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure personnel safety and minimize environmental impact. Note that "Disperse Blue ANT" was not specifically identified; this information is based on various Disperse Blue dyes and serves as a general safety guideline. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact dye you are using.

Personal Protective Equipment (PPE)

The first line of defense against potential exposure to Disperse Blue dyes is the correct selection and use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling these compounds, particularly in their powdered form.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety Goggles & Face ShieldGoggles must be ANSI Z87.1 compliant and provide a complete seal around the eyes to protect against dust particles.[1] A face shield should be worn with goggles, especially when handling larger quantities or if there is a risk of splashing.[1][2]
Hand Protection Nitrile GlovesDouble-gloving is recommended.[1] Nitrile gloves offer good chemical resistance. Regularly inspect gloves for any signs of degradation or punctures.[1]
Respiratory Protection Air-Purifying Respirator (APR) with P100 filtersA NIOSH-approved half-mask or full-face APR is required when handling Disperse Blue powder. P100 filters are 99.97% efficient at filtering airborne particles. A proper fit test is mandatory before use.
Protective Clothing Laboratory CoatA full-length lab coat, preferably with elastic cuffs, should be worn.

Operational Plan: Handling and Dissolving

Area Preparation :

  • Designate a specific area for handling the dye, ideally within a chemical fume hood or a ventilated enclosure.

  • Cover the work surface with absorbent, disposable bench paper.

Procedure :

  • Don PPE : Before handling the dye, put on all required PPE as specified in the table above.

  • Weighing : In an area with minimal air currents, carefully weigh the desired amount of Disperse Blue powder.

  • Dissolving : Slowly add the weighed powder to the solvent while gently stirring to prevent splashing and dust generation.

  • Labeling : Immediately label the container with the chemical name, concentration, preparation date, and your initials.

  • Decontamination : Clean the balance and surrounding work surfaces with a damp cloth or paper towel.

Emergency Procedures: First Aid

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.

  • Inhalation : Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion : If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.

Disposal Plan

Proper disposal of Disperse Blue dyes and associated waste is critical to prevent environmental contamination.

  • Solid Waste :

    • This includes used gloves, contaminated weigh paper, and bench paper.

    • Place all solid waste into a clearly labeled, durable, and leak-proof hazardous waste container. The label should include "Hazardous Waste," the chemical name, and associated hazards.

  • Liquid Waste (Excess Solution) :

    • Do not pour any Disperse Blue solution down the drain.

    • Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated PPE :

    • Contaminated items like lab coats should be placed in a sealed bag and disposed of according to your institution's hazardous waste guidelines.

Chemical Spill Workflow

The following diagram outlines the procedural steps for managing a chemical spill involving Disperse Blue dyes.

G cluster_0 Chemical Spill Response A Spill Detected B Assess Severity A->B C Minor Spill B->C Minor D Major Spill B->D Major F Don Appropriate PPE C->F E Evacuate Area Alert Emergency Responders D->E G Contain Spill (e.g., with sand or earth) E->G F->G H Clean Up Spill (Use dry methods to avoid dust) G->H I Decontaminate Area H->I J Dispose of Waste in Labeled Container I->J K Report Incident J->K

Caption: Workflow for handling a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.